molecular formula C12H17FN2O B117695 (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine CAS No. 174561-70-7

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

Cat. No.: B117695
CAS No.: 174561-70-7
M. Wt: 224.27 g/mol
InChI Key: VVWOFFGNIYRUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine is a chemical compound of significant interest in medicinal chemistry research, particularly as a versatile synthetic intermediate for the development of novel bioactive molecules. Its structure incorporates a morpholine ring, a fluorobenzyl group, and a methanamine moiety, which are common pharmacophores found in compounds targeting a range of biological processes. The 4-fluorobenzylamine component is a key building block in pharmaceutical chemistry and has been identified in scientific studies as a structural feature that interacts with enzymatic targets, such as serine proteases in humans . Research into related molecular scaffolds indicates potential utility in several areas. Morpholine-containing structures are frequently investigated for their antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria . Furthermore, compounds featuring a benzylamine group linked to a heterocyclic system, such as a coumarin core, have demonstrated potent in vitro cholinesterase inhibitory activity, suggesting a research pathway for this compound in neuroscience, particularly in the context of Alzheimer's disease . The presence of the fluorine atom on the aromatic ring is a strategic modification often employed in drug design to influence a compound's electronic properties, metabolic stability, and membrane permeability . As such, this compound serves as a critical precursor for synthesizing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies in various drug discovery programs. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]morpholin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-9-12(15)7-14/h1-4,12H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWOFFGNIYRUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596623
Record name 1-{4-[(4-Fluorophenyl)methyl]morpholin-3-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174561-70-7
Record name 4-[(4-Fluorophenyl)methyl]-3-morpholinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174561-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(4-Fluorophenyl)methyl]morpholin-3-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Morpholinemethanamine, 4-[(4-fluorophenyl)methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its synonymous IUPAC name [4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine and CAS Number 112914-13-3, is a substituted morpholine derivative of interest in medicinal chemistry and pharmacology.[1][2][3][4] This document provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its action as a prokinetic agent and 5-HT4 receptor agonist.[5][6]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is described as a colorless to yellow or light red liquid.[4]

PropertyValueSource
IUPAC Name [4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine[1][2]
Synonyms 2-Aminomethyl-4-(4-fluorobenzyl)morpholine[3][4][5][7][8][9]
CAS Number 112914-13-3[3][4][5][7][8][9]
Molecular Formula C₁₂H₁₇FN₂O[1][5][7]
Molecular Weight 224.27 g/mol [1][2][5]
Appearance Colorless to yellow or light red liquid[4]
Boiling Point 317.4 ± 27.0 °C (Predicted)[10]
Density 1.145 ± 0.06 g/cm³ (Predicted)[5][10]
Melting Point Not available. The melting point of its precursor, 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine, is 120-122 °C.[11]
Solubility Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly).[10][12]

Spectral Data

Synthesis Protocols

The synthesis of this compound can be achieved through various routes. A common method involves the deacetylation of its acetylated precursor. The asymmetric synthesis of its enantiomers has also been described in the literature, highlighting its chiral nature.[6]

Synthesis of Racemic this compound

A common route to the title compound is the hydrolysis of its N-acetyl derivative.[17]

Step 1: Synthesis of 2-Acetylaminomethyl-4-(4-fluorobenzyl)morpholine

A mixture of 2-acetylaminomethylmorpholine, 4-fluorobenzyl chloride, potassium carbonate, and a catalytic amount of potassium iodide in a suitable solvent such as methyl ethyl ketone is refluxed with stirring.[11] The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.[11]

Step 2: Hydrolysis to 2-Aminomethyl-4-(4-fluorobenzyl)morpholine

A solution of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine in 10% hydrochloric acid is refluxed for several hours.[17] The reaction mixture is then cooled and basified with an aqueous sodium hydroxide solution to a pH of 11. The product is extracted with an organic solvent like chloroform. The organic layer is washed, dried over a drying agent (e.g., magnesium sulfate), and the solvent is evaporated to yield the final product as an oil.[17]

A brief mention of synthesizing the racemic mixture by reacting 2-aminomethyl-4-(4-fluorobenzyl)morpholine with chloroacetic acid ethyl ester has also been noted, though a detailed protocol is not provided.[5]

G Synthesis Workflow A 2-Acetylaminomethylmorpholine + 4-Fluorobenzyl chloride B Reflux with K2CO3, KI in Methyl Ethyl Ketone A->B Alkylation C 2-Acetylaminomethyl-4-(4-fluorobenzyl)morpholine B->C Intermediate Product D Hydrolysis with 10% HCl (Reflux) C->D Deacetylation E This compound D->E Final Product

A simplified workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathway

This compound is identified as a prokinetic agent that functions as a 5-HT4 receptor agonist.[5][6] 5-HT4 receptors are G-protein coupled receptors (GPCRs) predominantly coupled to the Gs alpha subunit.[1][18]

5.1. 5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor by an agonist like this compound initiates a signaling cascade:[1][18][19]

  • Receptor Activation: The agonist binds to the 5-HT4 receptor.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gs alpha subunit.

  • Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase (AC).

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response, which in the gastrointestinal tract includes increased motility.[1][18]

The 5-HT4 receptor can also couple to other G proteins and signaling pathways, leading to a diversity of cellular responses.[18]

G 5-HT4 Receptor Signaling Pathway cluster_0 5-HT4 Receptor Signaling Pathway Agonist This compound Receptor 5-HT4 Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Increased GI Motility) PKA->Response Leads to

Agonist-induced 5-HT4 receptor signaling cascade.

Experimental Protocols for Biological Activity Assessment

The evaluation of the 5-HT4 receptor agonist activity of a compound like this compound typically involves cell-based assays that measure the downstream consequences of receptor activation, such as cAMP production.

In Vitro cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels in response to receptor agonism.

Materials and Methods:

  • Cell Line: A stable cell line expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK293 cells).

  • Test Compound: this compound.

  • Reference Agonist: A known 5-HT4 agonist (e.g., Serotonin or Cisapride).

  • Assay Buffer: Typically a buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercially available kit for cAMP quantification (e.g., HTRF, FRET, or ELISA-based).

Procedure:

  • Cell Culture: Culture the 5-HT4 receptor-expressing cells to an appropriate confluency.

  • Cell Plating: Seed the cells into a multi-well assay plate (e.g., 96- or 384-well) and incubate to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in the assay buffer.

  • Compound Incubation: Add the diluted compounds to the cells and incubate for a specified time at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

G Workflow for 5-HT4 Agonist Activity Assay A Culture 5-HT4 Receptor- Expressing Cells B Seed Cells into Assay Plate A->B D Incubate Cells with Compounds B->D C Prepare Serial Dilutions of Test Compound & Reference C->D E Lyse Cells and Measure Intracellular cAMP D->E F Data Analysis: Determine EC50 and Emax E->F

A typical experimental workflow for assessing 5-HT4 receptor agonism.

Conclusion

This compound is a morpholine derivative with established prokinetic properties mediated through its agonist activity at the 5-HT4 receptor. While its fundamental chemical identity is well-defined, further experimental determination of its physical properties, such as melting point and detailed solubility, would be beneficial for a complete physicochemical profile. The available synthetic routes provide a solid foundation for its preparation in a research setting. The understanding of its mechanism of action via the 5-HT4 receptor signaling pathway opens avenues for its potential application in the development of therapeutic agents for gastrointestinal motility disorders.

References

Technical Guide: Asymmetric Synthesis of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the asymmetric synthesis of the chiral amine (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine, a valuable building block in medicinal chemistry. The described method provides a practical route to both the (S)-(-) and (R)-(+) enantiomers with high enantiomeric purity.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a multi-step process commencing from commercially available (R)- or (S)-epichlorohydrin and 4-fluorobenzylamine. The key steps involve the formation of a chloropropanol intermediate, subsequent cyclization to a morpholinone, and final reduction to the target aminomethyl morpholine.

Experimental Protocols

The following protocols are adapted from the synthesis described in the literature.

Synthesis of (R)-1-Chloro-3-(4-fluorobenzylamino)-2-propanol
  • A solution of (R)-(-)-epichlorohydrin (1 equivalent) in a suitable solvent is cooled to 0°C.

  • 4-Fluorobenzylamine (1 equivalent) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel to afford pure (R)-1-chloro-3-(4-fluorobenzylamino)-2-propanol.

Synthesis of (R)-1-[N-Bromoacetyl-N-(4-fluorobenzyl)amino]-3-chloro-2-propanol
  • To a solution of (R)-1-chloro-3-(4-fluorobenzylamino)-2-propanol (1 equivalent) and triethylamine (1.2 equivalents) in chloroform, bromoacetyl bromide (1.1 equivalents) is added dropwise at 0°C.

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is washed successively with 1N HCl, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The resulting crude oil is purified by silica gel chromatography to give (R)-1-[N-bromoacetyl-N-(4-fluorobenzyl)amino]-3-chloro-2-propanol.

Synthesis of (R)-(+)-2-Chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine
  • A mixture of (R)-1-[N-bromoacetyl-N-(4-fluorobenzyl)amino]-3-chloro-2-propanol (1 equivalent) and sodium methoxide (1.4 equivalents) in methanol is heated to reflux for 3 hours.

  • The reaction mixture is cooled to room temperature and concentrated to dryness.

  • The residue is taken up in chloroform and washed successively with 1N HCl, water, and brine.

  • Evaporation of the solvent provides the crude product, which is crystallized from a chloroform-ether mixture to yield (R)-(+)-2-chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine.

Synthesis of (R)-(+)-3-Aminomethyl-4-(4-fluorobenzyl)morpholine
  • A solution of (R)-(+)-2-chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine (1 equivalent) in a suitable solvent is treated with a reducing agent (e.g., lithium aluminum hydride) to reduce the amide functionality.

  • The reaction is carried out under an inert atmosphere and at a controlled temperature.

  • Upon completion, the reaction is carefully quenched, and the product is extracted with an organic solvent.

  • The organic extracts are dried and concentrated to give the crude amine.

  • Purification by distillation or chromatography affords the final product, (R)-(+)-3-aminomethyl-4-(4-fluorobenzyl)morpholine.

Note: The synthesis of the (S)-(-) enantiomer is achieved by starting with (S)-(+)-epichlorohydrin and following the same synthetic sequence.

Data Presentation

CompoundYieldMelting Point (°C)Boiling Point (°C/mmHg)Optical Rotation [α]D (c, solvent)Enantiomeric Purity (% ee)
(R)-1-[N-Bromoacetyl-N-(4-fluorobenzyl)amino]-3-chloro-2-propanol84%----
(R)-(+)-2-Chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine60%----
(S)-(-)-2-Chloromethyl-4-(4-fluorobenzyl)morpholine (intermediate)85%-150-151/1-20.6 (c 1.0, MeOH)-
(S)-(-)- and (R)-(+)-(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine~35% (overall)--->98%

Characterization

Detailed characterization data such as 1H NMR, 13C NMR, and mass spectrometry for the final product, this compound, are not explicitly provided in the reviewed literature. Researchers synthesizing this compound should perform full characterization using standard analytical techniques to confirm its identity and purity. The primary literature indicates the use of melting point, thin-layer chromatography, infrared spectroscopy, and 1H NMR for the characterization of intermediates.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product Epichlorohydrin Epichlorohydrin Chloropropanol (R)-1-Chloro-3-(4-fluorobenzylamino)-2-propanol Epichlorohydrin->Chloropropanol Ring Opening 4-Fluorobenzylamine 4-Fluorobenzylamine 4-Fluorobenzylamine->Chloropropanol Bromoacetamide (R)-1-[N-Bromoacetyl-N-(4-fluorobenzyl)amino]-3-chloro-2-propanol Chloropropanol->Bromoacetamide Acylation Morpholinone (R)-(+)-2-Chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine Bromoacetamide->Morpholinone Cyclization Final_Amine (R)-(+)-(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine Morpholinone->Final_Amine Reduction

Caption: Asymmetric synthesis of this compound.

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine, a morpholine derivative of interest in medicinal chemistry. The morpholine scaffold is a versatile building block in drug discovery, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] This document details the chemical identity, physicochemical properties, a proposed synthetic route, and the broader context of the biological activities of related morpholine-containing compounds.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • CAS Number: 174561-70-7

  • Molecular Formula: C₁₂H₁₇FN₂O

  • Molecular Weight: 224.27 g/mol

  • Chemical Structure: Chemical Structure of this compound (Structure generated based on IUPAC name)

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound.

PropertyValueSource
Boiling Point317.4±27.0 °CPredicted
Density1.145±0.06 g/cm³Predicted
pKa10.01±0.29Predicted

Synthesis Protocol

Objective: To synthesize this compound.

Materials:

  • (R)- or (S)-epichlorohydrin

  • 4-Fluorobenzylamine

  • Bromoacetyl bromide

  • Triethylamine (Et₃N)

  • Chloroform (CHCl₃)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Methodology:

  • Step 1: Synthesis of Chiral Intermediate: The synthesis would likely begin with the reaction of a chiral starting material, such as an enantiomer of epichlorohydrin, with 4-fluorobenzylamine to introduce the fluorobenzyl group and establish the stereochemistry of the morpholine ring precursor.

  • Step 2: Formation of the Morpholine Ring: The intermediate from Step 1 would then undergo a series of reactions to form the morpholine ring. This could involve acylation with a haloacetyl halide, followed by an intramolecular cyclization.

  • Step 3: Introduction of the Aminomethyl Group: The final step would involve the introduction of the aminomethyl group at the 3-position of the morpholine ring. This could be achieved through various synthetic strategies, such as the reduction of a nitrile or an azide precursor at that position.

  • Purification: The final product would be purified using standard techniques such as column chromatography to yield the desired this compound.

Note: This is a proposed synthetic scheme. The actual yields and reaction conditions would require optimization.

Biological Activity and Potential Applications

The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] Morpholine derivatives have a broad range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and effects on the central nervous system.[1][3][4] The presence of the morpholine moiety can improve the metabolic stability and pharmacokinetic profile of a drug candidate.[2]

While specific biological data for this compound is not currently available, its structural similarity to other bioactive morpholines suggests potential for activity in various therapeutic areas. The 4-fluorobenzyl group is also a common substituent in pharmacologically active compounds. Further research and biological screening are necessary to elucidate the specific activities and potential applications of this compound.

Workflow for Novel Morpholine Derivative Drug Discovery

The following diagram illustrates a general workflow for the discovery and initial evaluation of a novel morpholine derivative like this compound.

DrugDiscoveryWorkflow General Workflow for Morpholine Derivative Drug Discovery cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Chemical Synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) characterization->in_vitro Compound Library cell_based Cell-Based Assays (e.g., Cytotoxicity, Functional Assays) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar Hit Compounds adme ADME/Tox Profiling sar->adme adme->synthesis Iterative Design

Caption: A generalized workflow for the discovery and development of novel morpholine-based drug candidates.

Conclusion

This compound is a morpholine derivative with potential for further investigation in drug discovery. While specific experimental data for this compound is limited, its structural features suggest it may possess interesting biological activities. The provided information serves as a foundational guide for researchers interested in the synthesis and evaluation of this and related molecules. Further experimental work is required to fully characterize its properties and therapeutic potential.

References

Navigating the Synthesis and Potential Bioactivity of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Due to the limited availability of specific experimental data for (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine, this guide will provide a broader technical context based on related morpholine-containing compounds and general synthetic methodologies.

Physicochemical Characteristics of Related Morpholine Derivatives

To provide a framework for understanding the potential properties of the target compound, the following table summarizes key data for a structurally related analog.

Property4-(4-Bromobenzyl)morpholineReference
CAS Number 132833-51-3
Molecular Weight 256.14 g/mol
IUPAC Name 4-(4-bromobenzyl)morpholine
InChI Key KWJZFQQTDGVBOX-UHFFFAOYSA-N

Synthetic Approaches to Substituted Morpholines

The synthesis of substituted morpholines often involves multi-step reaction sequences. While a specific protocol for this compound is not documented in the provided search results, a generalizable synthetic strategy can be inferred from the synthesis of similar structures.[3] A common approach involves the reaction of a primary amine with an epoxide, followed by cyclization and subsequent functional group manipulations.

A conceptual workflow for the synthesis of such a compound is outlined below.

synthetic_workflow start 4-Fluorobenzylamine intermediate Ring-Opened Intermediate start->intermediate epoxide Chiral Epoxide Precursor epoxide->intermediate cyclization Intramolecular Cyclization intermediate->cyclization morpholinone Substituted Morpholinone cyclization->morpholinone reduction Reduction of Amide/Ester morpholinone->reduction final_product This compound reduction->final_product

Caption: Generalized synthetic workflow for substituted morpholines.

Experimental Protocol: A Representative Synthesis

While a protocol for the exact target compound is unavailable, the synthesis of 3-aminomethyl-4-(4-fluorobenzyl)morpholine provides a relevant example of the synthetic steps that could be involved.[3] A key reaction involves the treatment of a bromoacetamide intermediate with sodium methoxide to induce cyclization into a morpholine-5-one derivative.[3] Subsequent reduction of the lactam would yield the desired aminomethyl morpholine.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly characterized. However, the morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Furthermore, compounds containing a 4-fluorobenzyl moiety have been explored as ligands for various biological targets.

The broader class of arylcyclohexylamines, which bear some structural resemblance to the target compound, are known for their activity as NMDA receptor antagonists, dopamine reuptake inhibitors, and µ-opioid receptor agonists.[4] These interactions within the central nervous system are responsible for their anesthetic, analgesic, and dissociative effects.[4]

The potential interactions of a molecule like this compound with these pathways can be conceptually illustrated.

signaling_pathways cluster_receptors Potential Molecular Targets compound This compound nmda NMDA Receptor compound->nmda Antagonism dat Dopamine Transporter compound->dat Inhibition mu_opioid µ-Opioid Receptor compound->mu_opioid Agonism

Caption: Conceptual diagram of potential CNS signaling pathway interactions.

References

Technical Guide: Physicochemical Properties of (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a concise summary of the key physicochemical properties of (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine, a morpholine derivative of interest in chemical and pharmaceutical research. The information presented is derived from publicly accessible chemical databases.

It is important to note that the user's original query specified "(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine". However, publicly available data consistently refers to the isomeric form, "[4-(4-Fluorobenzyl)morpholin-2-yl]methylamine". This guide pertains to the latter, more documented compound.

Physicochemical Data

The fundamental molecular properties of [4-(4-Fluorobenzyl)morpholin-2-yl]methylamine are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₁₂H₁₇FN₂O[1][2]
Molecular Weight 224.27 g/mol [2]
IUPAC Name [4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine[1][2]
CAS Number 112914-13-3[1][2]

Experimental Protocols and Signaling Pathways

Due to the absence of this information, the creation of a detailed experimental workflow or a signaling pathway diagram using Graphviz is not possible at this time. Further research and publication in peer-reviewed journals would be necessary to provide these technical details.

References

Technical Guide: Spectroscopic Analysis of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine. The information presented herein is essential for researchers and professionals involved in the synthesis, quality control, and development of morpholine-based compounds.

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data from these techniques provide complementary information to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.25dd2HAr-H (ortho to F)
~ 7.05t2HAr-H (meta to F)
~ 3.90d1HN-CH ₂-Ar
~ 3.75m1HO-CH
~ 3.60m1HO-CH
~ 3.50d1HN-CH ₂-Ar
~ 3.30m1HN-CH -CH₂NH₂
~ 2.90dd1HCH ₂-NH₂
~ 2.75m2HN-CH
~ 2.60dd1HCH ₂-NH₂
~ 1.50br s2HNH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 162 (d, ¹JCF ≈ 245 Hz)C -F
~ 134 (d, ⁴JCF ≈ 3 Hz)Ar-C (ipso to CH₂)
~ 130 (d, ³JCF ≈ 8 Hz)Ar-C H (ortho to F)
~ 115 (d, ²JCF ≈ 21 Hz)Ar-C H (meta to F)
~ 70O-C H₂
~ 62N-C H-CH₂NH₂
~ 58N-C H₂-Ar
~ 52N-C H₂
~ 45C H₂-NH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1][3] For primary amines, characteristic N-H stretching absorptions are observed.[4][5][6][7]

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, Sharp (doublet)N-H stretch (primary amine)
3050 - 3000MediumAromatic C-H stretch
2950 - 2800MediumAliphatic C-H stretch
1600 - 1580MediumN-H bend (scissoring)
~ 1510StrongAromatic C=C stretch
~ 1220StrongC-F stretch
1250 - 1020MediumC-N stretch (aliphatic amine)[7]
~ 1100StrongC-O-C stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[8][9] The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5]

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
224[M]⁺ (Molecular Ion)
109[C₇H₆F]⁺ (Fluorobenzyl fragment)
87[C₄H₉NO]⁺ (Morpholine fragment loss)[9]
30[CH₄N]⁺ (CH₂NH₂ fragment)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]

  • ¹H NMR Acquisition :

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a relaxation delay of at least 1-2 seconds.[10]

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[2][11]

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.[12]

  • Sample Preparation (ATR Method) :

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.[13]

    • Place a small amount of the solid sample directly onto the ATR crystal.[13][14]

    • Apply pressure to ensure good contact between the sample and the crystal.[13]

  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[13][14]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[13][14]

  • Acquisition :

    • Record a background spectrum of the empty sample compartment (or a blank KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (LC-MS)
  • Instrumentation : A liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).[15][16]

  • Sample Preparation :

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.[16]

  • Chromatography :

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry :

    • Acquire data in positive ion mode using electrospray ionization (ESI).

    • Set the mass range to scan for the expected molecular ion and fragment ions (e.g., m/z 50-500).

  • Data Processing : Analyze the resulting chromatogram and mass spectrum to determine the retention time, molecular weight, and fragmentation pattern of the compound.

Visualizations

Analytical Workflow for Structural Elucidation

The following diagram illustrates the workflow for the spectroscopic analysis of this compound.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification Sample_Prep Sample Preparation for Analysis Synthesis->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structural Elucidation Data_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of the target compound.

Logical Relationship of Spectroscopic Data

This diagram shows how the different spectroscopic techniques provide complementary information for the structural confirmation of this compound.

Logical_Relationship Target This compound NMR_Data NMR Data (¹H & ¹³C) Target->NMR_Data Provides IR_Data IR Data Target->IR_Data Provides MS_Data MS Data Target->MS_Data Provides NMR_Info Carbon-Hydrogen Framework Connectivity NMR_Data->NMR_Info IR_Info Functional Groups (N-H, C-F, C-O-C) IR_Data->IR_Info MS_Info Molecular Weight Fragmentation Pattern MS_Data->MS_Info NMR_Info->Target Confirms IR_Info->Target Confirms MS_Info->Target Confirms

Caption: Interrelation of spectroscopic data for structural confirmation.

References

The Diverse Biological Activities of Substituted Morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1] Its advantageous physicochemical properties, such as metabolic stability and the ability to improve aqueous solubility and bioavailability, make it a highly attractive moiety in drug design.[2] Appropriately substituted morpholine derivatives have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory activities.[1][3] This technical guide provides an in-depth overview of these key biological activities, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to support further research and development in this promising area.

Anticancer Activity

Substituted morpholine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for tumor growth, proliferation, and survival.

Quantitative Data: In Vitro Cytotoxicity and Enzyme Inhibition

The anticancer efficacy of various morpholine derivatives has been quantified through extensive in vitro studies. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to assess the potency of a compound in inhibiting cancer cell growth or specific enzymatic activity. The following tables summarize the IC₅₀ values for representative morpholine derivatives against various cancer cell lines and molecular targets.

Table 1: Cytotoxicity of Morpholine Derivatives against Human Cancer Cell Lines

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Quinazoline-Morpholine AK-3A549 (Lung)10.38 ± 0.27[4]
MCF-7 (Breast)6.44 ± 0.29[4]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[4]
AK-10A549 (Lung)8.55 ± 0.67[4]
MCF-7 (Breast)3.15 ± 0.23[4]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[4]
Tetrahydroquinoline-Morpholine 10eA549 (Lung)0.033 ± 0.003[5]
10hMCF-7 (Breast)0.087 ± 0.007[5]
10dA549 (Lung)0.062 ± 0.01[5]
MCF-7 (Breast)0.58 ± 0.11[5]
MDA-MB-231 (Breast)1.003 ± 0.008[5]
Anilinoquinoline-Morpholine 3dHepG2 (Liver)8.50[6]
3cHepG2 (Liver)11.42[6]
3eHepG2 (Liver)12.76[6]
Benzimidazole-Oxadiazole-Morpholine 5hHT-29 (Colon)3.103 ± 0.979[7]
5jHT-29 (Colon)9.657 ± 0.149[7]
5cHT-29 (Colon)17.750 ± 1.768[7]

Table 2: Enzyme Inhibitory Activity of Morpholine Derivatives

Compound ClassDerivative ExampleTarget EnzymeIC₅₀Reference
Thieno[3,2-d]pyrimidine-Morpholine 15ePI3Kα2.0 nM[8]
Benzimidazole-Oxadiazole-Morpholine 5hVEGFR-20.049 ± 0.002 µM[7]
5jVEGFR-20.098 ± 0.011 µM[7]
5cVEGFR-20.915 ± 0.027 µM[7]
Imidazo[1,2-a]pyrazine-Morpholine 14cPI3Kα1.25 µM[9]
Key Signaling Pathways in Morpholine-Mediated Anticancer Activity

The anticancer effects of morpholine derivatives are often attributed to their ability to modulate critical signaling cascades. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are two of the most frequently implicated pathways in cancer cell proliferation and survival that are targeted by these compounds.[9]

DOT script for PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Survival, Proliferation, Growth Akt->Downstream Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) mTORC1->Downstream Promotes Morpholine Morpholine Derivatives Morpholine->PI3K Inhibits Morpholine->mTORC1 Inhibits

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Survival, Proliferation, Growth Akt->Downstream Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) mTORC1->Downstream Promotes Morpholine Morpholine Derivatives Morpholine->PI3K Inhibits Morpholine->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway with inhibition points for morpholine derivatives.

DOT script for Ras/Raf/MEK/ERK Signaling Pathway

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation Promotes Morpholine Morpholine Derivatives Morpholine->MEK Inhibits

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation Promotes Morpholine Morpholine Derivatives Morpholine->MEK Inhibits Anticancer_Screening_Workflow Start Start: Synthesized Morpholine Derivative MTT In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->MTT DetermineIC50 Determine IC₅₀ Value MTT->DetermineIC50 IsActive Potent Activity? DetermineIC50->IsActive Stop End: Inactive IsActive->Stop No Mechanistic Mechanistic Studies IsActive->Mechanistic Yes CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanistic->CellCycle Apoptosis Apoptosis Assay Mechanistic->Apoptosis KinaseAssay Target-Specific Enzyme Inhibition Assay Mechanistic->KinaseAssay End Lead Compound Identification CellCycle->End Apoptosis->End KinaseAssay->End

Anticancer_Screening_Workflow Start Start: Synthesized Morpholine Derivative MTT In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->MTT DetermineIC50 Determine IC₅₀ Value MTT->DetermineIC50 IsActive Potent Activity? DetermineIC50->IsActive Stop End: Inactive IsActive->Stop No Mechanistic Mechanistic Studies IsActive->Mechanistic Yes CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanistic->CellCycle Apoptosis Apoptosis Assay Mechanistic->Apoptosis KinaseAssay Target-Specific Enzyme Inhibition Assay Mechanistic->KinaseAssay End Lead Compound Identification CellCycle->End Apoptosis->End KinaseAssay->End

Caption: General workflow for the evaluation of anticancer activity.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [10]It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells. [7][11] Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [12]2. Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. After the 24-hour incubation, replace the old medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C. [6][12]4. MTT Addition: After the treatment period, remove the medium and add 50 µL of serum-free media and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. [10]5. Formazan Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells. [12][13]6. Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the insoluble purple formazan crystals. [12]7. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [7]Measure the absorbance of the solution at a wavelength of 490-590 nm using a microplate reader. [12]8. Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value is determined by plotting a dose-response curve.

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This technique can reveal if a compound induces cell cycle arrest at a specific phase, which is a common mechanism for anticancer drugs. [1] Protocol:

  • Cell Treatment: Culture cells in a 6-well plate and treat them with the morpholine derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at approximately 300 x g for 5 minutes.

  • Washing: Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C. [9]5. Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a fluorescent DNA-binding dye, such as Propidium Iodide (PI), and RNase A. [2]RNase A is crucial to prevent the staining of RNA.

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in the cells.

  • Data Analysis: The data is typically displayed as a histogram of DNA content. Software is used to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Antimicrobial Activity

Morpholine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi. [14]Their development is crucial in the face of growing antimicrobial resistance.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [10]It is a key quantitative measure of a compound's antimicrobial potency.

Table 3: Antibacterial Activity of Morpholine Derivatives

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Thiazine-Morpholine 20S. aureus50[5]
B. subtilis25[5]
V. cholerae12.5[5]
24V. cholerae6.25[5]
P. aeruginosa6.25[5]
26S. aureus6.25[5]
B. subtilis12.5[5]
Ruthenium-Morpholine Ru(ii)-3S. aureus0.78[7]
Azole-Morpholine 12M. smegmatis15.6[15]

Table 4: Antifungal Activity of Sila-Morpholine Derivatives

Derivative ExampleFungal StrainMIC (µg/mL)Reference
Sila-analogue 24 C. albicans ATCC 244331[1]
C. neoformans ATCC 346640.5[1]
C. glabrata NCYC 3881[1]
A. niger ATCC 105782[1]
Sila-analogue 5 C. albicans ATCC 244334[1]
C. neoformans ATCC 346644[1]
A. niger ATCC 105788[1]
Sila-analogue 15 C. albicans ATCC 244334[1]
C. neoformans ATCC 346642[1]
A. niger ATCC 105788[1]
Experimental Protocols

Standardized methods are employed to assess the antimicrobial activity of new compounds, ensuring reproducibility and comparability of results. The broth microdilution method for MIC determination and the agar disk diffusion test are two of the most common techniques.

DOT script for Antimicrobial Susceptibility Testing Workflow

Antimicrobial_Workflow Start Start: Synthesized Morpholine Derivative Qualitative Qualitative Screening (Agar Disk Diffusion) Start->Qualitative MeasureZone Measure Zone of Inhibition Qualitative->MeasureZone IsActive Inhibition Zone Present? MeasureZone->IsActive Stop End: Inactive IsActive->Stop No Quantitative Quantitative Assay (Broth Microdilution) IsActive->Quantitative Yes DetermineMIC Determine MIC Value Quantitative->DetermineMIC End End: Potency Determined DetermineMIC->End

Antimicrobial_Workflow Start Start: Synthesized Morpholine Derivative Qualitative Qualitative Screening (Agar Disk Diffusion) Start->Qualitative MeasureZone Measure Zone of Inhibition Qualitative->MeasureZone IsActive Inhibition Zone Present? MeasureZone->IsActive Stop End: Inactive IsActive->Stop No Quantitative Quantitative Assay (Broth Microdilution) IsActive->Quantitative Yes DetermineMIC Determine MIC Value Quantitative->DetermineMIC End End: Potency Determined DetermineMIC->End

Caption: Workflow for antimicrobial susceptibility testing.

This is a quantitative method used to determine the MIC of an antimicrobial agent against a specific microorganism. [10] Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the morpholine derivative. Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. [10]2. Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized inoculum.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. [10]5. Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (18-24 hours for most bacteria, 24-48 hours for fungi).

  • Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [13]

This is a qualitative or semi-quantitative method to determine the sensitivity or resistance of bacteria to an antimicrobial compound. [16] Protocol:

  • Medium Preparation: Use Mueller-Hinton Agar (MHA), which is the standard medium for this test. [17]2. Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate to create a bacterial lawn. [16]4. Placement of Disks: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the morpholine derivative onto the surface of the inoculated agar plate. [6]5. Incubation: Incubate the plate overnight at 35-37°C.

  • Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone is indicative of the susceptibility of the microorganism to the compound. [18]

Anti-inflammatory Activity

The morpholine moiety is also present in compounds exhibiting anti-inflammatory properties. These derivatives can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX) or by reducing the production of pro-inflammatory mediators.

Further targeted research is required to populate detailed quantitative data and specific protocols for the anti-inflammatory activities of a broad range of morpholine derivatives.

Disclaimer: This document is intended for informational and research purposes only. The experimental protocols provided are generalized and may require optimization for specific compounds and cell lines. Always refer to the original cited literature and established laboratory safety guidelines.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of the 4-Fluorobenzyl Group in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the various fluorinated motifs, the 4-fluorobenzyl group stands out as a frequently employed moiety for enhancing drug-like properties. This technical guide provides an in-depth analysis of the role of the 4-fluorobenzyl group in drug design, summarizing key data, outlining experimental protocols, and visualizing core concepts.

Physicochemical and Pharmacokinetic Impact of 4-Fluorobenzylation

The introduction of a fluorine atom at the para-position of a benzyl group imparts a range of beneficial modifications to a drug candidate's profile. These changes stem from fluorine's distinct electronic properties and the strength of the carbon-fluorine bond.

1.1. Modulation of Lipophilicity

Fluorination is a recognized strategy to increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve absorption.[1][2] The 4-fluorobenzyl group generally increases a compound's lipophilicity compared to an unsubstituted benzyl group, a factor that can be critical for achieving desired cell permeability and target engagement.[2]

1.2. Electronic Effects and Binding Interactions

Fluorine is the most electronegative element, and its presence on the benzyl ring significantly alters the molecule's electronic distribution.[3] This strong electron-withdrawing effect can modulate the acidity or basicity (pKa) of nearby functional groups, which can be crucial for optimizing interactions with the biological target and improving bioavailability.[3][4] The 4-fluorobenzyl group can participate in various non-covalent interactions within a protein's binding pocket, including:

  • Hydrophobic Interactions: The fluorinated aromatic ring enhances hydrophobic contacts with non-polar residues in the target protein.[2]

  • Electrostatic and Hydrogen-Bonding Interactions: Due to its electronic properties, the fluorine atom can engage in electrostatic interactions and act as a weak hydrogen bond acceptor, potentially increasing binding affinity and selectivity.[2]

1.3. Enhancement of Metabolic Stability

One of the most significant advantages of the 4-fluorobenzyl group is its ability to block metabolic degradation.[1][3] The para-position of a benzyl ring is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism.[5] The high strength of the C-F bond compared to a C-H bond makes it resistant to this enzymatic attack.[1] By "shielding" this metabolically labile site, the 4-fluorobenzyl group can:

  • Increase the drug's half-life.

  • Improve oral bioavailability.[1]

  • Reduce the formation of potentially reactive metabolites.

This strategy was instrumental in the development of drugs like ezetimibe, where the incorporation of a para-fluorophenyl group improved metabolic stability and in vivo potency.[3]

Data Presentation: Quantitative Effects of 4-Fluorobenzylation

The following tables summarize the quantitative impact of the 4-fluorobenzyl moiety on physicochemical properties and its application in approved pharmaceuticals.

Table 1: Comparative Physicochemical Properties: Benzyl vs. 4-Fluorobenzyl

PropertyUnsubstituted Benzyl Group4-Fluorobenzyl GroupRationale for Change
Lipophilicity (cLogP) ~2.0 (Toluene)~2.3 (4-Fluorotoluene)The fluorine atom increases lipophilicity.[1][2]
Bond Dissociation Energy C-H: ~413 kJ/molC-F: ~485 kJ/molThe C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic oxidation.[1]
Electronic Effect NeutralStrongly electron-withdrawingFluorine's high electronegativity alters the electron density of the aromatic ring, influencing pKa and binding interactions.[3]

Table 2: Examples of Approved Drugs Featuring a 4-Fluorobenzyl or Related Moiety

Drug NameTherapeutic ClassRole of the 4-Fluorobenzyl/phenyl Group
Ezetimibe Cholesterol Absorption InhibitorThe para-fluorophenyl group enhances lipophilicity, target binding, and improves metabolic stability by preventing oxidative hydroxylation.[3][6]
Talazoparib PARP InhibitorThe 4-fluorophenyl group is crucial for achieving inhibitory activity and metabolic stability, and it increases interactions at the binding site through H-bonding.[7]
Fezolinetant NK3 Receptor AntagonistThe 4-fluorobenzoyl group plays an important role in the drug's safety profile concerning hERG and CYP interactions.[8][9]
Fluorapacin Anticancer AgentThis compound, bis(4-fluorobenzyl)trisulfide, demonstrates excellent thermal and oxidative stability, crucial for its development as a drug candidate.[10]

Table 3: Case Study Data – Impact on Biological Activity

Compound Class / TargetModificationResult (IC50 / Ki)Reference Insight
Tyrosinase Inhibitors Introduction of 1-(4-fluorobenzyl)piperazineCompound 25 (IC50 = 0.96 µM) was ~20-fold more potent than the reference compound kojic acid (IC50 = 17.76 µM).[11]In silico design and synthesis led to potent inhibitors, with the 4-fluorobenzyl fragment being a key component for high activity.[11]
Dopamine Transporter (DAT) Inhibitors Replacement of piperazine with piperidine in a bis(4-fluorophenyl) scaffoldPiperidine analogues showed improved metabolic stability in rat liver microsomes compared to previous versions, while maintaining high affinity for DAT (Ki range = 3–382 nM).[12][13]Structural modifications around the core scaffold containing two 4-fluorophenyl groups were explored to enhance metabolic stability while retaining the desired atypical DAT inhibitor profile.[12][13]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of compounds containing the 4-fluorobenzyl group.

3.1. General Protocol for Synthesis via S-N-2 Alkylation

This protocol describes a common method for introducing the 4-fluorobenzyl group onto a nucleophilic substrate (e.g., an amine, phenol, or thiol).

  • Objective: To synthesize a 4-fluorobenzylated derivative from a starting material containing a nucleophilic center.

  • Reagents and Materials:

    • Substrate (containing -NH, -OH, or -SH group)

    • 4-Fluorobenzyl bromide or 4-Fluorobenzyl chloride[14][15]

    • A suitable base (e.g., K2CO3, NaH, or triethylamine)

    • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the substrate (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Add the base (1.1-1.5 eq) to the solution and stir for 15-30 minutes at room temperature to deprotonate the nucleophile.

    • Slowly add a solution of 4-fluorobenzyl bromide (1.0-1.2 eq) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to obtain the desired 4-fluorobenzylated compound.

    • Characterize the final product using NMR, IR, and mass spectrometry.

3.2. Protocol for In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Objective: To determine the rate of disappearance of a 4-fluorobenzylated compound when incubated with liver microsomes.

  • Reagents and Materials:

    • Test compound (e.g., 1 µM final concentration)

    • Pooled human or rat liver microsomes (e.g., 0.5 mg/mL)

    • NADPH regenerating system (or NADPH)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Quenching solution (e.g., cold acetonitrile with an internal standard)

    • Incubator/water bath at 37 °C

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a solution of the test compound in phosphate buffer.

    • Pre-warm the compound solution, buffer, and microsome suspension to 37 °C.

    • Initiate the reaction by adding the NADPH regenerating system to a mixture of the compound and liver microsomes.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the metabolic activity by adding the aliquot to the cold acetonitrile quenching solution.

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Visualizations: Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts related to the application of the 4-fluorobenzyl group in drug design.

G cluster_0 Lead Optimization Phase cluster_1 Property Modulation cluster_2 Testing & Selection Lead Compound Lead Compound Identify Metabolic 'Soft Spot' (e.g., para-position on benzyl) Identify Metabolic 'Soft Spot' (e.g., para-position on benzyl) Lead Compound->Identify Metabolic 'Soft Spot' (e.g., para-position on benzyl) ADME Studies Introduce 4-Fluorobenzyl Group Introduce 4-Fluorobenzyl Group Identify Metabolic 'Soft Spot' (e.g., para-position on benzyl)->Introduce 4-Fluorobenzyl Group SAR Strategy Improved Metabolic Stability Improved Metabolic Stability Introduce 4-Fluorobenzyl Group->Improved Metabolic Stability Blocks CYP450 Oxidation Altered Lipophilicity Altered Lipophilicity Introduce 4-Fluorobenzyl Group->Altered Lipophilicity Increases LogP Modified Binding Affinity Modified Binding Affinity Introduce 4-Fluorobenzyl Group->Modified Binding Affinity New Interactions In Vivo Testing In Vivo Testing Improved Metabolic Stability->In Vivo Testing Pharmacokinetics Altered Lipophilicity->In Vivo Testing In Vitro Assays In Vitro Assays Modified Binding Affinity->In Vitro Assays Potency/Selectivity Optimized Candidate Optimized Candidate In Vivo Testing->Optimized Candidate In Vitro Assays->In Vivo Testing

Caption: Drug discovery workflow incorporating 4-fluorobenzylation for lead optimization.

G cluster_cause cluster_properties cluster_effects mod Introduction of 4-Fluorobenzyl Group p1 Increased C-F Bond Strength mod->p1 p2 Increased Lipophilicity mod->p2 p3 Electron-Withdrawing Effect mod->p3 e1 Improved Metabolic Stability (Pharmacokinetics) p1->e1 e2 Enhanced Membrane Permeability (Pharmacokinetics) p2->e2 e3 Altered Target Binding (Pharmacodynamics) p3->e3

Caption: Logical relationships in 4-fluorobenzyl-driven drug design.

G Upstream Signal Upstream Signal Kinase Kinase Upstream Signal->Kinase Substrate Substrate Kinase->Substrate ATP Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate ADP Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Drug Drug with 4-Fluorobenzyl Group Drug->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a 4-fluorobenzylated drug.

Conclusion

The 4-fluorobenzyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its primary advantages lie in its ability to enhance metabolic stability by blocking P450-mediated oxidation, a common liability for many drug candidates.[1][3] Furthermore, its electronic and lipophilic contributions can be leveraged to fine-tune a molecule's binding affinity, selectivity, and overall pharmacokinetic profile.[3][6] The successful application of this moiety in numerous FDA-approved drugs underscores its importance and continued relevance in the design of next-generation therapeutics. As synthetic methodologies advance, the strategic and rational incorporation of the 4-fluorobenzyl group will undoubtedly continue to play a pivotal role in overcoming drug development challenges.

References

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

The morpholine scaffold, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique physicochemical and biological properties have propelled its incorporation into a multitude of approved drugs and clinical candidates across a wide therapeutic spectrum.[1][2] This technical guide provides a comprehensive overview of the significance of the morpholine moiety, detailing its impact on pharmacokinetic and pharmacodynamic profiles, its role in diverse biological activities, and practical methodologies for its use in drug design and development.

Physicochemical Properties and "Privileged Scaffold" Status

The widespread use of the morpholine ring in drug discovery is not coincidental; it is a direct result of its advantageous physicochemical properties that address many common challenges in drug design.[1][3] The morpholine moiety is often employed to fine-tune a molecule's properties to enhance its drug-like characteristics.[1]

One of the key attributes of the morpholine ring is its ability to improve the aqueous solubility and metabolic stability of a drug candidate.[4] The presence of the oxygen atom allows it to act as a hydrogen bond acceptor, which can improve interactions with biological targets and enhance solubility.[3] The nitrogen atom is weakly basic, with a pKa of approximately 8.7, which allows for a degree of control over the molecule's ionization state at physiological pH.[4][5] This balance of hydrophilic and lipophilic character is crucial for achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, the morpholine ring is generally metabolically stable and can improve a compound's pharmacokinetic profile by reducing clearance and prolonging bioavailability.[4] It is less prone to oxidation compared to other cyclic amines, contributing to a better safety profile with the formation of non-toxic metabolites. These combined features have led to the classification of morpholine as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of biological target.[1][6]

Biological Activities and Therapeutic Applications

The versatility of the morpholine scaffold is evident in the broad range of biological activities exhibited by molecules that contain it. Morpholine derivatives have been successfully developed as anticancer, antibacterial, antiviral, and central nervous system (CNS) active agents, among others.[6]

Anticancer Activity: A significant number of morpholine-containing drugs are approved for the treatment of various cancers.[5] The morpholine moiety is a key component in several kinase inhibitors, where it can interact with the target protein to enhance potency and selectivity.[6][]

Central Nervous System (CNS) Activity: The physicochemical properties of morpholine make it particularly well-suited for CNS drug discovery. A delicate balance of lipophilicity and size is required for a molecule to effectively cross the blood-brain barrier (BBB). The morpholine ring helps to achieve this balance, improving brain permeability. Consequently, morpholine is found in drugs for mood disorders, pain, and neurodegenerative diseases.

Antibacterial Activity: The morpholine ring is a critical component of the antibiotic Linezolid. Its presence is crucial for the drug's mechanism of action, which involves the inhibition of bacterial protein synthesis.[8]

The following table summarizes key FDA-approved drugs containing a morpholine scaffold, highlighting their therapeutic applications and mechanisms of action.

Drug NameTherapeutic AreaMechanism of ActionKey Efficacy/Safety Data
Gefitinib Oncology (NSCLC)EGFR Tyrosine Kinase InhibitorIn a phase II trial for NSCLC patients with EGFR mutations, Gefitinib achieved a response rate of 75%.[9]
Linezolid Infectious DiseaseInhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][8][10]Active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[8]
Aprepitant Supportive Care (Antiemetic)Neurokinin-1 (NK1) Receptor AntagonistIn clinical trials, aprepitant in combination with standard therapy significantly improved complete response rates (no emesis and no rescue medication) in patients receiving highly emetogenic chemotherapy (58.8% to 71% vs. 43.3% to 52.3% for standard therapy plus placebo).[11]
Moclobemide Psychiatry (Antidepressant)Reversible inhibitor of monoamine oxidase A (MAO-A)A selective MAO-A inhibitor that has shown efficacy in treating depression and improving cognitive function in older patients with memory impairment.[9]
Reboxetine Psychiatry (Antidepressant)Selective Norepinephrine Reuptake Inhibitor (NRI)Used in the treatment of clinical depression, panic disorder, and attention deficit hyperactivity disorder (ADHD).

Signaling Pathways of Key Morpholine-Containing Drugs

The efficacy of morpholine-containing drugs is intrinsically linked to their interaction with specific biological pathways. Understanding these pathways is crucial for rational drug design and for elucidating mechanisms of action and potential resistance.

Gefitinib and the EGFR/PI3K Signaling Pathway: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[12] In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is overactivated, leading to uncontrolled cell proliferation and survival through downstream signaling cascades like the PI3K/AKT pathway.[12] Gefitinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, blocking its autophosphorylation and subsequent activation of the PI3K/AKT pathway, thereby inhibiting tumor growth.[12]

gefitinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Proliferation AKT->Proliferation Promotes Gefitinib Gefitinib Gefitinib->EGFR Inhibits linezolid_pathway mRNA mRNA 70S_complex 70S Initiation Complex mRNA->70S_complex 30S_subunit 30S Ribosomal Subunit 30S_subunit->70S_complex 50S_subunit 50S Ribosomal Subunit 50S_subunit->70S_complex Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA (Prevents formation of 70S complex) aprepitant_pathway cluster_neuron Vomiting Center Neuron cluster_signal Intracellular Signaling Substance_P Substance_P NK1_Receptor NK1_Receptor Substance_P->NK1_Receptor Binds Emesis_Signal Emesis Signal NK1_Receptor->Emesis_Signal Activates Aprepitant Aprepitant Aprepitant->NK1_Receptor Blocks gefitinib_synthesis_workflow Start Starting Material: 7-methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one Step1 Chlorination (e.g., SOCl2) Start->Step1 Intermediate Intermediate: 4-chloro-7-methoxy-6- (3-morpholinopropoxy)quinazoline Step1->Intermediate Step2 Nucleophilic Aromatic Substitution with 3-chloro-4-fluoroaniline Intermediate->Step2 Product Final Product: Gefitinib Step2->Product mtt_assay_workflow Step1 Seed cells in 96-well plate Step2 Treat cells with morpholine compounds Step1->Step2 Step3 Incubate for exposure period Step2->Step3 Step4 Add MTT reagent Step3->Step4 Step5 Incubate to allow formazan formation Step4->Step5 Step6 Add solubilization solution Step5->Step6 Step7 Measure absorbance at 570 nm Step6->Step7

References

Unlocking New Therapeutic Avenues: A Technical Guide to Novel Morpholine Compounds and Their Potential Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutics. Its unique physicochemical properties, including metabolic stability and the ability to modulate pharmacokinetic profiles, have led to its incorporation into a wide array of clinically successful drugs.[1][2][3] This in-depth technical guide explores the burgeoning landscape of novel morpholine-containing compounds, delineating their key therapeutic targets, presenting quantitative bioactivity data, and providing detailed experimental methodologies to empower further research and development in this exciting field.

Key Therapeutic Targets for Novel Morpholine Compounds

Recent research has illuminated a diverse range of molecular targets for newly synthesized morpholine derivatives, spanning several critical therapeutic areas, most notably in oncology and neurodegenerative diseases.

Kinase Inhibitors: Targeting Cancer's Engine Room

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Morpholine-containing compounds have emerged as potent inhibitors of several key kinases, particularly within the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.[4]

PI3K/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Novel morpholine compounds have been designed to inhibit key nodes in this pathway, such as PI3Kα and mTOR itself.

PI3K_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->Akt Activation Rheb Rheb-GTP TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition CellGrowth Cell Growth & Proliferation S6K1->CellGrowth eIF4EBP1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling cascade.

Topoisomerase II:

Some novel morpholine derivatives have also shown inhibitory activity against topoisomerase II, an enzyme critical for DNA replication and repair.[5] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Cholinesterase Inhibitors: Combating Neurodegeneration

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders.[6] Morpholine-containing compounds have demonstrated significant potential as cholinesterase inhibitors, with some exhibiting dual inhibitory activity.[6]

Mechanism of Cholinesterase Inhibition:

Cholinesterase_Inhibition Mechanism of Acetylcholinesterase (AChE) Inhibition ACh Acetylcholine (ACh) AChE AChE ACh->AChE Binds to Choline Choline AChE->Choline Hydrolyzes to Acetate Acetate AChE->Acetate Signal Signal Termination AChE->Signal Postsynaptic Postsynaptic Receptor Inhibitor Morpholine Inhibitor Inhibitor->AChE Inhibits

Caption: Inhibition of acetylcholine hydrolysis by a morpholine compound.

Other Promising Targets

The versatility of the morpholine scaffold extends to a variety of other potential therapeutic targets:

  • Monoamine Oxidase (MAO): Inhibition of MAO-A and MAO-B is a therapeutic strategy for depression and Parkinson's disease.[6]

  • Secretases: Modulating the activity of enzymes like δ-secretase is being explored for the treatment of Alzheimer's disease.

  • Cannabinoid Receptors: Morpholine derivatives have shown affinity for cannabinoid receptors, suggesting potential applications in pain management and other neurological conditions.

Quantitative Bioactivity Data

The following tables summarize the in vitro activity of selected novel morpholine compounds against their respective targets. This data provides a comparative overview of their potency and potential for further development.

Table 1: Inhibitory Activity of Morpholine Derivatives against Kinases

Compound IDTargetIC50 (µM)Cell LineReference
10e mTOR0.033A549 (Lung Cancer)[7]
10h mTOR0.087MCF-7 (Breast Cancer)[7]
10d mTOR0.062A549 (Lung Cancer)[7]
12b PI3Kα0.17-[8]
12b mTOR0.83-[8]
12d PI3Kα1.27-[8]
12d mTOR2.85-[8]
14c PI3Kα1.25-[4]
18b PI3Kα0.00046-[4]
18b mTOR0.012-[4]

Table 2: Inhibitory Activity of Morpholine Derivatives against Cholinesterases

Compound IDTargetIC50 (µM)Reference
11g AChE1.94[5]
11g BuChE28.37[5]
2a AChE0.00042[9]
2d BuChE0.00011[9]
6 AChE22.0[9]
6 BuChE6.79[9]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the validation of therapeutic targets and the characterization of novel compounds. Below are methodologies for key assays cited in this guide.

PI3Kα Kinase Assay (Luminescent)

This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Experimental Workflow:

PI3K_Assay_Workflow PI3Kα Kinase Assay Workflow Start Start Step1 Prepare Reagents: - PI3Kα Enzyme - Lipid Substrate (PIP2) - ATP - Morpholine Compound - ADP-Glo™ Reagent & Kinase Detection Substrate Start->Step1 Step2 Add 0.5 µL of morpholine compound or vehicle to 384-well plate Step1->Step2 Step3 Add 4 µL of enzyme/lipid mixture Step2->Step3 Step4 Initiate reaction by adding 0.5 µL of 250 µM ATP Step3->Step4 Step5 Incubate at room temperature for 60 minutes Step4->Step5 Step6 Add 5 µL of ADP-Glo™ Reagent Step5->Step6 Step7 Incubate at room temperature for 40 minutes Step6->Step7 Step8 Add 10 µL of Kinase Detection Reagent Step7->Step8 Step9 Incubate at room temperature for 30-60 minutes Step8->Step9 Step10 Measure luminescence Step9->Step10 End End Step10->End Ellman_Assay_Workflow AChE Inhibition Assay (Ellman's Method) Workflow Start Start Step1 Prepare Reagents: - Phosphate Buffer (pH 8.0) - AChE Solution - Morpholine Compound - Acetylthiocholine (ATCh) - DTNB (Ellman's Reagent) Start->Step1 Step2 Add to 96-well plate: - 140 µL Phosphate Buffer - 20 µL AChE Solution - 20 µL Morpholine Compound Step1->Step2 Step3 Pre-incubate at 37°C for 15 minutes Step2->Step3 Step4 Initiate reaction by adding: - 20 µL ATCh - 20 µL DTNB Step3->Step4 Step5 Measure absorbance at 412 nm kinetically for 10-15 minutes Step4->Step5 Step6 Calculate the rate of reaction (ΔAbs/min) Step5->Step6 Step7 Determine % inhibition Step6->Step7 End End Step7->End

References

The Architectural Elegance of Asymmetry: A Technical Guide to the Discovery and Synthesis of Chiral Morpholine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved pharmacokinetics and metabolic stability to drug candidates.[1][2][3][4] The introduction of chirality to this privileged structure unlocks access to a vast and nuanced chemical space, enabling the fine-tuning of interactions with biological targets.[5] This technical guide provides an in-depth exploration of the discovery and synthesis of chiral morpholine building blocks. It details key asymmetric synthetic strategies, presents comparative quantitative data, and offers comprehensive experimental protocols for the synthesis of these valuable intermediates. Visualizations of synthetic pathways are provided to elucidate the logical flow of these complex transformations.

Introduction: The Significance of Chiral Morpholines in Drug Discovery

The morpholine moiety is a six-membered heterocycle containing both a nitrogen and an oxygen atom.[6] Its presence in a molecule can enhance aqueous solubility, reduce lipophilicity, and act as a hydrogen bond acceptor, all of which are desirable traits in drug design.[2][3] Furthermore, the morpholine ring is often metabolically stable and can serve as a bioisosteric replacement for other less favorable groups.[7][8]

When a stereocenter is introduced into the morpholine ring, the resulting chiral building blocks offer a powerful tool for medicinal chemists. The specific three-dimensional arrangement of substituents on a chiral morpholine can dictate its binding affinity and selectivity for a biological target.[5] This has led to the incorporation of chiral morpholine scaffolds in a wide range of therapeutic agents, including anticancer, antidepressant, and neurokinin-1 receptor antagonists.[9][10][11] The synthesis of enantiomerically pure morpholine building blocks, however, remains a significant challenge, driving the development of innovative and efficient asymmetric synthetic methodologies.[1][12]

Key Asymmetric Synthetic Strategies

The synthesis of chiral morpholines can be broadly categorized into several key strategies, each with its own advantages and limitations. These include catalytic enantioselective methods, asymmetric hydrogenation, and syntheses starting from the chiral pool.

Catalytic Enantioselective Synthesis

Catalytic enantioselective methods offer an efficient and atom-economical approach to chiral morpholines, where a small amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product.

One notable example is the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[9] This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift.[9]

Another powerful strategy involves a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation.[13][14][15][16][17] This method utilizes a titanium catalyst for the hydroamination of ether-containing aminoalkyne substrates to form a cyclic imine, which is then reduced in situ by a chiral ruthenium catalyst to yield 3-substituted morpholines in high enantiomeric excess.[13][14][15][16][17]

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reduction Asymmetric Reduction cluster_product Product Aminoalkyne Aminoalkyne Cyclic Imine Cyclic Imine Aminoalkyne->Cyclic Imine Hydroamination Ti Catalyst Ti Catalyst Ti Catalyst->Cyclic Imine Chiral Morpholine Chiral Morpholine Cyclic Imine->Chiral Morpholine Asymmetric Transfer Hydrogenation Ru Catalyst Ru Catalyst Ru Catalyst->Chiral Morpholine H2 Source H2 Source H2 Source->Chiral Morpholine

Caption: Tandem synthesis of chiral morpholines.

Organocatalysis has also been successfully employed for the enantioselective synthesis of C2-functionalized morpholines.[18][19] This methodology allows for the rapid preparation of these valuable heterocycles in good overall yields and high enantiomeric excess.[18][19]

Asymmetric Hydrogenation

Asymmetric hydrogenation of unsaturated morpholine precursors, such as dehydromorpholines, is a highly effective method for producing chiral morpholines with excellent enantioselectivity.[20][21][22][23] This approach typically involves the use of a chiral transition-metal catalyst, often based on rhodium or ruthenium, with a chiral phosphine ligand.

A notable advancement in this area is the use of a bisphosphine-rhodium catalyst with a large bite angle for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[20][21][22][23] This method provides access to a variety of 2-substituted chiral morpholines in quantitative yields and with enantiomeric excesses up to 99%.[20][21][22][23]

G Dehydromorpholine Dehydromorpholine Chiral Morpholine Chiral Morpholine Dehydromorpholine->Chiral Morpholine Asymmetric Hydrogenation Chiral Catalyst [Rh(ligand)]+ Chiral Catalyst->Chiral Morpholine H2 H₂ H2->Chiral Morpholine

Caption: Asymmetric hydrogenation of dehydromorpholines.

Synthesis from the Chiral Pool

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and carbohydrates. Synthesizing chiral morpholines from these starting materials is a robust strategy that ensures the final product's absolute stereochemistry.

For instance, enantiopure functionalized morpholine fragments can be synthesized from Boc-protected serine or 1,2-propanediol.[7] Another approach describes the preparation of C2-symmetric trans-3,5-bis(benzyl/tert-butyldiphenylsilyloxymethyl)morpholines from commercially available chiral serine and solketal.[24]

Quantitative Data Summary

The following tables summarize the quantitative data for various synthetic methods for chiral morpholines, allowing for easy comparison of yields and enantioselectivities.

Table 1: Catalytic Enantioselective Synthesis of Chiral Morpholines

MethodCatalyst/ReagentSubstrate ScopeYield (%)ee (%)Reference
Domino [4+2] HeteroannulationChiral Phosphoric AcidAryl/AlkylglyoxalsHighHigh[9]
Tandem Hydroamination/ATHTi catalyst / RuCl[(S,S)-Ts-DPEN]Ether-containing aminoalkynesGood>95[13][14][15][16][17]
Organocatalytic α-chlorinationOrganocatalystAldehydes35-6075-98[18][19]

Table 2: Asymmetric Hydrogenation for Chiral Morpholine Synthesis

Catalyst SystemSubstrate TypeYield (%)ee (%)Reference
Bisphosphine-Rhodium (large bite angle)2-Substituted DehydromorpholinesQuantitativeup to 99[20][21][22][23]

Table 3: Synthesis from the Chiral Pool

Starting MaterialTarget Morpholine DerivativeOverall Yield (%)Stereochemical PurityReference
Boc-protected SerineEnantiopure 3-hydroxymethylmorpholines~10 (over 7 steps)Enantiopure[7]
Chiral Serine/Solketaltrans-3,5-Bis(benzyloxymethyl)morpholineGoodExcellent optical purity[24]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for Tandem Hydroamination/Asymmetric Transfer Hydrogenation[14][15]

To a solution of the aminoalkyne substrate in an appropriate solvent is added the titanium catalyst. The mixture is stirred at a specified temperature until the hydroamination is complete, as monitored by techniques such as ¹H NMR or GC-MS. Without isolation of the intermediate cyclic imine, the ruthenium catalyst and a hydrogen source (e.g., formic acid/triethylamine) are added to the reaction mixture. The reaction is then stirred until the reduction is complete. The crude product is purified by column chromatography to afford the enantioenriched 3-substituted morpholine.

General Procedure for Asymmetric Hydrogenation of Dehydromorpholines[20][21]

In a glovebox, a vial is charged with the dehydromorpholine substrate, the rhodium precursor (e.g., [Rh(cod)₂]SbF₆), and the chiral bisphosphine ligand in a suitable solvent (e.g., DCM). The vial is placed in an autoclave, which is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 30-50 atm). The reaction is stirred at room temperature for a specified time (e.g., 12-24 hours). After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the chiral morpholine. The enantiomeric excess is determined by chiral HPLC analysis.

Synthesis of (2R,5S)-2-(Bromomethyl)-5-isopropyl-2-phenylmorpholine from an N-allyl-β-amino alcohol[25]

To a solution of the corresponding optically pure N-allyl-β-amino alcohol (1.0 mmol) in dichloromethane (10 mL) at -78 °C is added a 10% (w/v) solution of bromine in dichloromethane (1.0 mol eq.) dropwise over 5 minutes. After the addition is complete, the reaction mixture is quenched with a saturated aqueous solution of Na₂CO₃. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford the desired chiral morpholine.

Conclusion

The synthesis of chiral morpholine building blocks is a vibrant and evolving field of research, driven by the significant role these scaffolds play in medicinal chemistry. This guide has provided a comprehensive overview of the key asymmetric strategies for their preparation, including catalytic enantioselective methods, asymmetric hydrogenation, and the use of the chiral pool. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals seeking to incorporate these privileged structures into their discovery programs. The continued development of novel and efficient synthetic routes to chiral morpholines will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the asymmetric synthesis of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine, a chiral morpholine derivative of interest in pharmaceutical research. The described methodology is based on a practical and efficient route commencing from commercially available chiral epichlorohydrin, ensuring high enantiomeric purity of the final product. This approach offers a reliable method for obtaining the desired enantiomer for further investigation in drug discovery and development.

Introduction

Chiral morpholine scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The precise stereochemical orientation of substituents on the morpholine ring is often critical for target affinity and efficacy. Consequently, the development of robust and stereoselective synthetic routes to access enantiomerically pure morpholine derivatives is of significant importance. This application note provides a comprehensive protocol for the asymmetric synthesis of a specific C3-substituted morpholine, this compound. The synthetic strategy involves the initial formation of a chiral chloromethylmorpholine precursor from either (R)- or (S)-epichlorohydrin, followed by the conversion of the chloromethyl group to the desired aminomethyl functionality.

Synthetic Strategy Overview

The overall synthetic pathway is depicted in the workflow diagram below. The synthesis begins with the reaction of 4-fluorobenzylamine with a chiral epichlorohydrin to form a key amino alcohol intermediate. This intermediate undergoes cyclization to yield the morpholine ring system. Subsequent conversion of the chloromethyl group to an aminomethyl group furnishes the target compound.

G cluster_0 Phase 1: Chiral Precursor Synthesis cluster_1 Phase 2: Functional Group Transformation start Start Materials: (R)- or (S)-Epichlorohydrin 4-Fluorobenzylamine step1 Step 1: Ring Opening of Epichlorohydrin start->step1 Nucleophilic Addition step2 Step 2: Bromoacetylation step1->step2 step3 Step 3: Intramolecular Cyclization step2->step3 Base-mediated step4 Step 4: Reduction of Lactam step3->step4 intermediate Intermediate: (S)- or (R)-2-Chloromethyl-4-(4-fluorobenzyl)morpholine step4->intermediate step5 Step 5: Azide Formation intermediate->step5 Nucleophilic Substitution step6 Step 6: Reduction of Azide step5->step6 e.g., H2, Pd/C product Final Product: (S)- or (R)-(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine step6->product caption Figure 1. Overall experimental workflow for the asymmetric synthesis.

Caption: Figure 1. Overall experimental workflow for the asymmetric synthesis.

Detailed Synthetic Pathway

The asymmetric synthesis of (S)-(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine is illustrated below, starting from (R)-epichlorohydrin. The corresponding (R)-enantiomer can be synthesized by starting with (S)-epichlorohydrin.

G cluster_path Synthetic Pathway r_epichlorohydrin (R)-Epichlorohydrin intermediate1 Intermediate 1 (R)-1-Chloro-3-((4-fluorobenzyl)amino)propan-2-ol r_epichlorohydrin->intermediate1 fluorobenzylamine 4-Fluorobenzylamine fluorobenzylamine->intermediate1 intermediate2 Intermediate 2 (R)-N-(1-Chloro-3-hydroxypropan-2-yl)-N-(4-fluorobenzyl)-2-bromoacetamide intermediate1->intermediate2  + bromoacetyl_bromide Bromoacetyl Bromide, Et3N bromoacetyl_bromide->intermediate2 intermediate3 (R)-3-(Chloromethyl)-4-(4-fluorobenzyl)morpholin-5-one intermediate2->intermediate3  + naome NaOMe naome->intermediate3 intermediate4 (S)-3-(Chloromethyl)-4-(4-fluorobenzyl)morpholine intermediate3->intermediate4  + reducing_agent Reduction (e.g., BH3-THF) reducing_agent->intermediate4 intermediate5 (S)-3-(Azidomethyl)-4-(4-fluorobenzyl)morpholine intermediate4->intermediate5  + nan3 NaN3, DMF nan3->intermediate5 final_product (S)-(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine intermediate5->final_product  + h2_pdc H2, Pd/C h2_pdc->final_product caption Figure 2. Detailed reaction scheme for the asymmetric synthesis.

Caption: Figure 2. Detailed reaction scheme for the asymmetric synthesis.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of chiral morpholine derivatives.[1] Researchers should adhere to all standard laboratory safety procedures.

Materials and Reagents

Reagent/MaterialSupplierPurity
(R)-EpichlorohydrinSigma-Aldrich≥99%
4-FluorobenzylamineSigma-Aldrich98%
Bromoacetyl bromideSigma-Aldrich97%
Triethylamine (Et3N)Sigma-Aldrich≥99.5%
Sodium methoxide (NaOMe)Sigma-Aldrich95%
Borane-tetrahydrofuran complex (BH3-THF)Sigma-Aldrich1 M in THF
Sodium azide (NaN3)Sigma-Aldrich≥99.5%
Palladium on carbon (Pd/C)Sigma-Aldrich10 wt. %
Dichloromethane (DCM)Fisher ScientificAnhydrous
Chloroform (CHCl3)Fisher ScientificAnhydrous
Methanol (MeOH)Fisher ScientificAnhydrous
Tetrahydrofuran (THF)Fisher ScientificAnhydrous
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous

Step 1: Synthesis of (R)-1-Chloro-3-((4-fluorobenzyl)amino)propan-2-ol

  • To a solution of 4-fluorobenzylamine (1.0 eq) in methanol at 0 °C, add (R)-epichlorohydrin (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-N-(1-Chloro-3-hydroxypropan-2-yl)-N-(4-fluorobenzyl)-2-bromoacetamide

  • Dissolve the crude (R)-1-chloro-3-((4-fluorobenzyl)amino)propan-2-ol (1.0 eq) in anhydrous chloroform.

  • Add triethylamine (1.5 eq) to the solution and cool to 0 °C.

  • Add bromoacetyl bromide (1.2 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Wash the reaction mixture sequentially with 1N HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude bromoacetamide.

Step 3: Synthesis of (R)-3-(Chloromethyl)-4-(4-fluorobenzyl)morpholin-5-one

  • Dissolve the crude bromoacetamide from the previous step in methanol.

  • Add a solution of sodium methoxide (1.5 eq) in methanol dropwise at room temperature.

  • Stir the mixture for 2 hours.

  • Neutralize the reaction with 1N HCl and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of (S)-3-(Chloromethyl)-4-(4-fluorobenzyl)morpholine

  • To a solution of (R)-3-(chloromethyl)-4-(4-fluorobenzyl)morpholin-5-one (1.0 eq) in anhydrous THF, add borane-tetrahydrofuran complex (2.0 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1N HCl.

  • Basify the mixture with aqueous NaOH and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Step 5: Synthesis of (S)-3-(Azidomethyl)-4-(4-fluorobenzyl)morpholine

  • Dissolve (S)-3-(chloromethyl)-4-(4-fluorobenzyl)morpholine (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) and stir the mixture at 80 °C for 12 hours.

  • Cool the reaction mixture, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

Step 6: Synthesis of (S)-(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

  • Dissolve the crude (S)-3-(azidomethyl)-4-(4-fluorobenzyl)morpholine in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the final product.

Quantitative Data Summary

The following table summarizes the expected outcomes for the synthesis. Yields and enantiomeric excess are based on literature precedents for similar transformations.[1]

StepProductExpected Yield (%)Enantiomeric Excess (ee %)
1-3(R)-3-(Chloromethyl)-4-(4-fluorobenzyl)morpholin-5-one~60 (over 3 steps)>98%
4(S)-3-(Chloromethyl)-4-(4-fluorobenzyl)morpholine~85>98%
5-6(S)-(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine~80 (over 2 steps)>98%

Conclusion

This application note provides a detailed and reliable protocol for the asymmetric synthesis of this compound. The use of a chiral pool starting material in the form of enantiomerically pure epichlorohydrin allows for excellent stereocontrol throughout the synthetic sequence. This methodology is scalable and provides access to the target compound with high enantiomeric purity, making it suitable for applications in medicinal chemistry and drug development. Further optimization of reaction conditions may lead to improved overall yields.

References

Application Notes & Protocols: Synthetic Routes to 3-Aminomethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The 3-aminomethylmorpholine scaffold, in particular, serves as a valuable building block for the synthesis of complex molecules with diverse pharmacological activities. The primary amino group at the 3-position offers a versatile handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

These application notes provide detailed protocols for two primary synthetic routes to 3-aminomethylmorpholine derivatives. The strategies focus on the formation of key precursors—specifically 3-morpholinecarboxamide and 3-cyanomorpholine—followed by their reduction to the target primary amine. The described methods are based on established and reliable chemical transformations, designed to be adaptable for various substitution patterns on the morpholine ring.

Overview of Synthetic Strategies

Two robust and versatile synthetic routes for the preparation of 3-aminomethylmorpholine are detailed.

  • Route A: The Carboxamide Reduction Pathway. This route begins with a protected amino acid, such as serine, to construct the morpholine-3-carboxylic acid core. The carboxylic acid is then converted to the corresponding primary amide, which is subsequently reduced to the target 3-aminomethylmorpholine. This pathway is particularly advantageous for producing enantiomerically pure derivatives when starting from a chiral amino acid.

  • Route B: The Nitrile Reduction Pathway. This approach involves the synthesis of a 3-cyanomorpholine intermediate. The nitrile group serves as a stable precursor to the aminomethyl functionality. The final step involves the chemical or catalytic reduction of the nitrile to the primary amine. This route is effective for large-scale synthesis and offers alternative conditions for the crucial reduction step.

Route A: Carboxamide Reduction Pathway

This pathway leverages readily available amino acids to construct the chiral morpholine backbone, followed by standard functional group transformations to yield the final product.

Experimental Protocols

Protocol 3.1.1: Synthesis of N-Protected Morpholine-3-carboxylic Acid

This procedure is adapted from solid-phase synthesis principles for morpholine-3-carboxylic acid derivatives.[1]

  • Starting Material: Fmoc-Ser(tBu)-OH or a similar protected serine derivative.

  • N-Alkylation: Dissolve the protected serine (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF). Add a base, for example, potassium carbonate (K₂CO₃, 3.0 equiv).

  • Add an alkylating agent containing a leaving group and a protected hydroxyl, such as 2-(tert-butyldimethylsilyloxy)ethyl bromide (1.2 equiv).

  • Heat the reaction mixture at 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cyclization: Upon completion, add a deprotecting agent for the silyl ether, such as tetrabutylammonium fluoride (TBAF), to reveal the hydroxyl group.

  • Promote intramolecular cyclization by heating, which forms the N-alkylated morpholinone precursor.

  • Reduction & Deprotection: The full morpholine ring and carboxylic acid can be obtained through subsequent reduction and deprotection steps, often achieved during cleavage from a solid support with an acid cocktail like trifluoroacetic acid (TFA) with a silane scavenger (e.g., triethylsilane).[1]

Protocol 3.1.2: Amidation of Morpholine-3-carboxylic Acid

  • Activation: Suspend the morpholine-3-carboxylic acid (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) or DMF.

  • Add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 equiv) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Stir for 15-30 minutes at room temperature.

  • Ammonia Addition: Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol, 3.0 equiv).

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3-morpholinecarboxamide. Purify by column chromatography or recrystallization if necessary.

Protocol 3.1.3: Reduction of 3-Morpholinecarboxamide with LiAlH₄

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) in anhydrous tetrahydrofuran (THF).[2][3]

  • Amide Addition: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add a solution of 3-morpholinecarboxamide (1.0 equiv) in anhydrous THF dropwise to the suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.[4] This procedure is known as the Fieser workup and is crucial for safely quenching the reaction and precipitating aluminum salts.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3-aminomethylmorpholine. Purify by distillation or column chromatography.

Data Summary for Route A
StepKey ReagentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
Amidation Carboxylic Acid, HATU, DIPEA, NH₃DCM or DMF20-252-1270-95
Amide Reduction Amide, LiAlH₄THF65 (Reflux)4-1660-85[2][3]

Route B: Nitrile Reduction Pathway

This route provides an alternative approach that is often suitable for larger-scale synthesis and avoids the use of peptide coupling reagents.

Experimental Protocols

Protocol 4.1.1: Synthesis of 3-Cyanomorpholine

The synthesis of 3-cyanomorpholine is typically achieved from a precursor such as a 3-halomorpholine or by cyclization strategies that incorporate a nitrile-bearing fragment. The specific protocol will vary depending on the chosen starting materials. A general approach involves the nucleophilic substitution of a leaving group at the 3-position with a cyanide salt.

Protocol 4.1.2: Reduction of 3-Cyanomorpholine with LiAlH₄

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5-2.0 equiv) in anhydrous THF or diethyl ether.[5][6]

  • Nitrile Addition: Cool the suspension to 0 °C. Add a solution of 3-cyanomorpholine (1.0 equiv) in anhydrous THF dropwise.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-8 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the C≡N stretch).

  • Quenching & Isolation: Follow the quenching and isolation procedure as described in Protocol 3.1.3 (steps 4-6).

Protocol 4.1.3: Reduction of 3-Cyanomorpholine by Catalytic Hydrogenation

  • Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), combine 3-cyanomorpholine (1.0 equiv) and a suitable solvent such as methanol or ethanol, often with added ammonia (to prevent secondary amine formation).

  • Catalyst: Add a hydrogenation catalyst, such as Raney Nickel (Ra-Ni, ~10% w/w) or Palladium on Carbon (Pd/C, 5-10 mol%).[7][8][9]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen (H₂) to the desired pressure (typically 50-500 psi).

  • Agitate the reaction mixture at room temperature or with gentle heating (30-60 °C) for 6-24 hours.

  • Isolation: Upon reaction completion (monitored by H₂ uptake or GC-MS), carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-aminomethylmorpholine. Further purification can be achieved by distillation or salt formation.

Data Summary for Route B
StepKey Reagents / CatalystSolventPressure / Temp.Typical Time (h)Typical Yield (%)
Nitrile Reduction (LiAlH₄) Nitrile, LiAlH₄THF65 °C (Reflux)2-870-90[6]
Nitrile Reduction (H₂) Nitrile, H₂, Ra-Ni or Pd/CMeOH / NH₃50-500 psi / 25-60°C6-2465-95[7][10]

Visualized Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic routes described.

G cluster_A Route A: Carboxamide Reduction Pathway A1 Protected Serine A2 N-Protected Morpholine- 3-carboxylic Acid A1->A2 N-Alkylation & Cyclization A3 N-Protected Morpholine- 3-carboxamide A2->A3 Amidation (HATU, NH3) A4 3-Aminomethylmorpholine (after deprotection) A3->A4 Reduction (LiAlH4)

Caption: Workflow for the synthesis of 3-aminomethylmorpholine via the carboxamide reduction pathway.

G cluster_B Route B: Nitrile Reduction Pathway cluster_B_reduction B1 Morpholine Precursor (e.g., 3-halomorpholine) B2 3-Cyanomorpholine B1->B2 Cyanation (e.g., NaCN) B3 3-Aminomethylmorpholine B2->B3 Reduction B_reduc_1 LiAlH4 B2->B_reduc_1 B_reduc_2 Catalytic Hydrogenation (H2, Ra-Ni or Pd/C) B2->B_reduc_2 B_reduc_1->B3 B_reduc_2->B3

References

Application Notes and Protocols for Parallel Synthesis Using (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine is a versatile bifunctional building block ideal for constructing diverse compound libraries through parallel synthesis. Its structure incorporates a substituted morpholine ring, a privileged scaffold in medicinal chemistry known to enhance pharmacokinetic properties, and a primary amine handle for straightforward chemical diversification.[1] This application note provides detailed protocols for the utilization of this building block in the parallel synthesis of potential kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently implicated in cancer.[2][3][4]

Key Features of the Building Block

  • Morpholine Scaffold: Often imparts favorable properties such as improved aqueous solubility, metabolic stability, and a desirable three-dimensional conformation for enhanced target binding.[1]

  • 4-Fluorobenzyl Group: The benzyl moiety can engage in hydrophobic or pi-stacking interactions within target protein binding sites, while the fluorine atom can modulate electronic properties and metabolic stability.

  • Primary Amine: Serves as a versatile reactive handle for a variety of common parallel synthesis reactions, enabling the rapid generation of a diverse set of analogs.

Application in Parallel Synthesis of Kinase Inhibitors

The primary amine of this compound allows for its covalent attachment to a solid support or direct use in solution-phase parallel synthesis. Three common and robust reactions for library generation are reductive amination, amide bond formation, and sulfonamide synthesis. These reactions are well-suited for parallel formats, offering high efficiency and compatibility with a wide range of reagents.

Experimental Protocols

The following are generalized protocols for the parallel synthesis of a library of compounds derived from this compound. These protocols are designed for a 96-well plate format but can be adapted to other parallel synthesis platforms.

1. Parallel Reductive Amination

This protocol describes the reaction of this compound with a library of aldehydes to generate a diverse set of secondary amines.

  • Materials:

    • This compound

    • Library of diverse aldehydes

    • Sodium triacetoxyborohydride (STAB)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • 96-well reaction block

  • Procedure:

    • To each well of a 96-well reaction block, add 100 µL of a 0.2 M solution of this compound in DCE (20 µmol, 1.0 equiv).

    • To each well, add 100 µL of a 0.22 M solution of a unique aldehyde in DCE (22 µmol, 1.1 equiv).

    • Allow the mixture to shake at room temperature for 1 hour to facilitate imine formation.

    • Add 150 µL of a 0.2 M suspension of sodium triacetoxyborohydride in DCE (30 µmol, 1.5 equiv) to each well.

    • Seal the reaction block and shake at room temperature for 16-24 hours.

    • Quench the reaction by adding 100 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products by adding 500 µL of dichloromethane (DCM) to each well, shaking, and then separating the organic layer. Repeat the extraction.

    • The combined organic extracts can be concentrated in a centrifugal evaporator. The resulting products can be purified by parallel HPLC.

2. Parallel Amide Coupling

This protocol outlines the synthesis of an amide library by reacting this compound with a diverse set of carboxylic acids.

  • Materials:

    • This compound

    • Library of diverse carboxylic acids

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

    • 96-well reaction block

  • Procedure:

    • To each well of a 96-well reaction block, add 100 µL of a 0.2 M solution of a unique carboxylic acid in DMF (20 µmol, 1.0 equiv).

    • Add 100 µL of a 0.22 M solution of HATU in DMF (22 µmol, 1.1 equiv) to each well.

    • Add 10 µL of DIPEA (60 µmol, 3.0 equiv) to each well and shake for 15 minutes to activate the carboxylic acids.

    • Add 100 µL of a 0.2 M solution of this compound in DMF (20 µmol, 1.0 equiv) to each well.

    • Seal the reaction block and shake at room temperature for 16-24 hours.

    • The reaction mixture can be directly purified by parallel preparative HPLC to isolate the desired amide products.

3. Parallel Sulfonamide Synthesis

This protocol details the creation of a sulfonamide library by reacting the building block with various sulfonyl chlorides.

  • Materials:

    • This compound

    • Library of diverse sulfonyl chlorides

    • Pyridine or Triethylamine (TEA)

    • Dichloromethane (DCM)

    • 96-well reaction block

  • Procedure:

    • To each well of a 96-well reaction block, add 100 µL of a 0.2 M solution of this compound in DCM (20 µmol, 1.0 equiv).

    • Add 40 µL of pyridine (500 µmol, 25 equiv) to each well.

    • To each well, add 100 µL of a 0.22 M solution of a unique sulfonyl chloride in DCM (22 µmol, 1.1 equiv).

    • Seal the reaction block and shake at room temperature for 16-24 hours.

    • Wash the reaction mixture by adding 200 µL of 1 M aqueous HCl, shaking, and removing the aqueous layer. Repeat with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer by passing it through a phase separator plate or by adding anhydrous sodium sulfate.

    • Concentrate the organic solvent in a centrifugal evaporator. The resulting products can be purified by parallel HPLC.

Data Presentation

The following table summarizes expected outcomes for the parallel synthesis protocols based on literature for similar primary amines. Actual yields and purities will vary depending on the specific reagents used.

Reaction TypeBuilding Block AReagent B (Example)Expected Yield Range (%)Expected Purity Range (%)
Reductive AminationThis compoundBenzaldehyde60-90>85
Amide CouplingThis compoundBenzoic Acid70-95>90
Sulfonamide SynthesisThis compoundBenzenesulfonyl Chloride65-90>90

Visualization of Workflow and Biological Context

Experimental Workflow

The general workflow for utilizing this compound in a parallel synthesis campaign for hit discovery is depicted below.

G cluster_0 Library Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization A This compound C Parallel Synthesis (Reductive Amination, Amide Coupling, Sulfonamide Synthesis) A->C B Diversity Reagents (Aldehydes, Carboxylic Acids, Sulfonyl Chlorides) B->C D Compound Library C->D E High-Throughput Screening (e.g., Kinase Assay) D->E F Hit Compounds E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Candidates G->H

Parallel synthesis and screening workflow.

Targeting the PI3K Signaling Pathway

Libraries derived from the this compound scaffold are well-suited for screening against protein kinases, particularly those in the PI3K/Akt/mTOR pathway. The morpholine moiety is a key pharmacophore in many known PI3K inhibitors, often forming a crucial hydrogen bond with the hinge region of the kinase domain.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K Inhibition

Inhibition of the PI3K signaling pathway.

Conclusion

This compound is a high-value building block for parallel synthesis in drug discovery. Its inherent structural features, combined with the versatility of its primary amine handle, allow for the efficient generation of diverse chemical libraries. The protocols provided herein offer a robust starting point for researchers aiming to synthesize novel compounds, particularly for targeting kinase-mediated signaling pathways such as the PI3K/Akt/mTOR cascade. The resulting libraries have a high potential for identifying novel hit compounds for further development into therapeutic agents.

References

Application Notes and Protocols for (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine, particularly its (S)-enantiomer, is a valuable primary amine building block in medicinal chemistry. Its rigid morpholine scaffold, combined with the pendant primary amine, provides a versatile anchor point for the synthesis of complex molecules and libraries of potential drug candidates. The presence of the 4-fluorobenzyl group can also contribute to favorable pharmacokinetic properties and target interactions.

This document provides detailed application notes and protocols for the synthesis of (S)-(-)-2-Aminomethyl-4-(4-fluorobenzyl)morpholine (an alternative nomenclature for the target compound) and its subsequent use as a key intermediate in the synthesis of the gastroprokinetic agent, Mosapride.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₂H₁₇FN₂O[PubChem CID: 10242735]
Molecular Weight 224.27 g/mol [PubChem CID: 10242735]
Appearance Oil[Heterocycles, 1994]

Asymmetric Synthesis of (S)-(-)-2-Aminomethyl-4-(4-fluorobenzyl)morpholine

The following is a detailed protocol for the asymmetric synthesis of the title compound, a key chiral intermediate.[1]

Experimental Workflow: Asymmetric Synthesis

cluster_synthesis Asymmetric Synthesis Workflow R_Epichlorohydrin (R)-(-)-Epichlorohydrin Propanol_intermediate (R)-(+)-3-Chloro-1-(4-fluorobenzylamino)-2-propanol R_Epichlorohydrin->Propanol_intermediate Fluorobenzylamine 4-Fluorobenzylamine Fluorobenzylamine->Propanol_intermediate Bromoacetamide_intermediate (R)-1-[N-Bromoacetyl-N-(4-fluorobenzyl)amino]-3-chloro-2-propanol Propanol_intermediate->Bromoacetamide_intermediate Bromoacetyl_bromide Bromoacetyl bromide Bromoacetyl_bromide->Bromoacetamide_intermediate Oxomorpholine_intermediate (R)-(+)-2-Chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine Bromoacetamide_intermediate->Oxomorpholine_intermediate Cyclization Morpholine_intermediate (R)-(-)-2-Chloromethyl-4-(4-fluorobenzyl)morpholine Oxomorpholine_intermediate->Morpholine_intermediate Reduction Phthalimide_intermediate (R)-(-)-N-[[4-(4-Fluorobenzyl)-2-morpholinyl]methyl]phthalimide Morpholine_intermediate->Phthalimide_intermediate Displacement Final_Product (S)-(-)-2-Aminomethyl-4-(4-fluorobenzyl)morpholine Phthalimide_intermediate->Final_Product Hydrazinolysis cluster_mosapride Mosapride Synthesis via Amide Coupling Primary_Amine (S)-(-)-2-Aminomethyl-4-(4-fluorobenzyl)morpholine Coupling_Reaction Amide Coupling (TBHP, Iodine) Primary_Amine->Coupling_Reaction Benzoic_Acid_Derivative 2-Ethoxy-4-amino-5-chlorobenzyl methyl ether Benzoic_Acid_Derivative->Coupling_Reaction Mosapride Mosapride Coupling_Reaction->Mosapride cluster_pathway 5-HT₄ Receptor Signaling Cascade Mosapride Mosapride Receptor 5-HT₄ Receptor Mosapride->Receptor Binds and Activates G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ion_Channel Ion Channels (e.g., Ca²⁺) PKA->Ion_Channel Phosphorylates ACh_Release Increased Acetylcholine Release Ion_Channel->ACh_Release Leads to

References

Application Note: Derivatization of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In medicinal chemistry, the morpholine scaffold is recognized as a "privileged structure" due to its frequent appearance in bioactive compounds and approved drugs.[1] Its advantageous physicochemical properties, such as improving aqueous solubility and metabolic stability, make it a valuable component in drug design.[1][2][3][4][5] When combined with a 4-fluorobenzyl group, a moiety known to enhance binding affinity and modulate pharmacokinetic properties through favorable interactions, the resulting core structure presents a promising starting point for the development of novel therapeutics.[6][7]

This application note details robust and high-throughput protocols for the derivatization of the primary amine in (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine. The objective is to generate a diverse chemical library suitable for screening in drug discovery programs. The primary amine serves as a versatile chemical handle for introducing a wide array of functional groups via common and reliable reactions, including acylation, sulfonylation, and reductive amination.

General Workflow for Library Synthesis

The derivatization of the core amine scaffold allows for the systematic exploration of the surrounding chemical space. By reacting the primary amine with diverse sets of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes/ketones), a library of compounds with varied physicochemical and structural properties can be rapidly synthesized. This parallel synthesis approach is fundamental to modern drug discovery, enabling the efficient identification of initial hits and the subsequent optimization of lead compounds.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_library Compound Library start This compound (Core Scaffold) acylation Acylation (R-COOH) start->acylation Amide Formation sulfonylation Sulfonylation (R-SO2Cl) start->sulfonylation Sulfonamide Formation reductive_amination Reductive Amination (R-CHO/R-COR') start->reductive_amination Secondary Amine Formation library Diverse Library of Amides, Sulfonamides, and Secondary Amines acylation->library sulfonylation->library reductive_amination->library

Figure 1. General workflow for the parallel synthesis of a chemical library.

Experimental Protocols

The following protocols are designed for parallel synthesis in 96-well plates but can be scaled as needed. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Parallel Acylation of this compound

This protocol describes the formation of an amide bond by reacting the primary amine with a library of carboxylic acids.

  • Materials:

    • This compound (1.0 eq)

    • Library of diverse carboxylic acids (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).

    • In each well of a 96-well plate, add the corresponding carboxylic acid (1.1 eq).

    • To each well, add a solution of HATU in DMF (1.1 eq).

    • Add the amine stock solution (1.0 eq) to each well.

    • Finally, add DIPEA (2.0 eq) to each well to initiate the reaction.

    • Seal the plate and shake at room temperature for 12-16 hours.

    • Upon completion, quench the reaction by adding water to each well.

    • The product library can be purified by preparative HPLC-MS.

Protocol 2: Parallel Sulfonylation of this compound

This protocol details the synthesis of sulfonamides via reaction with a library of sulfonyl chlorides.

  • Materials:

    • This compound (1.0 eq)

    • Library of diverse sulfonyl chlorides (1.1 eq)

    • Pyridine or Triethylamine (TEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Prepare a stock solution of the primary amine in anhydrous DCM (e.g., 0.2 M).

    • To each well of a 96-well plate, add the amine stock solution (1.0 eq) followed by pyridine or TEA (1.5 eq).

    • Cool the plate to 0 °C.

    • In a separate plate, prepare solutions of the sulfonyl chloride library in anhydrous DCM.

    • Add the sulfonyl chloride solutions (1.1 eq) dropwise to the amine-containing plate.[8]

    • Seal the plate and allow it to warm to room temperature while shaking for 4-8 hours.

    • Monitor reaction progress by LC-MS.

    • Upon completion, wash the reactions with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.

    • Dry the organic layers over anhydrous Na₂SO₄ and concentrate in vacuo. Purification can be achieved via flash chromatography or preparative HPLC.

Protocol 3: Parallel Reductive Amination

This protocol describes the synthesis of secondary amines by reacting the primary amine with a library of aldehydes or ketones.[9][10]

  • Materials:

    • This compound (1.0 eq)

    • Library of diverse aldehydes or ketones (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount)

  • Procedure:

    • To each well of a 96-well plate, add a solution of the primary amine (1.0 eq) in DCE.

    • Add the corresponding aldehyde or ketone (1.1 eq) to each well, followed by a catalytic amount of acetic acid.

    • Shake the plate at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) to each well.

    • Seal the plate and shake at room temperature for 12-24 hours.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. The resulting library can be purified by preparative HPLC.

Data Presentation: Representative Yields

The following table summarizes the expected yields for the derivatization of this compound based on the protocols described above. Actual yields may vary depending on the specific building blocks used.

Reaction TypeBuilding Block ClassReagentsSolventExpected Yield (%)
Acylation Carboxylic AcidsHATU, DIPEADMF70-95%
Sulfonylation Sulfonyl ChloridesPyridineDCM65-90%
Reductive Amination Aldehydes/KetonesNaBH(OAc)₃DCE60-85%

Library Diversification Strategy

The core principle of library synthesis is to maximize structural diversity by combining a common scaffold with a varied set of building blocks. This strategy allows for a broad exploration of the structure-activity relationship (SAR) landscape.

G cluster_core Core Scaffold cluster_bbs Building Blocks cluster_reactions Reaction Type cluster_products Diverse Products Core This compound Acylation Acylation Core->Acylation Sulfonylation Sulfonylation Core->Sulfonylation ReductiveAmination Reductive Amination Core->ReductiveAmination R_COOH R¹-COOH (Acids) R_COOH->Acylation R_SO2Cl R²-SO₂Cl (Sulfonyl Chlorides) R_SO2Cl->Sulfonylation R_CHO R³-CHO (Aldehydes) R_CHO->ReductiveAmination Amides Amides Acylation->Amides Sulfonamides Sulfonamides Sulfonylation->Sulfonamides SecAmines Secondary Amines ReductiveAmination->SecAmines

Figure 2. Logic of library diversification from a common core scaffold.

Conclusion

The protocols outlined in this application note provide a robust framework for the efficient synthesis of a diverse chemical library based on the this compound scaffold. By employing parallel acylation, sulfonylation, and reductive amination reactions, researchers can rapidly generate a multitude of novel compounds. This approach accelerates the drug discovery process by enabling comprehensive screening and facilitating the identification of promising new therapeutic candidates. The inherent drug-like properties of the morpholine core, coupled with the diverse functionalities introduced, make this library a valuable asset for any screening campaign.

References

Application Notes and Protocols for the Scale-up Synthesis of Chiral (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, scalable, and efficient protocol for the asymmetric synthesis of the enantiomers of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine. The synthesis commences with commercially available chiral epichlorohydrin and 4-fluorobenzylamine, proceeding through key intermediates to yield the target compound with high enantiomeric purity. This chiral amine is a valuable building block in the development of various pharmaceutical agents. The protocol is designed to be robust and scalable for laboratory and pilot-plant settings.

Introduction

Chiral morpholine derivatives are significant structural motifs in a multitude of biologically active compounds and approved drugs. The precise stereochemical orientation of these molecules is often critical for their pharmacological activity and safety profile. The target compound, this compound, is a key intermediate for pharmaceuticals that require a chiral morpholine scaffold. Traditional methods for obtaining single enantiomers, such as chiral resolution, can be tedious and inefficient for large-scale production. The presented asymmetric synthesis offers a more practical and economical alternative, starting from readily available chiral precursors.[1]

Overall Synthetic Scheme

The synthesis proceeds in a four-step sequence starting from chiral epichlorohydrin and 4-fluorobenzylamine. The key steps involve the opening of the epoxide ring, N-acylation, cyclization to form the morpholine ring, reduction of the amide, and finally, conversion of the chloromethyl group to an aminomethyl group.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product start1 (R)- or (S)-Epichlorohydrin int1 (R)- or (S)-3-Chloro-1-(4-fluorobenzylamino)-2-propanol start1->int1 Step 1: Epoxide Opening start2 4-Fluorobenzylamine start2->int1 int2 (R)- or (S)-1-[N-Bromoacetyl-N-(4-fluorobenzyl)amino]-3-chloro-2-propanol int1->int2 Step 2: N-Acylation int3 (R)- or (S)-2-Chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine int2->int3 Step 3: Cyclization int4 (R)- or (S)-2-Chloromethyl-4-(4-fluorobenzyl)morpholine int3->int4 Step 4: Reduction final_product (S)- or (R)-(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine int4->final_product Step 5: Amination

Caption: Synthetic workflow for chiral this compound.

Experimental Protocols

Step 1: Synthesis of (R)-(+)-3-Chloro-1-(4-fluorobenzylamino)-2-propanol

This protocol describes the synthesis of the (R)-enantiomer. The (S)-enantiomer can be synthesized by starting with (S)-(-)-epichlorohydrin.

Materials:

  • (R)-(-)-Epichlorohydrin (>98% ee)

  • 4-Fluorobenzylamine

  • Cyclohexane

  • Isopropyl alcohol (for recrystallization)

Procedure:

  • To a stirred solution of 4-fluorobenzylamine (27.0 g, 0.22 mol) in cyclohexane (100 ml), add (R)-(-)-epichlorohydrin (20.0 g, 0.22 mol) dropwise at room temperature.

  • Stir the mixture at room temperature for 16 hours.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from isopropyl alcohol to yield (R)-(+)-3-Chloro-1-(4-fluorobenzylamino)-2-propanol as colorless fine needles.[1]

Step 2: Synthesis of (R)-1-[N-Bromoacetyl-N-(4-fluorobenzyl)amino]-3-chloro-2-propanol

Materials:

  • (R)-(+)-3-Chloro-1-(4-fluorobenzylamino)-2-propanol

  • Bromoacetyl bromide

  • Triethylamine (Et3N)

  • Chloroform (CHCl3)

  • Ethyl acetate (for chromatography)

Procedure:

  • Dissolve (R)-(+)-3-Chloro-1-(4-fluorobenzylamino)-2-propanol in chloroform.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath and add bromoacetyl bromide dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Wash the reaction mixture successively with 1N HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography using ethyl acetate as the eluent to obtain the product as a pale yellow oil.[1]

Step 3: Synthesis of (R)-(+)-2-Chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine

Materials:

  • (R)-1-[N-Bromoacetyl-N-(4-fluorobenzyl)amino]-3-chloro-2-propanol

  • Sodium methoxide (ca. 28% in MeOH)

  • Methanol (MeOH)

  • Chloroform (CHCl3)

  • Chloroform-Ether (for crystallization)

Procedure:

  • Dissolve the bromoacetamide from the previous step (4.4 g, 13 mmol) in methanol (100 ml).

  • Add sodium methoxide solution (2.8 g, 18 mmol) and heat the mixture to reflux for 3 hours.[1]

  • Cool the reaction mixture to room temperature and concentrate to dryness.

  • Take up the residue in chloroform and wash successively with 1N HCl, water, and brine.

  • Evaporate the solvent to give a crude oil.

  • Crystallize the crude product from a chloroform-ether mixture to yield the desired oxomorpholine.[1]

Step 4 & 5: Synthesis of (S)-(-)-(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

This combined step involves the reduction of the oxomorpholine followed by amination.

Materials:

  • (R)-(+)-2-Chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine

  • Reducing agent (e.g., Borane-tetrahydrofuran complex)

  • Ammonia or an ammonia equivalent (e.g., sodium azide followed by reduction)

  • Appropriate solvents (e.g., THF, Methanol)

Procedure (General Outline):

  • Reduction: The oxomorpholine is reduced to the corresponding morpholine. A common method is the use of a borane reducing agent. The (R)-(+)-2-chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine is dissolved in an anhydrous solvent like THF and treated with borane-THF complex at a controlled temperature.

  • Amination: The resulting (R)-(+)-2-chloromethyl-4-(4-fluorobenzyl)morpholine is then converted to the amine. This can be achieved through various methods, such as nucleophilic substitution with an amine source. A two-step process involving substitution with sodium azide to form an azidomethyl intermediate, followed by reduction (e.g., with lithium aluminum hydride or catalytic hydrogenation) to the amine is a common strategy. This two-step conversion from the chloromethyl group results in the (S)-enantiomer of the final product.

  • Purification: The final product is purified by standard methods such as distillation or column chromatography to yield the enantiomerically pure amine. The enantiomeric purity should be confirmed by chiral HPLC analysis.[1]

Data Presentation

Table 1: Summary of Yields and Physical Properties

StepProductStarting MaterialYield (%)Melting Point (°C)
1(R)-(+)-3-Chloro-1-(4-fluorobenzylamino)-2-propanol(R)-(-)-Epichlorohydrin & 4-Fluorobenzylamine70%85-87
2(R)-1-[N-Bromoacetyl-N-(4-fluorobenzyl)amino]-3-chloro-2-propanol(R)-(+)-3-Chloro-1-(4-fluorobenzylamino)-2-propanol84%Oil
3(R)-(+)-2-Chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine(R)-1-[N-Bromoacetyl-N-(4-fluorobenzyl)amino]-3-chloro-2-propanol60%-
4&5(S)-(-)-(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine(R)-(+)-2-Chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine~35% (overall)-

Data extracted from a reported synthesis.[1]

Table 2: Enantiomeric Purity Data

CompoundEnantiomeric Excess (ee)Analytical Method
(R)-(+)-3-Chloro-1-(4-fluorobenzylamino)-2-propanol>98%Chiral HPLC
(S)-(-)-(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine>98%Chiral HPLC

Data extracted from a reported synthesis.[1]

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity of the intermediates and the final product, a chiral HPLC method should be employed.

Typical Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as one based on cellulose or amylose derivatives is often effective for separating enantiomers of chiral amines and their precursors.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Detector: UV detector set at a wavelength where the analyte has significant absorbance (e.g., ~254 nm).

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Temperature: Ambient or controlled column temperature (e.g., 25 °C).

Conclusion

The described synthetic route provides an efficient and scalable method for the preparation of enantiomerically pure this compound. The use of commercially available and relatively inexpensive chiral starting materials makes this process attractive for industrial applications in drug development and manufacturing. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field.

References

Application of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine in Fragment-Based Drug Discovery: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of low molecular weight fragments (typically < 300 Da) that bind to a biological target with low affinity. These initial fragment hits are then optimized and grown into more potent, drug-like molecules. This document provides a detailed overview of the application of the fragment, (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine, in FBDD campaigns, outlining its synthesis, screening protocols, and hit-to-lead optimization strategies.

This compound is a versatile fragment that incorporates several key features beneficial for FBDD. The morpholine scaffold provides aqueous solubility and a favorable pharmacokinetic profile. The fluorobenzyl group offers a vector for exploring specific interactions within a binding pocket, and the primary amine serves as a crucial anchor for fragment growing or linking strategies.

I. Synthesis and Characterization

The synthesis of optically active this compound is a critical first step. A practical asymmetric synthesis has been developed, starting from commercially available (R)- or (S)-epichlorohydrin and 4-fluorobenzylamine. This method allows for the stereospecific synthesis of the desired enantiomer, which is crucial for understanding structure-activity relationships (SAR).[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC12H17FN2O
Molecular Weight224.28 g/mol
LogP (calculated)1.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds4

Note: These values are calculated and may vary slightly from experimentally determined values.

II. Fragment Screening Methodologies

The identification of initial fragment hits is the cornerstone of any FBDD project. Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required for their detection.[2][3]

A. Experimental Protocols

1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.

  • Immobilization: The target protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Fragment Screening: A solution of this compound (typically 100 µM - 1 mM in a suitable buffer) is flowed over the sensor chip.

  • Data Analysis: The binding response is measured in Resonance Units (RU). A significant and concentration-dependent increase in RU indicates a binding event. The dissociation constant (Kd) can be determined by titrating the fragment over a range of concentrations.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR-based screening methods are powerful for detecting weak fragment binding and can provide structural information about the binding site.[2]

  • Saturation Transfer Difference (STD) NMR:

    • A solution containing the target protein and the fragment is prepared.

    • The protein is selectively saturated with a radiofrequency pulse.

    • The saturation is transferred to a binding fragment, resulting in a decrease in its NMR signal intensity.

    • The difference between the saturated and unsaturated spectra reveals which signals belong to the binding fragment.

  • 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR:

    • Requires an isotopically labeled (15N) protein.

    • The HSQC spectrum of the protein is recorded in the absence and presence of the fragment.

    • Chemical shift perturbations (CSPs) of specific amino acid residues upon fragment binding indicate the location of the binding site.

Table 2: Comparison of Fragment Screening Techniques

TechniqueThroughputSensitivityInformation Provided
Surface Plasmon Resonance (SPR)HighHighBinding affinity (Kd), kinetics (ka, kd)
NMR (STD, HSQC)MediumMedium-HighBinding confirmation, binding epitope mapping
X-ray CrystallographyLowHighHigh-resolution 3D structure of the protein-fragment complex

III. Hit-to-Lead Optimization Strategies

Once this compound is identified as a hit, the next phase involves optimizing its affinity and selectivity. The two primary strategies in FBDD are fragment growing and fragment linking.[4]

A. Fragment Growing

This strategy involves adding chemical functionality to the initial fragment to explore and exploit adjacent binding pockets. The primary amine of this compound is an ideal handle for this approach.

Experimental Protocol: Amide Coupling

  • Reaction Setup: this compound is reacted with a carboxylic acid in the presence of a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction mixture is worked up to remove reagents and byproducts. The final compound is purified by column chromatography or preparative HPLC.

Fragment_Growing_Workflow Fragment This compound Coupling Amide Coupling Reaction Fragment->Coupling Library Carboxylic Acid Library Library->Coupling Purification Purification Coupling->Purification SAR_Analysis SAR Analysis Purification->SAR_Analysis SAR_Analysis->Library Design Next Generation Optimized_Lead Optimized Lead Compound SAR_Analysis->Optimized_Lead Improved Affinity Fragment_Linking_Strategy cluster_protein Protein Binding Site Pocket_A Binding Pocket A Pocket_B Binding Pocket B Fragment_A This compound Fragment_A->Pocket_A Binds Linker Linker Design & Synthesis Fragment_A->Linker Fragment_B Second Fragment Hit Fragment_B->Pocket_B Binds Fragment_B->Linker Linked_Compound High Affinity Ligand Linker->Linked_Compound MAPK_Signaling_Pathway cluster_inhibition Potential Point of Intervention RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Inhibitor Fragment-Derived Inhibitor Inhibitor->RAF

References

Application Notes and Protocols for the Use of Adagrasib, a Targeted Covalent Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted covalent inhibitors (TCIs) represent a powerful class of therapeutic agents designed to form a stable, covalent bond with their protein target, leading to prolonged and often irreversible inhibition.[1] This approach has proven particularly effective for challenging drug targets, such as the KRAS G12C mutant protein, a key driver in several cancers.[2] The morpholine and piperazine moieties are common scaffolds in medicinal chemistry, valued for their favorable physicochemical properties. While the specific molecule "(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine" is not prominently featured in the literature as a direct component of a known TCI, a structurally related scaffold is central to the potent and selective KRAS G12C inhibitor, Adagrasib (MRTX849). Adagrasib features a piperazine ring, which shares structural similarities with the morpholine group, connected to a fluorobenzyl moiety and ultimately linked to an acrylamide "warhead" that forms a covalent bond with the cysteine-12 residue of the mutant KRAS protein.[3] These application notes will focus on the synthesis and application of Adagrasib as a representative example of a TCI employing a similar structural motif.

Mechanism of Action

Adagrasib is a highly selective, orally bioavailable covalent inhibitor of the KRAS G12C mutant protein.[4] The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling pathways that control cell growth, proliferation, and survival.[5] Mutations in the KRAS gene, particularly at the G12C position, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell signaling and tumor growth.[5]

Adagrasib specifically targets the inactive, GDP-bound state of the KRAS G12C protein. It binds to a pocket on the protein surface, positioning its acrylamide warhead to form an irreversible covalent bond with the thiol group of the mutant cysteine residue at position 12.[3][5] This covalent modification locks the KRAS G12C protein in its inactive state, preventing it from participating in downstream signaling and thereby inhibiting tumor cell growth.[5]

KRAS Signaling Pathway

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Adagrasib Adagrasib Adagrasib->KRAS_GDP Covalently binds and traps in inactive state

Caption: KRAS G12C signaling pathway and the mechanism of action of Adagrasib.

Quantitative Data

The following tables summarize the key quantitative data for Adagrasib (MRTX849).

Table 1: In Vitro Potency of Adagrasib [6][7][8]

Assay TypeCell LineMutationIC50 (nM)
2D Cell ViabilityMIA PaCa-2KRAS G12C10 - 50
2D Cell ViabilityNCI-H358KRAS G12C10 - 973
3D Spheroid GrowthVariousKRAS G12C0.2 - 1042
pERK InhibitionNCI-H358KRAS G12CSingle-digit nM
DUSP6 ExpressionNCI-H358KRAS G12CSingle-digit nM

Table 2: Pharmacokinetic Properties of Adagrasib (600 mg oral dose) [4][9]

ParameterValue
Median Tmax (hours)~4.17
Mean Half-life (t1/2) (hours)~23-24
Apparent Volume of Distribution (L)527
Peak to Trough Ratio1.27

Experimental Protocols

General Workflow for Targeted Covalent Inhibitor Synthesis and Evaluation

Workflow A Synthesis of Core Scaffold B Introduction of Piperazine/Morpholine Moiety A->B C Coupling of Acrylamide Warhead B->C D Purification and Characterization (NMR, MS, HPLC) C->D E Biochemical Assays (e.g., KRAS G12C Nucleotide Exchange) D->E F Cellular Assays (e.g., pERK Inhibition, Cell Viability) D->F G In Vivo Efficacy Studies (Xenograft Models) F->G H Pharmacokinetic Profiling G->H

Caption: General experimental workflow for TCI synthesis and evaluation.

Protocol 1: Synthesis of Adagrasib (MRTX849)

The synthesis of Adagrasib involves a multi-step process. A concise, transition-metal and protection-free synthesis has been reported, which is summarized below.[3][10]

Step 1: Synthesis of the Tetrahydropyridopyrimidine Core This typically involves the condensation of appropriate precursors to form the core heterocyclic structure.

Step 2: Introduction of the Chiral Piperazine Moiety A regioselective aromatic nucleophilic substitution (SNAr) reaction is used to introduce the Cbz-masked piperazine moiety at the 4-position of the core.[3]

Step 3: Installation of the Prolinol and Chloronaphthyl Subunits

  • The prolinol subunit is installed via a palladium-catalyzed C-O bond formation.[3]

  • Following deprotection, the chloronaphthyl subunit is introduced through a Buchwald-Hartwig amination.[3]

Step 4: Deprotection and Coupling of the Acrylamide Warhead

  • The Cbz protecting group on the piperazine is removed.

  • The final step is the coupling of the deprotected piperazine with 2-fluoroacrylic acid or a suitable derivative to form the acrylamide warhead. This can be achieved using a coupling agent such as n-propanephosphonic acid anhydride (T3P).[3]

Note: For detailed experimental procedures, including specific reagents, solvents, reaction times, and purification methods, it is recommended to consult the primary literature.[3][10]

Protocol 2: Biochemical Assay for KRAS G12C Inhibition

This assay measures the direct inhibitory effect of a compound on the nucleotide exchange activity of the KRAS G12C protein.[11]

Materials:

  • Recombinant human KRAS G12C protein

  • Fluorescently labeled non-hydrolyzable GTP analog (e.g., mant-GTP)

  • Guanine nucleotide exchange factor (GEF), such as SOS1

  • Test inhibitor (e.g., Adagrasib)

  • Assay buffer

  • 96- or 384-well microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Protein Loading: Incubate the purified KRAS G12C protein with the fluorescently labeled GTP analog to form the KRAS G12C-mant-GTP complex.

  • Inhibitor Incubation: Incubate the KRAS G12C-mant-GTP complex with varying concentrations of the test inhibitor for a defined period to allow for covalent bond formation.

  • Initiate Nucleotide Exchange: Add the GEF (e.g., SOS1) and an excess of unlabeled GTP to the wells to initiate the exchange of mant-GTP for unlabeled GTP.

  • Fluorescence Monitoring: Monitor the decrease in fluorescence over time, which corresponds to the release of mant-GTP.

  • Data Analysis: Calculate the rate of nucleotide exchange for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.[11]

Protocol 3: Cellular Assay for KRAS G12C Pathway Inhibition (pERK Levels)

This assay assesses the ability of an inhibitor to block KRAS G12C signaling within a cellular context by measuring the phosphorylation of a downstream effector, ERK.

Materials:

  • Human cancer cell line endogenously expressing the KRAS G12C mutation (e.g., NCI-H358 lung adenocarcinoma)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., Adagrasib)

  • Lysis buffer

  • Primary antibodies (total ERK and phospho-ERK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Seeding: Culture the KRAS G12C mutant cells in appropriate media and seed them in multi-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against total ERK and phospho-ERK.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal and determine the IC50 value for the inhibition of ERK phosphorylation.

Conclusion

The development of targeted covalent inhibitors like Adagrasib has provided a significant breakthrough in targeting previously "undruggable" oncoproteins such as KRAS G12C. The principles of its design, utilizing a specific recognition moiety to deliver a reactive acrylamide warhead, can be applied to the development of other TCIs. The protocols outlined above provide a foundational framework for the synthesis, biochemical, and cellular characterization of such inhibitors. Researchers and drug development professionals can adapt these methodologies to their specific targets and chemical scaffolds to advance the discovery of novel covalent therapies.

References

Application Notes and Protocols for N-Alkylation of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine is a versatile bifunctional molecule featuring a primary amine and a tertiary amine within a morpholine scaffold. N-alkylation of the primary amine group is a critical step in the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and drug discovery. N-alkylated morpholine derivatives are of significant interest due to their prevalence in bioactive molecules and their ability to modulate pharmacological properties. This document provides detailed experimental protocols for the N-alkylation of this compound via two common and effective methods: reductive amination and direct alkylation with alkyl halides.

The N-alkylated products of this scaffold are of particular interest for their potential as modulators of various biological targets. For instance, many N-alkylated morpholine-containing compounds have been investigated as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is often dysregulated in cancer.

Key Synthetic Pathways

Two primary and reliable methods for the N-alkylation of the primary amine of this compound are reductive amination and direct alkylation. The choice of method often depends on the desired alkyl group and the available starting materials.

G cluster_main N-Alkylation Strategies A This compound B Reductive Amination A->B Aldehyde/Ketone, Reducing Agent C Direct Alkylation A->C Alkyl Halide, Base D N-Alkyl-(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine B->D C->D

Caption: Overview of N-alkylation strategies.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and widely used method for the controlled N-alkylation of primary amines.[1] This one-pot procedure involves the formation of an intermediate imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[2] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen atmosphere setup

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM or DCE (10 mL/mmol of amine) under an inert atmosphere, add the corresponding aldehyde or ketone (1.1 eq.).

  • If desired, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the desired N-alkylated product.

G Start Dissolve Amine and Aldehyde/Ketone in Solvent Imine Imine Formation (Room Temp, 30-60 min) Start->Imine Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reduction Stir Stir at Room Temp (2-24h, Monitor by TLC/LC-MS) Reduction->Stir Quench Quench with Sat. NaHCO₃ Solution Stir->Quench Extract Extract with DCM Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify

Caption: Reductive amination workflow.

Protocol 2: N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds. To favor mono-alkylation and minimize the formation of quaternary ammonium salts, it is advisable to use the primary amine as the limiting reagent and an excess of the alkylating agent is generally avoided. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.[3]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Argon or Nitrogen atmosphere setup

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq.) and a base such as anhydrous potassium carbonate (2.0 eq.) or triethylamine (1.5 eq.) in anhydrous ACN or DMF (10 mL/mmol of amine).

  • To the stirred suspension, add the alkyl halide (1.05 eq.) dropwise at room temperature.

  • The reaction can be stirred at room temperature or heated to reflux (e.g., ~82°C for acetonitrile) to increase the reaction rate. Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature if heated.

  • If potassium carbonate was used, filter off the solid and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure. If DMF was used, it may require high vacuum or azeotropic removal with toluene.

  • If triethylamine was used, the triethylammonium halide salt may precipitate upon cooling or can be removed by an aqueous workup.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure N-alkylated product.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of primary amines based on literature for similar substrates. Actual yields may vary depending on the specific substrates and reaction scale.

MethodAlkylating AgentReducing Agent/BaseSolventTemperatureTypical Reaction TimeTypical Yield (%)Reference(s)
Reductive AminationAldehydes/KetonesNaBH(OAc)₃DCM, DCERoom Temp2-24 h70-95[1],[4]
Reductive AminationAldehydes/KetonesNaBH₄Methanol0°C to Room Temp1-12 h65-90[4]
Direct AlkylationAlkyl HalidesK₂CO₃ACN, DMFRoom Temp - Reflux4-12 h60-85[3]
Direct AlkylationAlkyl HalidesEt₃NDCM, ACNRoom Temp6-24 h55-80[5]

Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

N-alkylated morpholines are prevalent scaffolds in compounds designed to inhibit the PI3K/Akt signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers. Inhibitors targeting key kinases in this pathway, such as PI3K and Akt, often incorporate N-alkylated morpholine moieties to enhance their binding affinity, selectivity, and pharmacokinetic properties.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor N-Alkylated Morpholine Derivative (Inhibitor) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt pathway.

References

Application Notes & Protocols: The Morpholine Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its favorable physicochemical and metabolic properties. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with the target kinase. This document provides an overview of the application of morpholine-containing building blocks, with a focus on derivatives related to (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine, in the synthesis of potent and selective kinase inhibitors. We will explore its role in targeting key kinases in cellular signaling pathways, present quantitative data on inhibitor potency, and provide detailed experimental protocols for their synthesis and evaluation.

Kinase Inhibition by Morpholine-Containing Compounds

The morpholine ring is a versatile structural element found in numerous kinase inhibitors targeting various members of the kinome. Its saturated heterocyclic nature allows it to act as a hydrogen bond acceptor and its conformational flexibility can be exploited to achieve optimal binding to the ATP-binding pocket of kinases. Several morpholine-containing compounds have been investigated as inhibitors of key kinases involved in cancer progression and other diseases, including Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4][5]

Targeted Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4] Morpholine-containing compounds have been successfully developed as dual PI3K/mTOR inhibitors, effectively shutting down this pro-survival pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Phosphorylation of downstream targets Inhibitor Morpholine-Containing Kinase Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC2 Inhibition Inhibitor->mTORC1 Inhibition

Diagram 1: PI3K/Akt/mTOR signaling pathway and points of inhibition. (Max Width: 760px)

Quantitative Data on Morpholine-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of several morpholine-containing kinase inhibitors against their respective targets. This data highlights the potency and, in some cases, the selectivity of these compounds.

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay (IC50)Reference
15e PI3K p110α2.00.58 µM (A375 cells)[6]
ZSTK474 Pan-Class I PI3K-Varies by cell line[7]
Compound 14 Pan-Class I PI3K--[7]
Torin1 mTOR-2 nM (mTORC1), 10 nM (mTORC2)[8]
AC220 FLT3--[9]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Cell-based assay IC50 values reflect the potency in a cellular context.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of morpholine-containing kinase inhibitors, based on published literature.

General Synthetic Workflow

The synthesis of kinase inhibitors incorporating a morpholine scaffold often involves a multi-step process. A generalized workflow is depicted below. The specific starting materials and reaction conditions will vary depending on the desired final compound.

Synthesis_Workflow A Starting Material (e.g., Dichloro-pyrimidine) B Introduction of Morpholine Moiety A->B C Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) B->C D Further Functionalization (e.g., Amide Coupling) C->D E Final Product (Kinase Inhibitor) D->E

Diagram 2: General synthetic workflow for morpholine-based kinase inhibitors. (Max Width: 760px)

Protocol 1: Synthesis of a Thieno[3,2-d]pyrimidine-based PI3K Inhibitor (Analogue of 15e)

This protocol is a representative example for the synthesis of a potent PI3K inhibitor with a morpholine substituent.

Materials:

  • Appropriate thieno[3,2-d]pyrimidine starting material

  • Morpholine

  • Solvent (e.g., Dioxane, DMF)

  • Base (e.g., Diisopropylethylamine)

  • Palladium catalyst and ligand (for coupling reactions)

  • Boronic acid or ester (for coupling reactions)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Nucleophilic Aromatic Substitution: Dissolve the starting thieno[3,2-d]pyrimidine in a suitable solvent. Add an excess of morpholine and a base. Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Palladium-Catalyzed Cross-Coupling: To a solution of the morpholine-substituted intermediate in a suitable solvent, add the appropriate boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3). Degas the mixture and heat under an inert atmosphere until the reaction is complete.

  • Final Purification: After completion, perform an aqueous work-up and purify the final compound by column chromatography or recrystallization to yield the desired kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the in vitro potency of a synthesized compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Proliferation Assay

This protocol outlines a method to assess the effect of the inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A375, A549)

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor compound and incubate for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.

The morpholine scaffold is a valuable component in the design of kinase inhibitors, contributing to enhanced potency and favorable drug-like properties. The synthetic and biological evaluation protocols provided herein offer a foundation for researchers and drug development professionals to explore the potential of morpholine-containing compounds in the discovery of novel therapeutics targeting kinase-driven diseases. The continued exploration of this versatile scaffold is expected to yield new generations of effective and selective kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine and related morpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why can this compound be challenging to purify using standard silica gel chromatography?

A1: this compound is a basic compound due to the presence of two nitrogen atoms (the morpholine nitrogen and the primary amine). This basicity can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[1] These interactions can cause several issues, including:

  • Peak Tailing or Streaking: The compound moves unevenly through the column, resulting in broad, asymmetrical peaks, which leads to poor separation from impurities.[1]

  • Irreversible Adsorption: In some cases, the compound can bind so strongly to the silica gel that it cannot be eluted, leading to low recovery.[1]

  • Compound Degradation: The acidic nature of silica gel can potentially degrade acid-sensitive compounds.

Q2: What are the primary methods for purifying this compound?

A2: The two most common and effective purification techniques for compounds like this compound are:

  • Flash Column Chromatography: This technique is highly versatile for separating the target compound from impurities with different polarities.[2] Modifications to the standard silica gel procedure are often necessary for basic compounds.

  • Recrystallization: This method is excellent for obtaining highly pure crystalline material. It often involves the formation of a salt, such as a hydrochloride salt, to improve the compound's crystallization properties.[1]

Q3: How can I improve the peak shape and recovery during silica gel chromatography of my compound?

A3: To counteract the issues caused by the basicity of the morpholine and amine groups, a basic modifier should be added to the mobile phase.[1] Common modifiers include:

  • Triethylamine (TEA): Typically added at a concentration of 0.1-2%.[1]

  • Ammonia (in methanol): A solution of ammonia in methanol can also be used to neutralize the acidic silica surface.[1]

Alternatively, consider using a different stationary phase, such as:

  • Amine-functionalized silica: This provides a more basic surface, reducing the strong interactions with the basic analyte.[3]

  • Basic alumina: Another option that can prevent the issues seen with acidic silica gel.[3]

Q4: My compound is an oil and won't crystallize. What can I do?

A4: "Oiling out," where the compound separates as an oil instead of a solid, is a common problem in crystallization.[1] Here are some strategies to induce crystallization:

  • Convert to a Salt: Basic amines often form stable, crystalline salts. Try forming the hydrochloride (HCl) or hydrobromide (HBr) salt, which can then be recrystallized.[1]

  • Solvent Screening: Systematically test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, hexanes) and solvent mixtures.[2]

  • Slow Cooling: Allow the saturated solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator to maximize crystal formation.[1][4]

  • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to initiate crystallization.[1]

  • Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Troubleshooting Steps
Poor Separation from Impurities Eluent system is not providing sufficient resolution.- Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).[1] - Perform a more thorough thin-layer chromatography (TLC) analysis to optimize the eluent system. Aim for an Rf value of 0.2-0.4 for the target compound.[1]
Peak Tailing/Streaking The basic amine groups are interacting strongly with the acidic silica gel.- Add a basic modifier like triethylamine (0.5-1%) or a small amount of ammonia in methanol to your eluent.[1] - Switch to an amine-functionalized silica column or a basic alumina column.[3]
Compound is Stuck on the Column The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica.- Gradually increase the polarity of your eluent (e.g., increase the percentage of methanol in dichloromethane).[1] - If the compound is very polar, consider using reverse-phase chromatography.[1]
Low Recovery/Yield The compound may be irreversibly binding to the silica gel or is being lost in broad fractions.- Add a basic modifier to the eluent to improve recovery.[1] - Collect smaller fractions and carefully analyze them by TLC to avoid combining pure fractions with impure ones.
Recrystallization
Problem Potential Cause Troubleshooting Steps
Compound "Oils Out" Instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.- Try a lower-boiling point solvent. - Use a larger volume of solvent to create a less concentrated solution. - Convert the amine to its hydrochloride salt, which often has a higher melting point and better crystallization properties.[1]
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent, even at low temperatures, or the solution is not sufficiently saturated.- Try a less polar solvent or a mixture of solvents.[1] - Evaporate some of the solvent to increase the concentration. - Cool the solution in an ice bath or freezer for an extended period.[1] - Add a seed crystal or scratch the inside of the flask.[1]
Low Yield of Recovered Crystals The compound has significant solubility in the cold solvent, or too much solvent was used initially.- Ensure the solution is thoroughly cooled before filtration.[1] - Use the minimum amount of hot solvent necessary to dissolve the compound.[1] - Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Crystals are Colored or Impure Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and then filter it while hot to remove the charcoal and adsorbed impurities before cooling.[1][2] - Perform a second recrystallization using a different solvent system.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Eluent Selection: Using thin-layer chromatography (TLC), identify a suitable eluent system. A common starting point for morpholine derivatives is a mixture of dichloromethane and methanol or ethyl acetate and hexanes. Add 0.5-1% triethylamine (TEA) to the chosen eluent to prevent peak tailing. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the target compound.[1]

  • Column Packing: Select an appropriately sized flash chromatography column based on the amount of crude material. Pack the column with silica gel using a slurry of the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute the desired compound.[2]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[2]

Protocol 2: Purification by Recrystallization via Hydrochloride Salt Formation
  • Salt Formation:

    • Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.[1]

    • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise while stirring until precipitation of the hydrochloride salt is complete.

    • Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.[1]

  • Solvent Selection for Recrystallization:

    • Test the solubility of a small amount of the hydrochloride salt in various solvents (e.g., ethanol, isopropanol, water, or mixtures thereof) at room temperature and upon heating.[1] An ideal solvent will dissolve the salt when hot but not when cold.[1]

  • Recrystallization:

    • Dissolve the salt in the minimum amount of the chosen boiling solvent.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.[1]

    • Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.[1]

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.[1]

    • Dry the crystals under vacuum to remove any residual solvent.[1]

Visualizations

Purification_Workflow start Crude Product This compound check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity is_solid Is the crude product a solid? check_purity->is_solid Purity < 95% pure_product Pure Product check_purity->pure_product Purity > 95% chromatography Flash Column Chromatography is_solid->chromatography No (Oil) recrystallization Recrystallization is_solid->recrystallization Yes salt_formation Convert to HCl Salt chromatography->salt_formation Fails to separate chromatography->pure_product Successful recrystallization->chromatography Fails (oils out) recrystallization->pure_product Successful salt_formation->recrystallization

Caption: Decision workflow for selecting a purification strategy.

Chromatography_Troubleshooting start Issue with Chromatography issue_type What is the issue? start->issue_type tailing Peak Tailing / Streaking issue_type->tailing Bad Peak Shape poor_sep Poor Separation issue_type->poor_sep Overlapping Peaks no_elution Compound Stuck on Column issue_type->no_elution No Product Eluted add_base Add 0.5-1% Triethylamine to Eluent tailing->add_base optimize_mp Optimize Mobile Phase (TLC Screening) poor_sep->optimize_mp increase_polarity Increase Eluent Polarity no_elution->increase_polarity change_sp Use Amine-Functionalized or Alumina Column add_base->change_sp Still Tailing

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Overcoming Solubility Issues of Fluorobenzylated Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with fluorobenzylated morpholines.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorobenzylated morpholine compounds poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of fluorobenzylated morpholines often stems from a combination of factors inherent to their structure:

  • Increased Lipophilicity: The introduction of a fluorobenzyl group significantly increases the lipophilicity ('fat-loving' nature) of the molecule. This hydrophobicity makes it difficult for water molecules to surround and dissolve the compound.

  • Impact of Fluorination: Fluorine is highly electronegative and can alter the electronic properties of the molecule, which may affect its interaction with polar solvents like water. While fluorination can sometimes improve solubility by modulating pKa, in many cases, it contributes to overall lipophilicity.

  • Crystalline Structure: Many organic compounds, including fluorobenzylated morpholines, exist in a stable crystalline lattice. The energy required to break this lattice and solvate the individual molecules can be substantial, leading to low solubility.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of a fluorobenzylated morpholine into an aqueous buffer. What is happening and how can I prevent it?

A2: This is a common phenomenon known as "crashing out" and occurs due to a rapid change in solvent polarity. Your compound is soluble in the organic solvent (DMSO) but not in the aqueous buffer. When the two are mixed, the compound precipitates out of the solution.

To prevent this:

  • Slow Dilution with Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.[1] This rapid dispersion prevents the formation of localized high concentrations of the compound that trigger precipitation.[1]

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try preparing a more dilute final solution.

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, as higher concentrations of organic solvents can promote precipitation.[1]

  • Use a Co-solvent: Incorporating a water-miscible organic co-solvent in your final aqueous solution can increase the solubility of your compound.

Q3: Can pH be adjusted to improve the solubility of my fluorobenzylated morpholine?

A3: Yes, pH adjustment can be a very effective strategy. The morpholine ring contains a nitrogen atom that is basic and can be protonated at acidic pH.

  • Acidic Conditions: By lowering the pH of your aqueous solution with an acid (e.g., HCl), you can protonate the morpholine nitrogen, forming a more polar and water-soluble salt.

  • Determining the pKa: The effectiveness of pH modification depends on the pKa of the morpholine nitrogen in your specific compound. The pKa is the pH at which 50% of the compound is in its ionized form. For maximum solubility, the pH of the solution should be at least 1-2 units below the pKa of the amine.

Q4: Are there any alternative solvents to DMSO I can use?

A4: Yes, several other organic solvents can be used to prepare stock solutions, depending on the specific properties of your fluorobenzylated morpholine and the requirements of your experiment. Common alternatives include:

  • Ethanol: A less toxic alternative to DMSO, suitable for many cell-based assays.

  • Dimethylformamide (DMF): A strong polar aprotic solvent similar to DMSO.

  • N-methyl-2-pyrrolidone (NMP): Another polar aprotic solvent with good solvating power.

It is crucial to test the compatibility of any solvent with your experimental system by running a vehicle control.

Troubleshooting Guide

Problem: Compound precipitates from the stock solution during storage.
Possible Cause Solution
Concentration is too high for the solvent. Prepare a new, less concentrated stock solution.
Temperature fluctuations. Store the stock solution at a constant, appropriate temperature (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Compound degradation. Visually inspect for color changes or the appearance of solid matter. If degradation is suspected, prepare a fresh stock solution.
Problem: Compound is insoluble in common organic solvents.
Possible Cause Solution
High crystallinity. Try gentle heating or sonication to aid dissolution. Be cautious, as excessive heat can cause degradation.
Incorrect solvent choice. Perform a systematic solvent screening with small amounts of the compound to identify a suitable solvent. Refer to the Solvent Selection Table below.
Impure compound. Consider re-purifying the compound to remove any insoluble impurities.
Problem: Inconsistent results in biological assays.
Possible Cause Solution
Micro-precipitation in the assay medium. Even if not visible, small precipitates can affect results. Filter the final working solution through a 0.22 µm filter before use.
Compound adsorbing to plasticware. Consider using low-adhesion microplates or adding a small amount of a non-ionic surfactant (e.g., Tween-80) to the assay buffer.
Variability in stock solution preparation. Ensure the stock solution is fully dissolved and homogenous before making dilutions. Vortex the stock vial before each use.

Data Presentation

Table 1: General Solvent Selection Guide for Fluorobenzylated Morpholines

This table provides a starting point for solvent screening. The actual solubility will vary depending on the specific substitutions on the fluorobenzyl and morpholine rings.

Solvent Polarity Typical Use Considerations
Dimethyl Sulfoxide (DMSO) Polar AproticHigh-concentration stock solutionsCan be toxic to some cells at concentrations >1%.[1]
Ethanol (EtOH) Polar ProticStock solutions for in vitro/in vivo studiesGenerally less toxic than DMSO.
Dimethylformamide (DMF) Polar AproticAlternative to DMSO for stock solutionsCan be toxic; handle with care.
Acetonitrile (ACN) Polar AproticHPLC mobile phases, some stock solutionsVolatile; ensure proper ventilation.
Methanol (MeOH) Polar ProticStock solutions, analytical standardsCan be toxic.
Polyethylene Glycol (PEG 300/400) Polar ProticCo-solvent for aqueous formulationsCan increase viscosity.
Propylene Glycol (PG) Polar ProticCo-solvent for aqueous formulationsGenerally considered safe for many applications.
Aqueous Buffers (e.g., PBS) Polar ProticFinal working solutionsSolubility is often low; pH adjustment may be necessary.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing the Compound: Accurately weigh a precise amount of the fluorobenzylated morpholine powder using an analytical balance.

  • Initial Solvent Addition: In a fume hood, add a small volume of the chosen organic solvent (e.g., DMSO) to the powder in a sterile vial.

  • Dissolution: Vortex the vial vigorously. If the compound does not fully dissolve, gentle warming (to 37°C) or sonication in a water bath for 5-10 minutes can be applied. Visually inspect to ensure a clear solution with no particulate matter.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the solvent to reach the final desired concentration.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay

This protocol provides a general method to assess the kinetic solubility of a fluorobenzylated morpholine in an aqueous buffer.[2][3][4]

  • Prepare Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO.[2][3]

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

  • Dilution in Aqueous Buffer: In a separate 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Transfer and Mix: Transfer a small, equal volume of each DMSO dilution to the corresponding wells of the plate containing the aqueous buffer. Mix thoroughly using a plate shaker for a defined period (e.g., 1-2 hours) at a constant temperature.[2][3]

  • Precipitate Removal: Centrifuge the plate at high speed to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS. The highest concentration that remains in solution is the kinetic solubility.[4][5]

Mandatory Visualization

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Poor Solubility start Start: Poorly Soluble Fluorobenzylated Morpholine check_stock Is the stock solution clear? start->check_stock stock_precipitates Stock Precipitates check_stock->stock_precipitates No aq_precipitates Precipitates in Aqueous Buffer? check_stock->aq_precipitates Yes lower_stock_conc Lower stock concentration or change solvent stock_precipitates->lower_stock_conc lower_stock_conc->check_stock optimize_dilution Optimize Dilution: - Slow addition - Vigorous mixing - Lower final [DMSO] aq_precipitates->optimize_dilution Yes soluble Compound Soluble aq_precipitates->soluble No still_insoluble Still Insoluble? optimize_dilution->still_insoluble adjust_ph Adjust Buffer pH (typically to acidic pH) use_cosolvent Use Co-solvents (e.g., EtOH, PEG) adjust_ph->use_cosolvent advanced_methods Consider Advanced Methods: - Solid Dispersions - Prodrug Approach - Micronization use_cosolvent->advanced_methods still_insoluble->adjust_ph Yes still_insoluble->soluble No

Caption: A troubleshooting workflow for addressing solubility issues with fluorobenzylated morpholines.

Factors_Affecting_Solubility Key Factors Influencing Solubility of Fluorobenzylated Morpholines cluster_compound Compound Properties cluster_solvent Solvent System cluster_conditions Experimental Conditions solubility Compound Solubility lipophilicity Lipophilicity (Fluorobenzyl Group) lipophilicity->solubility pka pKa (Morpholine Nitrogen) pka->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility polarity Solvent Polarity polarity->solubility ph pH of Aqueous Buffer ph->solubility cosolvents Presence of Co-solvents cosolvents->solubility temperature Temperature temperature->solubility concentration Concentration concentration->solubility mixing Mixing/Agitation mixing->solubility

References

Technical Support Center: Chiral Separation of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the enantioselective analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when developing a chiral separation method for this compound?

A1: The initial challenges primarily revolve around selecting the appropriate chiral stationary phase (CSP) and mobile phase combination. Given the amine functional group in the analyte, common issues include poor peak shape (tailing), insufficient resolution between enantiomers, and long retention times. The basic nature of the amine can lead to strong interactions with residual silanol groups on silica-based CSPs, causing peak tailing.[1]

Q2: Which types of chiral stationary phases (CSPs) are generally most effective for separating chiral amines like this one?

A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the most successful for separating a wide range of chiral compounds, including amines.[2][3] These CSPs can be operated in normal-phase, reversed-phase, and polar organic modes, offering broad selectivity.[4][5] Specifically, columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) are excellent starting points for screening.[3]

Q3: Why am I observing poor peak shape, specifically peak tailing, for my amine compound?

A3: Peak tailing for basic compounds like this compound is frequently caused by secondary interactions with acidic silanol groups present on the surface of silica-based CSPs.[1] To mitigate this, it is highly recommended to add a basic additive to the mobile phase, such as diethylamine (DEA), triethylamine (TEA), or butylamine (BA), typically at a concentration of 0.1-0.5%.[1] These additives compete with the analyte for active sites on the stationary phase, effectively masking the silanols and improving peak symmetry.

Q4: My enantiomers are co-eluting or have very poor resolution. What steps can I take to improve the separation?

A4: Poor resolution can stem from several factors.[6] Here are some troubleshooting steps:

  • Optimize the Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. Small changes can significantly impact selectivity.[5]

  • Change the Organic Modifier: If you are using isopropanol, try switching to ethanol or vice-versa. Different alcohols can alter the chiral recognition mechanism.

  • Adjust the Additive Concentration: Fine-tune the concentration of the basic additive.

  • Lower the Flow Rate: Reducing the flow rate can sometimes increase the interaction time with the CSP and improve resolution.[6]

  • Screen Different CSPs: If optimization on one column fails, it is essential to screen other CSPs with different chiral selectors.[4][5]

Q5: Can temperature affect my chiral separation?

A5: Yes, temperature is a critical parameter in chiral chromatography.[5][6] Running the analysis at sub-ambient or elevated temperatures can significantly influence the thermodynamics of the chiral recognition process, potentially improving resolution and selectivity. It is a valuable parameter to screen during method development.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution Inappropriate Chiral Stationary Phase (CSP).Screen a variety of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC).[2]
Suboptimal mobile phase composition.Optimize the ratio of alcohol (e.g., IPA, EtOH) to the non-polar solvent (e.g., hexane) in normal phase, or acetonitrile/methanol to buffer in reversed phase.[6]
Incorrect flow rate.Try reducing the flow rate to enhance interaction with the CSP.[6]
Peak Tailing Secondary interactions with residual silanols on the CSP.Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1-0.5%).[1]
Column overload.Reduce the sample concentration or injection volume.[6]
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, which can take 20-30 column volumes.
"Memory effects" from previous additives.Dedicate columns to specific mobile phase types (acidic, basic, neutral) to avoid cross-contamination.[7] Flush the column with a strong, compatible solvent if memory effect is suspected.[8]
Temperature fluctuations.Use a column thermostat to maintain a constant temperature.[6]
High Backpressure Blockage of the column inlet frit.Filter all samples and mobile phases. If pressure is high, try back-flushing the column (if permitted by the manufacturer).[8]
Sample precipitation in the mobile phase.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[8]

Experimental Protocols

Generalized Chiral HPLC Method Development Protocol

This protocol provides a starting point for developing a chiral separation method for this compound.

1. Initial Column Screening:

  • Columns:

    • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Dimensions: 250 x 4.6 mm, 5 µm particle size is standard for initial screening.

2. Mobile Phase Screening (Normal Phase):

  • Mobile Phase A: Hexane/Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)

  • Mobile Phase B: Hexane/Ethanol (EtOH) (90:10, v/v) + 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm, based on the UV spectrum of the compound).

3. Method Optimization:

  • Once a promising CSP and mobile phase are identified, optimize the separation by:

    • Varying the percentage of alcohol in the mobile phase (e.g., from 5% to 20%).

    • Adjusting the concentration of the basic additive (e.g., from 0.05% to 0.2%).

    • Evaluating the effect of temperature (e.g., trying 15 °C and 40 °C).

4. Sample Preparation:

  • Dissolve the racemic standard of this compound in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Typical Starting Conditions for Chiral HPLC Screening
ParameterCondition 1 (Normal Phase)Condition 2 (Normal Phase)Condition 3 (Reversed Phase)
Chiral Stationary Phase Chiralpak IAChiralpak IBChiralpak AD-RH
Mobile Phase n-Hexane/Isopropanol (80:20 v/v) + 0.1% DEAn-Hexane/Ethanol (85:15 v/v) + 0.1% DEAAcetonitrile/Water (50:50 v/v) + 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C30 °C
Detection Wavelength 220 nm220 nm220 nm
Injection Volume 10 µL10 µL10 µL

Note: These are generalized starting conditions and will likely require optimization for the specific analyte.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Screening & Optimization cluster_analysis Analysis Sample_Prep Sample Preparation (Dissolve & Filter) HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_Analysis CSP_Screening CSP Screening (e.g., IA, IB, IC) MP_Screening Mobile Phase Screening CSP_Screening->MP_Screening Optimization Parameter Optimization (Flow, Temp, %Modifier) MP_Screening->Optimization Optimization->HPLC_Analysis Data_Processing Data Processing (Integration, Resolution Calc.) HPLC_Analysis->Data_Processing

Caption: General workflow for chiral method development.

Troubleshooting_Tree cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Issues Start Poor Separation? Poor_Resolution Low Resolution (Rs < 1.5) Start->Poor_Resolution Yes Peak_Tailing Peak Tailing? Start->Peak_Tailing No, but... Optimize_MP Adjust % Alcohol & Additive Concentration Poor_Resolution->Optimize_MP Change_CSP Screen Different CSP Optimize_MP->Change_CSP No Improvement Adjust_Temp Vary Column Temperature Optimize_MP->Adjust_Temp Some Improvement Add_Modifier Add/Increase Basic Modifier (e.g., DEA) Peak_Tailing->Add_Modifier Check_Overload Reduce Sample Load Add_Modifier->Check_Overload Tailing Persists

Caption: Decision tree for troubleshooting common chiral separation issues.

References

Stability of the 4-fluorobenzyl group under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the 4-fluorobenzyl (4-FBn) group under various reaction conditions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guides

Issue: Incomplete Cleavage of the 4-Fluorobenzyl Group

Question: I am having trouble cleaving the 4-fluorobenzyl ether in my molecule. What are the common causes and how can I troubleshoot this?

Answer:

Incomplete cleavage of a 4-fluorobenzyl ether can arise from several factors. Below is a step-by-step guide to troubleshoot this issue.

  • Review Your Cleavage Method: The standard method for cleaving a 4-fluorobenzyl ether is catalytic hydrogenolysis.

    • Catalyst Activity: Ensure your palladium on carbon (Pd/C) catalyst is fresh and active. Catalyst poisoning by sulfur- or nitrogen-containing functional groups in your substrate can inhibit the reaction. If you suspect catalyst poisoning, consider using a larger amount of catalyst or a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).

    • Hydrogen Source: For catalytic transfer hydrogenolysis, ensure your hydrogen donor (e.g., ammonium formate, triethylsilane) is fresh and used in sufficient excess. For reactions using hydrogen gas, ensure the system is properly purged and maintained under a positive pressure of hydrogen.

    • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol are generally effective.

  • Optimize Reaction Conditions:

    • Reaction Time: Cleavage of the 4-fluorobenzyl group can be slower than for other benzyl-type ethers. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.

    • Temperature and Pressure: For stubborn substrates, increasing the temperature (e.g., to 40-50 °C) or the hydrogen pressure (for H₂ gas hydrogenolysis) can improve the cleavage efficiency.

  • Alternative Cleavage Methods: If hydrogenolysis is not compatible with other functional groups in your molecule (e.g., alkenes, alkynes), consider strong acidic conditions.

    • Lewis Acids: Boron tribromide (BBr₃) is a powerful reagent for cleaving benzyl ethers. However, it is a strong Lewis acid and may not be compatible with other acid-sensitive functional groups. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an anhydrous solvent like dichloromethane.

    • Protic Acids: Strong protic acids like trifluoroacetic acid (TFA) can also cleave benzyl ethers, although the 4-fluorobenzyl group is generally more stable than the p-methoxybenzyl (PMB) group under these conditions.

Issue: Unexpected Side Reactions During a Reaction

Question: I am observing an unexpected side product in my reaction where the 4-fluorobenzyl group was supposed to be stable. What could be happening?

Answer:

While the 4-fluorobenzyl group is relatively robust, it can participate in side reactions under certain conditions.

  • Acid-Catalyzed Reactions:

    • Friedel-Crafts Alkylation: In the presence of strong acids, the 4-fluorobenzyl group can be cleaved to form a 4-fluorobenzyl cation. If your molecule contains electron-rich aromatic rings, this cation can act as an electrophile, leading to undesired Friedel-Crafts alkylation. To mitigate this, consider using a less acidic reagent or adding a cation scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture.

  • Reactions with Strong Bases/Organometallics:

    • Deprotonation: Strong bases like n-butyllithium can deprotonate the benzylic protons of the 4-fluorobenzyl group, leading to undesired reactions.

    • Ether Cleavage: Organolithium reagents are known to react with and cleave ethers. The stability of the 4-fluorobenzyl group in the presence of such strong nucleophiles is limited.

    • Rearrangement with Grignard Reagents: The preparation of benzyl Grignard reagents can be complicated by Wurtz coupling. Additionally, rearrangements of benzyl groups have been observed during Grignard reactions. It is advisable to use a pre-formed Grignard reagent and to carefully control the reaction conditions.

  • Oxidative Conditions:

    • The 4-fluorobenzyl group is generally stable to common oxidative conditions used to cleave PMB ethers, such as with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). However, under more forcing oxidative conditions or with certain oxidants, cleavage of the 4-fluorobenzyl ether can occur.

Frequently Asked Questions (FAQs)

Q1: How stable is the 4-fluorobenzyl group to acidic conditions compared to a standard benzyl (Bn) or p-methoxybenzyl (PMB) group?

A1: The 4-fluorobenzyl group is generally more stable to acidic conditions than the PMB group but slightly less stable than an unsubstituted benzyl group. The electron-donating methoxy group in PMB ethers makes them more susceptible to acid-catalyzed cleavage. The electron-withdrawing fluorine atom in the 4-fluorobenzyl group provides some electronic deactivation, enhancing its stability relative to the PMB group.

Q2: Can I selectively cleave a PMB ether in the presence of a 4-fluorobenzyl ether?

A2: Yes, this is a key advantage of using the 4-fluorobenzyl protecting group. PMB ethers can be selectively cleaved under oxidative conditions using DDQ, while the 4-fluorobenzyl ether remains intact. This orthogonality is valuable in complex multi-step syntheses.

Q3: What are the recommended conditions for removing a 4-fluorobenzyl group without affecting other reducible functional groups like alkenes or alkynes?

A3: Catalytic hydrogenolysis, the most common method for 4-fluorobenzyl group removal, will also reduce alkenes and alkynes. In this case, you would need to use a strong acid cleavage method, such as with BBr₃ or TFA, provided your substrate is stable to these conditions.

Q4: Is the 4-fluorobenzyl group stable to common basic conditions?

A4: Yes, the 4-fluorobenzyl ether is stable to a wide range of basic conditions, including strong bases like sodium hydride (NaH) and aqueous bases like lithium hydroxide (LiOH).

Q5: Are there any known issues with group migration of the 4-fluorobenzyl group?

A5: While aryl group migrations are known in organic chemistry, there is no significant evidence to suggest that the 4-fluorobenzyl group is prone to migration under standard synthetic conditions.

Data Presentation

Table 1: Qualitative Stability of the 4-Fluorobenzyl Group Under Various Reaction Conditions

Condition CategoryReagent/ConditionStability of 4-FBn GroupComments
Acidic Trifluoroacetic Acid (TFA)Moderately StableMore stable than PMB, less stable than Bn. Cleavage can occur with prolonged exposure or at elevated temperatures.
Boron Tribromide (BBr₃)LabileEffective for cleavage, but not selective in the presence of other acid-labile groups.
Basic Sodium Hydride (NaH)StableCommonly used for the formation of 4-fluorobenzyl ethers.
Lithium Hydroxide (LiOH)StableStable to basic hydrolysis conditions.
Oxidative DDQStableOrthogonal to the cleavage of PMB ethers with DDQ.
Reductive H₂/Pd-CLabileStandard condition for cleavage.
Organometallic Grignard ReagentsPotentially UnstableSide reactions and rearrangements are possible. Stability is substrate and condition dependent.
Organolithium ReagentsPotentially UnstableEthers can be cleaved by organolithium reagents.

Experimental Protocols

Protocol 1: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether in the Presence of a 4-Fluorobenzyl Ether

This protocol describes a general procedure for the selective deprotection of a PMB ether using DDQ, leaving a 4-fluorobenzyl ether intact.

  • Dissolve the Substrate: Dissolve the substrate containing both PMB and 4-fluorobenzyl ethers (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v). The concentration is generally around 0.05 M.

  • Cool the Reaction: Cool the solution to 0 °C in an ice bath.

  • Add DDQ: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 eq) portion-wise to the stirred solution.

  • Monitor the Reaction: Allow the reaction to warm to room temperature and stir. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quench the Reaction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Cleavage of a 4-Fluorobenzyl Ether by Catalytic Hydrogenolysis

This protocol outlines a standard procedure for the cleavage of a 4-fluorobenzyl ether using catalytic hydrogenation.

  • Dissolve the Substrate: Dissolve the 4-fluorobenzyl protected compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogen Atmosphere: Securely attach a balloon filled with hydrogen gas (H₂) to the flask or use a hydrogenation apparatus. Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the Reaction: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.

  • Purification: Purify the product by flash column chromatography if necessary.

Visualizations

troubleshooting_cleavage start Incomplete 4-FBn Cleavage check_method Review Cleavage Method (Hydrogenolysis) start->check_method catalyst Catalyst Poisoned? check_method->catalyst Yes h2_source H2 Source Depleted? catalyst->h2_source No alt_method Consider Alternative (e.g., BBr3) catalyst->alt_method Yes optimize Optimize Conditions (Time, Temp, Pressure) h2_source->optimize Yes h2_source->optimize No success Cleavage Successful optimize->success alt_method->success

Caption: Troubleshooting workflow for incomplete 4-fluorobenzyl group cleavage.

orthogonal_deprotection start Substrate with 4-FBn and PMB groups ddq DDQ, CH2Cl2/H2O start->ddq Selective PMB Cleavage pmb_cleaved 4-FBn Protected, PMB Cleaved ddq->pmb_cleaved h2_pdc H2, Pd/C both_cleaved Both Groups Cleaved h2_pdc->both_cleaved pmb_cleaved->h2_pdc 4-FBn Cleavage

Caption: Orthogonal deprotection strategy for PMB and 4-FBn groups.

Technical Support Center: Protecting Group Strategies for (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and modification of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the application of protecting group strategies for this specific molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when choosing a protecting group for the primary amine of this compound?

A1: The primary amine in this compound is a nucleophilic primary amine. The key to a successful protection strategy is to selectively protect this amine in the presence of the tertiary amine within the N-substituted morpholine ring. The most common and effective protecting groups for primary amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[1][2][3]

The choice between Boc and Cbz depends on the overall synthetic plan and the stability of other functional groups in your molecule.[4] The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is cleaved by catalytic hydrogenolysis.[1][2] This allows for orthogonal protection strategies if other protecting groups are present in the molecule.[1][5]

Q2: Will the tertiary amine in the N-(4-fluorobenzyl)morpholine ring react with the protecting group reagents?

A2: The tertiary amine in the morpholine ring is generally less nucleophilic and less basic than the primary amine.[6] The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, reducing its reactivity compared to simpler cyclic secondary amines like piperidine.[6] Therefore, under carefully controlled conditions, selective protection of the more reactive primary amine can be achieved with high efficiency. However, with a large excess of the protecting group reagent or under forcing conditions, protection of the tertiary amine is possible.

Q3: What are the standard conditions for Boc protection of the primary amine?

A3: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.[7]

  • Reagents : The most common reagent for Boc protection is di-tert-butyl dicarbonate (Boc)₂O.[7]

  • Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water are commonly used solvents.[7]

  • Base : A mild base such as triethylamine (TEA) or sodium bicarbonate is often used to neutralize the acid byproduct.[7]

  • Temperature : The reaction is typically carried out at room temperature.[7]

Q4: What are the standard conditions for Cbz protection of the primary amine?

A4: The benzyloxycarbonyl (Cbz) group is another common amine protecting group, often used in peptide synthesis. It is stable to acidic and basic conditions and is removed by catalytic hydrogenolysis.[8][9]

  • Reagents : Benzyl chloroformate (Cbz-Cl) is the most common reagent.[8][9]

  • Solvent : A mixture of water and a miscible organic solvent like THF or dioxane is often used.[8]

  • Base : Sodium bicarbonate or sodium carbonate are typically used to maintain a basic pH.[8]

  • Temperature : The reaction is usually performed at low temperatures, such as 0 °C, to control the reactivity of Cbz-Cl.[8]

Q5: How can I selectively deprotect one amine if both are protected?

A5: If both the primary and a hypothetical secondary amine were protected with orthogonal protecting groups, you could deprotect them selectively. For example, if the primary amine is protected with a Boc group and another amine with a Cbz group, the Boc group can be removed with acid (like TFA) without affecting the Cbz group.[2] Conversely, the Cbz group can be removed by hydrogenolysis without cleaving the Boc group.[1] This is the principle of orthogonal protection.[5][10]

Troubleshooting Guides

Issue 1: Incomplete Protection of the Primary Amine
Possible Cause Recommended Solution Rationale
Insufficient Reagent Increase the equivalents of the protecting group reagent (e.g., (Boc)₂O or Cbz-Cl) slightly (e.g., from 1.1 to 1.3 equivalents).Ensures complete reaction with the primary amine.
Low Reaction Temperature If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40 °C) for Boc protection. For Cbz protection, ensure the reaction is allowed to warm to room temperature after the initial addition at 0 °C.[7][8]Increases the reaction rate.
Poor Solubility of Starting Material Use a co-solvent system, such as THF/water or dioxane/water, to ensure all reactants are in solution.A homogeneous reaction mixture is crucial for efficient reaction.
Deactivated Amine Ensure the starting material is the free base. If it is a salt (e.g., hydrochloride), pre-treat with a base to liberate the free amine before adding the protecting group reagent.The protonated amine is not nucleophilic and will not react.
Issue 2: Di-protection (Protection of both Primary and Tertiary Amines)
Possible Cause Recommended Solution Rationale
Excess Protecting Group Reagent Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the protecting group reagent.Minimizes the chance of the less reactive tertiary amine reacting.
High Reaction Temperature Perform the reaction at a lower temperature. For Cbz protection, maintain the temperature at 0 °C during the addition of Cbz-Cl.[8] For Boc protection, avoid heating if di-protection is observed.Reduces the overall reactivity and enhances selectivity for the more nucleophilic primary amine.
Strong Base Use a milder base like sodium bicarbonate instead of stronger organic bases like triethylamine, especially for Cbz protection.[8]A stronger base can deprotonate the initially formed carbamate, making it more susceptible to a second protection.
Issue 3: Difficult Deprotection
Possible Cause Recommended Solution Rationale
Incomplete Boc Deprotection Increase the concentration of the acid (e.g., use neat TFA or 4M HCl in dioxane). Extend the reaction time.Stronger acidic conditions are required to efficiently cleave the Boc group.
Catalyst Poisoning during Cbz Deprotection Ensure the substrate is pure and free of sulfur-containing impurities. Use a fresh, high-quality palladium catalyst. Increase the catalyst loading.Sulfur compounds can poison the palladium catalyst, rendering it inactive.
Steric Hindrance For sterically hindered substrates, deprotection may require longer reaction times or more forcing conditions (e.g., higher acid concentration for Boc, higher hydrogen pressure for Cbz).Overcomes the steric barrier to reagent access.

Experimental Protocols

Protocol 1: Selective Boc Protection of the Primary Amine

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Selective Cbz Protection of the Primary Amine

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 ratio).

  • Add sodium bicarbonate (2.0 eq) to the solution and cool to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.[8]

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[8]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizing Protecting Group Strategies

Diagram 1: Selective Protection Workflow

selective_protection start this compound reagent Boc₂O, Base or Cbz-Cl, Base start->reagent 1.1 eq product Selectively Protected Primary Amine reagent->product

Caption: Workflow for the selective protection of the primary amine.

Diagram 2: Orthogonal Deprotection Strategy

orthogonal_deprotection cluster_0 Boc/Cbz Orthogonal Protection start Boc-NH-R-NH-Cbz (Hypothetical di-protected) boc_deprotection TFA or HCl start->boc_deprotection Acidic Cleavage cbz_deprotection H₂, Pd/C start->cbz_deprotection Hydrogenolysis cbz_product H₂N-R-NH-Cbz boc_deprotection->cbz_product boc_product Boc-NH-R-NH₂ cbz_deprotection->boc_product

Caption: Orthogonal deprotection of a hypothetical di-protected amine.

Diagram 3: Troubleshooting Logic for Incomplete Protection

troubleshooting_incomplete issue Incomplete Protection Check for: cause1 Insufficient Reagent Add more reagent issue->cause1 cause2 Low Temperature Increase temperature issue->cause2 cause3 Poor Solubility Use co-solvent issue->cause3 cause4 Amine Salt Add base before reagent issue->cause4

Caption: Troubleshooting guide for incomplete amine protection.

References

Technical Support Center: Optimization of Coupling Reactions with (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine in coupling reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Troubleshooting Guide

Issue: Low or No Product Yield

Low or no yield in coupling reactions with this compound, a sterically hindered secondary amine, is a common challenge. The bulky 4-fluorobenzyl group can impede the approach of the activated carboxylic acid, and the secondary amine itself is less nucleophilic than a primary amine.

Potential CauseRecommended Solution
Insufficient Activation of Carboxylic Acid Use a more potent coupling reagent. Standard carbodiimides like EDC may be insufficient. Consider using uronium/aminium-based reagents such as HATU , HBTU, or phosphonium-based reagents like PyBOP .
Steric Hindrance Increase reaction time (e.g., to 12-24 hours) and/or temperature (e.g., to 40-50 °C) to overcome the higher activation energy. Ensure efficient stirring.
Suboptimal Reagent Stoichiometry Use a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.2-1.5 equivalents) relative to the carboxylic acid.
Incorrect Order of Reagent Addition For HATU-mediated couplings, pre-activate the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for 5-10 minutes before adding the amine. This prevents the formation of an unreactive guanidinium byproduct from the reaction of HATU with the amine.
Inappropriate Solvent Use a polar aprotic solvent that can effectively solvate all reactants. DMF or NMP are generally good choices. For less polar reactants, DCM can be used, but solubility should be confirmed.
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents. Water can hydrolyze the activated carboxylic acid intermediate.

Issue: Formation of Side Products/Impurities

The presence of impurities can complicate purification and reduce the overall yield of the desired amide.

Potential CauseRecommended Solution
Racemization of Chiral Carboxylic Acids If using a chiral carboxylic acid, racemization can occur, especially at elevated temperatures. Additives like HOBt or Oxyma Pure can suppress racemization.[1] Using HATU, which contains a HOAt moiety, is also beneficial.
Formation of N-acylurea Byproduct (with Carbodiimides) This is common with EDC or DCC. Purification by column chromatography is typically required. Using uronium/aminium or phosphonium-based reagents avoids this specific side product.
Unreacted Starting Materials If starting materials are observed in the crude product, it indicates an incomplete reaction. Refer to the "Low or No Product Yield" section for optimization strategies.
Byproducts from Coupling Reagent Degradation Ensure the coupling reagent is of high quality and stored under anhydrous conditions.

Issue: Difficult Purification

The properties of the desired amide and any byproducts can make purification challenging.

Potential CauseRecommended Solution
Similar Polarity of Product and Byproducts Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective.
Water-Soluble Byproducts If using water-soluble reagents like EDC and its urea byproduct, an aqueous workup (e.g., washing with dilute acid, base, and brine) before chromatography can remove a significant portion of these impurities.
Product is a Sticky Oil or Difficult to Crystallize If the product is an oil, try co-evaporation with a solvent like toluene to remove residual solvents. For crystallization, explore a variety of solvent systems (e.g., ethyl acetate/hexanes, DCM/ether).

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for this compound?

Due to the steric hindrance of this secondary amine, more powerful coupling reagents are recommended. HATU is an excellent first choice due to its high reactivity and low racemization potential. Other effective options include HBTU , PyBOP , and COMU . For cost-effective processes where some optimization is feasible, EDC in combination with an additive like HOBt or Oxyma Pure can also be successful.

Q2: What is the optimal solvent and temperature for coupling reactions with this amine?

A polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is generally preferred to ensure the solubility of all reactants. The reaction can often be performed at room temperature, but for challenging couplings, increasing the temperature to 40-50 °C may be necessary to drive the reaction to completion.

Q3: How can I minimize racemization when coupling a chiral carboxylic acid?

To minimize racemization:

  • Use a coupling reagent known to suppress racemization, such as HATU .

  • Add an auxiliary nucleophile like HOBt or Oxyma Pure to the reaction mixture, especially when using carbodiimides like EDC.

  • Avoid excessive heat and prolonged reaction times where possible.

  • Use a non-nucleophilic base like DIPEA instead of triethylamine.

Q4: What is the recommended workup procedure for these coupling reactions?

A typical workup procedure involves:

  • Quenching the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extracting the product into an organic solvent such as ethyl acetate or DCM.

  • Washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove unreacted amine and basic impurities, a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic impurities, and finally with brine.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.

  • Purifying the crude product by silica gel column chromatography.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. For TLC, spot the reaction mixture alongside the starting materials (carboxylic acid and amine) to track their consumption and the formation of the product spot. An appropriate stain (e.g., potassium permanganate or ninhydrin if there are free amines) may be needed for visualization. LC-MS is highly effective for confirming the formation of the desired product by its mass.

Quantitative Data from Representative Coupling Reactions

The following table summarizes typical reaction conditions and outcomes for the coupling of sterically hindered secondary amines with carboxylic acids, providing a baseline for optimization.

Coupling Partner (Carboxylic Acid)Coupling Reagent/AdditiveBaseSolventTime (h)Temp (°C)Yield (%)Purity (%)
Benzoic AcidHATUDIPEADMF12RT85-95>95
Acetic AcidEDC/HOBtDIPEADCM24RT60-75>95
4-Amino-5-chloro-2-ethoxybenzoic acidPivaloyl Chloride/PyridinePyridineDichloromethane60 to RT70-80>95
Boc-AlaninePyBOPDIPEADMF16RT80-90>95
Isobutyric AcidHATUDIPEANMP125075-85>95

Note: Yields and purities are representative and may vary based on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for most applications due to its high efficiency with sterically hindered amines.

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere (N₂ or Ar), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A more cost-effective but potentially less efficient method.

  • To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF (0.1-0.2 M) at 0 °C under an inert atmosphere, add EDC·HCl (1.2 eq) portion-wise.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is performed in DMF, dilute with ethyl acetate. If in DCM, proceed directly to washing.

  • Wash the organic mixture with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to remove the desired amide from the dicyclohexylurea byproduct.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dissolve Carboxylic Acid in Anhydrous Solvent add_coupling_reagent Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) prep_reagents->add_coupling_reagent pre_activation Pre-activate (5-10 min) add_coupling_reagent->pre_activation add_amine Add this compound pre_activation->add_amine stir Stir at RT (12-24h) add_amine->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup (Acid/Base/Brine Washes) quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure Amide Product purify->product

Caption: General workflow for HATU-mediated amide coupling.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Poor Acid Activation start->cause1 cause2 Steric Hindrance start->cause2 cause3 Reagent Issues start->cause3 sol1a Use Stronger Coupling Reagent (HATU, PyBOP) cause1->sol1a sol1b Pre-activate Acid cause1->sol1b sol2a Increase Time/ Temperature cause2->sol2a sol2b Optimize Stoichiometry cause2->sol2b sol3a Use Anhydrous Solvents cause3->sol3a sol3b Check Reagent Quality cause3->sol3b success Improved Yield sol1a->success sol1b->success sol2a->success sol2b->success sol3a->success sol3b->success

Caption: Troubleshooting logic for low product yield.

References

By-product analysis in the synthesis of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective synthetic strategy involves a multi-step process. This typically begins with the N-alkylation of a suitable morpholine precursor with 4-fluorobenzyl halide. The aminomethyl group at the 3-position can then be introduced through various methods, such as the Gabriel synthesis followed by hydrazinolysis, or the reduction of a corresponding nitrile or amide intermediate.

Q2: I am observing an impurity with a mass corresponding to the starting morpholine derivative. What could be the issue?

This indicates an incomplete N-alkylation reaction. To address this, you can try increasing the reaction time, adjusting the temperature, or using a slight excess of the 4-fluorobenzyl halide. Ensure that your base is sufficiently strong and dry to deprotonate the morpholine nitrogen effectively.

Q3: My final product is showing signs of dialkylation. How can I minimize this?

Dialkylation, where the 4-fluorobenzyl group attaches to both the morpholine nitrogen and the newly formed primary amine, can be a significant issue. To mitigate this, consider protecting the primary amine functionality during the N-alkylation step. Alternatively, introducing the 4-fluorobenzyl group before the formation of the aminomethyl moiety is a preferred synthetic strategy.

Q4: During the final deprotection step of a Gabriel synthesis, I am struggling to remove the phthalhydrazide by-product. What are the best practices for its removal?

Separation of phthalhydrazide can be challenging due to its low solubility in many organic solvents.[1] Acid-base extraction is a common method. Acidifying the reaction mixture will protonate the desired amine, rendering it water-soluble, while the phthalhydrazide remains in the organic layer. After separation, basifying the aqueous layer will allow for the extraction of the pure amine. Filtration is another common method, though care must be taken to avoid loss of product.

Q5: An unexpected peak is observed in my HPLC chromatogram. What could it be?

Unexpected peaks can arise from several sources. Refer to the By-product Summary Table below for a list of potential impurities and their origins. Common culprits include unreacted starting materials, intermediates from incomplete reactions, or by-products from side reactions such as over-alkylation or impurities present in the starting materials. It is recommended to analyze the peak using LC-MS to determine its mass and aid in its identification.

Troubleshooting Guides

Issue 1: Low Yield of N-Alkylation Product
Possible Cause Troubleshooting Step
Inefficient Deprotonation Ensure the base used (e.g., K₂CO₃, Et₃N) is anhydrous and of high purity. Consider using a stronger base if necessary.
Poor Reactivity of Alkyl Halide If using 4-fluorobenzyl chloride, consider switching to the more reactive 4-fluorobenzyl bromide.
Sub-optimal Reaction Conditions Experiment with increasing the reaction temperature and/or extending the reaction time. Monitor the reaction progress by TLC or HPLC.
Steric Hindrance If the morpholine substrate is sterically hindered, a more reactive alkylating agent or harsher reaction conditions may be required.
Issue 2: Presence of Multiple Spots on TLC After Reduction Step
Possible Cause Troubleshooting Step
Incomplete Reduction If reducing a nitrile or amide with LiAlH₄, ensure the reagent is fresh and added in sufficient excess. The reaction should be carried out under strictly anhydrous conditions.[2][3][4][5]
Formation of Aldehyde Intermediate During the reduction of a nitrile, a stable imine intermediate can be hydrolyzed to an aldehyde upon workup. Ensure the workup is performed at low temperatures and is appropriately quenched.
Side Reactions with Reducing Agent Complex metal hydrides can sometimes lead to side reactions. Consider alternative reducing agents or conditions.
Issue 3: Impurities Detected by GC-MS or HPLC-MS
Possible Cause Troubleshooting Step
Starting Material Impurities Analyze all starting materials by a suitable chromatographic method before use to ensure their purity.
Solvent-Related Impurities Use high-purity, anhydrous solvents, especially in moisture-sensitive reactions.
Thermal Degradation If using GC-MS, consider that some impurities may be formed on the column due to thermal degradation. Analyze by HPLC-MS as a complementary technique.

By-product Summary Table

By-product NameChemical StructureProbable CauseRecommended Analytical Method
Unreacted (Morpholin-3-yl)methanamine C₅H₁₂N₂OIncomplete N-alkylation.HPLC-MS, GC-MS
Bis(4-fluorobenzyl)amine C₁₄H₁₃F₂NImpurity in 4-fluorobenzyl halide starting material or side reaction.GC-MS, HPLC-MS
N-(4-Fluorobenzyl)-(4-(4-fluorobenzyl)morpholin-3-yl)methanamine C₂₀H₂₄F₂N₂OOver-alkylation of the primary amine.HPLC-MS
Phthalhydrazide C₈H₆N₂O₂By-product from the hydrazinolysis step of the Gabriel synthesis.[1]HPLC-UV, NMR
(4-(4-Fluorobenzyl)morpholin-3-yl)methanol C₁₂H₁₆FNO₂Incomplete conversion of an alcohol intermediate or hydrolysis of a halide.GC-MS, HPLC-MS
4-(4-Fluorobenzyl)morpholine-3-carbaldehyde C₁₂H₁₃FNO₂Incomplete reduction of a nitrile or ester to the amine.GC-MS, HPLC-MS

Experimental Protocols

Protocol 1: HPLC-MS Analysis for Impurity Profiling

This method is suitable for the identification and quantification of the target compound and its potential by-products.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Protocol 2: GC-MS Analysis for Volatile Impurities

This method is useful for identifying volatile by-products and impurities in starting materials.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent like dichloromethane or methanol.

    • If necessary, derivatization can be performed to improve the volatility of polar analytes.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Protocol 3: ¹H NMR for Structural Confirmation
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard proton acquisition.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

Visualizations

Synthetic_Pathway cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product 3-Hydroxymethylmorpholine 3-Hydroxymethylmorpholine N-Protected_Morpholine N-Protected 3-Hydroxymethylmorpholine 3-Hydroxymethylmorpholine->N-Protected_Morpholine Protection 4-Fluorobenzyl_bromide 4-Fluorobenzyl bromide N-Benzylated_Morpholine (4-(4-Fluorobenzyl)morpholin-3-yl)methanol N-Protected_Morpholine->N-Benzylated_Morpholine N-Alkylation with 4-Fluorobenzyl bromide Halogenated_Intermediate 3-(Bromomethyl)-4- (4-fluorobenzyl)morpholine N-Benzylated_Morpholine->Halogenated_Intermediate Halogenation (e.g., PBr3) Phthalimide_Intermediate 2-((4-(4-Fluorobenzyl)morpholin -3-yl)methyl)isoindoline-1,3-dione Halogenated_Intermediate->Phthalimide_Intermediate Gabriel Synthesis: Potassium Phthalimide Final_Product (4-(4-Fluorobenzyl)morpholin -3-yl)methanamine Phthalimide_Intermediate->Final_Product Hydrazinolysis

Caption: Plausible synthetic pathway for this compound.

Analytical_Workflow Crude_Sample Crude Reaction Mixture TLC_Analysis TLC Analysis Crude_Sample->TLC_Analysis HPLC_MS_Screening HPLC-MS Screening Crude_Sample->HPLC_MS_Screening GC_MS_Analysis GC-MS Analysis (for volatile impurities) Crude_Sample->GC_MS_Analysis Purification Purification (e.g., Column Chromatography) HPLC_MS_Screening->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR_Analysis ¹H and ¹³C NMR Structure_Confirmation->NMR_Analysis HRMS_Analysis High-Resolution Mass Spectrometry Structure_Confirmation->HRMS_Analysis Quantitative_HPLC Quantitative HPLC Purity_Assessment->Quantitative_HPLC

Caption: Analytical workflow for by-product analysis and quality control.

Troubleshooting_Guide Start Unexpected Peak in Chromatogram Mass_Spec Determine m/z by MS Start->Mass_Spec Compare_Mass Compare m/z with Potential By-products Mass_Spec->Compare_Mass Known_Byproduct Known By-product Identified Compare_Mass->Known_Byproduct Match Found Unknown_Byproduct Unknown By-product Compare_Mass->Unknown_Byproduct No Match Optimize_Reaction Optimize Reaction Conditions (see Troubleshooting Guide) Known_Byproduct->Optimize_Reaction Isolate_Characterize Isolate and Characterize (NMR, HRMS) Unknown_Byproduct->Isolate_Characterize

References

Technical Support Center: Synthesis of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted morpholines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing substituted morpholines?

A1: Several robust methods are employed for the synthesis of substituted morpholines, each with its own advantages and challenges. Key strategies include:

  • N-Alkylation of Morpholine: This involves the reaction of a morpholine derivative with an alkyl halide or other electrophile. It is a straightforward method for N-substitution.[1][2]

  • Reductive Amination: This method often involves the reaction of a diol or dialdehyde with an amine, followed by reduction to form the morpholine ring.[3][4][5]

  • Palladium-Catalyzed Carboamination: This is a powerful method for constructing C-substituted morpholines, particularly cis-3,5-disubstituted morpholines, from enantiomerically pure amino alcohols.[6]

  • Copper-Catalyzed Three-Component Synthesis: This approach allows for the one-step synthesis of highly substituted morpholines from amino alcohols, aldehydes, and diazomalonates.[7]

  • Synthesis from 1,2-Amino Alcohols and Ethylene Sulfate: This is a green and efficient two-step protocol that allows for the selective monoalkylation of primary amines, a common challenge in morpholine synthesis.[8][9][10][11]

Q2: I am observing low yields in my morpholine synthesis. What are the general factors I should investigate?

A2: Low yields in morpholine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Consider the following:

  • Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. Optimization of these conditions is often necessary to improve yields. For instance, in some reactions, higher temperatures can lead to side reactions and decreased selectivity.[7][12][13][14]

  • Catalyst Activity: For catalyzed reactions, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent. The choice of catalyst and its loading are also crucial.[13][15]

  • Starting Material Quality: The purity of your starting materials, such as the amino alcohol, can significantly impact the reaction outcome. Impurities can interfere with the reaction and lead to the formation of byproducts.[15]

  • Solvent Choice: The solvent can influence the solubility of reactants, the reaction rate, and the stability of intermediates. A solvent screen is often a valuable optimization step.[12][13][16]

  • Inefficient Cyclization: In multi-step syntheses, the intramolecular cyclization to form the morpholine ring can be a challenging step. The choice of base and reaction conditions for this step is critical.[17][18]

Q3: What are some common side reactions observed during the synthesis of substituted morpholines and how can I minimize them?

A3: Side reactions are a frequent cause of low yields and purification challenges. Common side reactions include:

  • Over-alkylation: In N-alkylation and reductive amination reactions, the desired mono-substituted product can react further to form di- or even tri-substituted products. Using a large excess of the amine or controlling the stoichiometry of the alkylating agent can help minimize this.[3][5][8]

  • Ring-Opening: Under harsh conditions, such as high temperatures, the morpholine ring can undergo a ring-opening reaction.[2]

  • Formation of Byproducts from Intermediates: In some routes, intermediates can undergo alternative reactions. For example, in the diethylene glycol (DEG) route to morpholine, incomplete conversion can leave 2-(2-aminoethoxy)ethanol (AEE) as a significant impurity.[15]

  • Heck Arylation: In palladium-catalyzed reactions, competing Heck arylation can occur, especially with electron-poor aryl bromides.[6]

Q4: I am struggling with the purification of my substituted morpholine. What are some effective strategies?

A4: Purification of substituted morpholines can be challenging due to their basic nature and the potential for closely-related impurities. Here are some strategies:

  • Column Chromatography: This is a standard method for purifying morpholine derivatives. Normal-phase chromatography on silica gel is often effective.[7][19]

  • Acid-Base Extraction: To remove unreacted morpholine or other basic impurities, an acidic wash (e.g., with 1M HCl) during the workup can be very effective. The basic product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[20]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.[21]

  • Separation of Diastereomers: The separation of diastereomers can be particularly challenging. While standard column chromatography can sometimes be effective, specialized techniques may be required.[19][22] Chiral HPLC or the use of specific stationary phases like pentafluorophenyl (PFP) columns can provide the necessary resolution.[22] In some cases, fractional crystallization of diastereomeric salts can be employed.[23][24]

Troubleshooting Guides

Palladium-Catalyzed Carboamination for cis-3,5-Disubstituted Morpholines

This method is a powerful tool for stereoselective synthesis but can be sensitive to reaction conditions.

Problem Potential Cause Troubleshooting Steps
Low Yield Inefficient Catalyst System: The choice of palladium source and ligand is crucial.Screen different phosphine ligands. P(2-furyl)₃ has been shown to be effective.[6] Ensure the Pd(OAc)₂ is of high quality.
Decomposition of Reactants or Products: High temperatures can lead to degradation.The optimal temperature is often around 105 °C.[6] Avoid unnecessarily high temperatures.
Poor Substrate Reactivity: Electron-poor aryl bromides can lead to complex mixtures and low yields of the desired morpholine.Use electron-rich or electron-neutral aryl bromides for better results.[6]
Low Diastereoselectivity Incorrect Reaction Mechanism Pathway: The stereochemical outcome is dependent on the transition state of the syn-aminopalladation step.This method generally provides high diastereoselectivity for cis-3,5-disubstituted morpholines (>20:1 dr).[6] If low diastereoselectivity is observed, confirm the structure of your starting materials and products.
Formation of Heck Arylation Byproduct Competing Reaction Pathway: This is more prevalent with N-p-cyanophenyl and N-Boc protected substrates.Avoid these protecting groups if Heck arylation is a significant issue.[6]

Experimental Protocol: Representative Procedure for Pd-Catalyzed Carboamination [6]

  • Evacuate and flame-dry a Schlenk tube and then backfill with nitrogen.

  • Charge the tube with Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%), and NaOtBu (2.0 equiv).

  • Evacuate and backfill the tube with nitrogen again.

  • Add the aryl bromide (2.0 equiv) and a solution of the amine substrate (1.0 equiv) in toluene (to achieve a 0.4 M concentration of the amine).

  • Heat the reaction mixture at 105 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography.

Copper-Catalyzed Three-Component Synthesis

This one-step method is efficient but requires careful optimization of catalyst and reaction conditions.

Problem Potential Cause Troubleshooting Steps
Low Yield Suboptimal Catalyst: While Rh₂(OAc)₄ can be used, Cu(I) catalysts are generally more effective.[7]Use a Cu(I) source like Cu(MeCN)₄B(C₆F₅)₄ for better results.[7] Other Cu(I) sources like CuOTf or Cu(MeCN)₄PF₆ can also be used but may give lower yields.[7]
Incorrect Solvent: The choice of solvent has a significant impact on the yield.Toluene is generally the solvent of choice. Dichloromethane (DCE) gives lower yields, and acetonitrile (MeCN) can be detrimental to the reaction.[7]
Inappropriate Temperature: Both too low and too high temperatures can negatively affect the yield.The optimal temperature is typically around 90 °C. A higher temperature can lead to a lower yield.[7]
Low Diastereoselectivity with Chiral Amino Alcohols Nature of the Reaction: This reaction often proceeds with low diastereoselectivity when using chiral amino alcohols.The diastereomeric ratio can be improved after the reaction using light-mediated reversible hydrogen atom transfer (HAT) for epimerization.[7]
Reaction Failure with Thiomorpholine Synthesis Alternative Reaction Pathway: When using 2-aminoethane-1-thiol, the formation of a thiazolidine adduct is favored.This specific three-component reaction is not suitable for the synthesis of thiomorpholines under these conditions.[7]

Experimental Protocol: General Procedure for Copper-Catalyzed Three-Component Synthesis [7]

  • To a reaction vessel, add the amino alcohol (2.0 equiv), aldehyde (3.0 equiv), and the diazomalonate (1.0 equiv) as the limiting reagent.

  • Add the Cu(I) catalyst (e.g., Cu(MeCN)₄B(C₆F₅)₄, 5 mol%).

  • Add toluene as the solvent.

  • Heat the reaction mixture to 90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and purify the product by column chromatography.

N-Alkylation of Morpholine with Alcohols

This method is an atom-economical and environmentally friendly approach.

Problem Potential Cause Troubleshooting Steps
Low Conversion Insufficient Temperature: The reaction is temperature-dependent, and higher temperatures generally lead to higher conversion.The optimal temperature is around 220 °C. Increasing the temperature generally increases conversion.[2]
Steric Hindrance: Secondary alcohols and bulky alcohols show lower conversion and selectivity.This method is most efficient for low-carbon primary alcohols.[2] For bulkier substrates, consider alternative alkylating agents.
Low Selectivity (Formation of Ring-Opening Products) High Reaction Temperature: Temperatures above 220 °C can lead to a decrease in selectivity due to the ring-opening of the morpholine.[2]Maintain the reaction temperature at or below 220 °C to maximize selectivity for the N-alkylated product.[2]
Low Yield with Secondary Alcohols Poorer Electrophile: The intermediate ketone formed from the dehydrogenation of a secondary alcohol is a poorer electrophile than the aldehyde formed from a primary alcohol.This method is inherently less effective for secondary alcohols. Consider alternative synthetic routes for these substrates.[2]

Experimental Protocol: N-methylation of Morpholine with Methanol [2]

  • The reaction is carried out in a fixed-bed reactor over a CuO–NiO/γ–Al₂O₃ catalyst.

  • The catalyst is typically prepared by impregnation.

  • The reaction is performed in the gas–solid phase.

  • Optimal conditions for N-methylation are a temperature of 220 °C, a methanol to morpholine molar ratio of 3:1, a liquid hourly space velocity (LHSV) of 0.15 h⁻¹, and a pressure of 0.9 MPa.[2]

  • Under these conditions, a 95.3% conversion of morpholine and 93.8% selectivity to N-methylmorpholine can be achieved.[2]

Data Summary

Table 1: Effect of Reaction Conditions on the Yield of a Copper-Catalyzed Three-Component Morpholine Synthesis[7]
EntryCatalystSolventTemperature (°C)Yield (%)
1Cu(MeCN)₄B(C₆F₅)₄Toluene9070
2Cu(MeCN)₄B(C₆F₅)₄Toluene7068
3Cu(MeCN)₄B(C₆F₅)₄Toluene11055
4Cu(MeCN)₄B(C₆F₅)₄DCE9045
5Cu(MeCN)₄B(C₆F₅)₄MeCN900
6CuOTfToluene9050
7Cu(MeCN)₄PF₆Toluene9048
8CuClToluene900

Conditions: 2-amino-2-methylpropan-1-ol (2.0 equiv), p-tolualdehyde (3.0 equiv), and diethyl 2-diazomalonate (1.0 equiv).

Table 2: Yields of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination[6]
EntrySubstrateAryl BromideProductYield (%)
12a4-Bromotoluene3b53
22a4-Bromoanisole3c46
32b4-Bromotoluene3d21
42c4-Bromobiphenyl3e48
52c2-Bromotoluene3a66
62c4-Bromo-tert-butylbenzene3f47
72d4-Bromotoluene3g58
82e4-Bromotoluene3h49
92f4-Bromotoluene3i57

Conditions: 1.0 equiv substrate, 2.0 equiv aryl bromide, 2.0 equiv NaOtBu, 2 mol % Pd(OAc)₂, 8 mol % P(2-furyl)₃, toluene (0.4 M), 105 °C.

Visual Guides

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst start->check_catalyst check_sm Assess Starting Materials start->check_sm check_purification Analyze Purification Step start->check_purification optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_conc Optimize Concentration check_conditions->optimize_conc optimize_time Optimize Reaction Time check_conditions->optimize_time fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading change_catalyst Screen Different Catalysts/Ligands check_catalyst->change_catalyst purify_sm Purify Starting Materials check_sm->purify_sm check_purity Verify Purity (NMR, etc.) check_sm->check_purity alt_purification Try Alternative Purification (e.g., Recrystallization, Distillation) check_purification->alt_purification check_loss Check for Product Loss During Workup check_purification->check_loss solution Improved Yield optimize_temp->solution optimize_conc->solution optimize_time->solution fresh_catalyst->solution optimize_loading->solution change_catalyst->solution purify_sm->solution check_purity->solution alt_purification->solution check_loss->solution

Caption: Troubleshooting workflow for low yields.

Experimental_Workflow_Pd_Catalyzed start Start setup Setup Schlenk Tube (Evacuate, Flame-Dry, N₂ Backfill) start->setup add_solids Add Solids (Pd(OAc)₂, Ligand, NaOtBu) setup->add_solids add_liquids Add Liquids (Aryl Bromide, Amine Substrate in Toluene) add_solids->add_liquids reaction Heat Reaction (e.g., 105 °C) add_liquids->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quench, Extract) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification end Final Product purification->end

Caption: Workflow for Pd-catalyzed carboamination.

Purification_Strategy start Crude Product extraction Acid-Base Extraction start->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization (if solid) chromatography->recrystallization Impure Solid distillation Distillation (if liquid & thermally stable) chromatography->distillation Impure Liquid final_product Pure Substituted Morpholine chromatography->final_product Pure recrystallization->final_product distillation->final_product

References

Technical Support Center: Diastereoselective Synthesis of 3,4-Disubstituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereoselective synthesis of 3,4-disubstituted morpholines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their synthetic endeavors. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to guide your experimental design and optimization.

Troubleshooting Guides & FAQs

This section addresses specific challenges that may arise during the synthesis of 3,4-disubstituted morpholines, providing potential causes and actionable solutions.

Q1: My reaction is yielding a low diastereomeric ratio (dr). How can I improve the stereoselectivity?

A1: Low diastereoselectivity is a common issue and can be influenced by several factors. Consider the following troubleshooting steps:

  • Reaction Temperature: Temperature plays a crucial role in stereocontrol. Often, running the reaction at a lower temperature can enhance diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product. Conversely, in some cases, higher temperatures might be necessary to overcome the activation energy barrier for a specific stereochemical pathway. It is recommended to screen a range of temperatures to find the optimal condition. For instance, in certain copper-catalyzed three-component reactions, a lower reaction temperature of 70 °C proved to be optimal for ortho-substituted benzaldehydes.[1]

  • Catalyst and Ligand Choice: The catalyst and its associated ligands are critical in directing the stereochemical outcome.

    • For palladium-catalyzed carboamination reactions, the choice of phosphine ligand can significantly impact the diastereoselectivity. It is advisable to screen a variety of ligands (e.g., PPh₃, Dpe-phos, P(2-furyl)₃) to identify the one that provides the best stereocontrol for your specific substrate.[2]

    • In rhodium-catalyzed intramolecular cyclizations of nitrogen-tethered allenols, the choice of rhodium precursor and ligand can lead to high diastereo- and enantioselectivities.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. A screening of solvents with varying properties (e.g., toluene, THF, dioxane, DCM) is recommended.

  • Substrate Control: The inherent stereochemistry of your starting materials (e.g., amino alcohols) can direct the formation of a new stereocenter. Ensure the enantiopurity of your starting materials. The steric bulk of substituents on the starting materials can also play a significant role in favoring one diastereomer over another.

  • Use of Chiral Auxiliaries: If other methods fail, consider the use of a chiral auxiliary to direct the stereochemical outcome of the reaction.

Q2: I am observing significant formation of side products. What are the common side reactions and how can I minimize them?

A2: Side product formation can significantly reduce the yield of your desired 3,4-disubstituted morpholine. Common side reactions include:

  • Over-alkylation: In syntheses involving the alkylation of an amino alcohol, N,N-dialkylation can be a competing reaction. To favor monoalkylation, consider using a large excess of the amine starting material or employing a protecting group strategy for the amine.

  • Formation of Oxazines: In some palladium-catalyzed carboamination reactions, 3,4-dihydro-2H-1,4-oxazines can be formed as a side product. Modification of the catalyst structure can sometimes be used to control the formation of either the morpholine or the oxazine.[2]

  • Enolization: For substrates susceptible to enolization, such as certain alkyl-substituted aldehydes, this can lead to a mixture of products and lower yields of the desired morpholine.[1]

  • Thiazolidine formation: In syntheses aiming for thiomorpholines using 2-aminoethane-1-thiol, the formation of a thiazolidine adduct can be a major side reaction.[1]

To minimize side reactions, carefully control the reaction stoichiometry, temperature, and reaction time. The use of a more selective catalyst or different reaction conditions can also be beneficial.

Q3: My reaction yield is consistently low. What are the potential reasons and how can I improve it?

A3: Low yields can be attributed to a variety of factors. Here's a systematic approach to troubleshoot this issue:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Degradation of reagents, especially catalysts and air-sensitive compounds, can lead to poor yields.

  • Reaction Conditions:

    • Temperature: As mentioned for diastereoselectivity, temperature also affects reaction rates. An insufficient temperature may lead to an incomplete reaction, while a temperature that is too high can cause decomposition of starting materials or products.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation or the formation of side products.

    • Concentration: The concentration of the reaction can impact the reaction rate and the formation of intermolecular side products. Experiment with different concentrations to find the optimal conditions.

  • Catalyst Deactivation: In catalytic reactions, the catalyst may deactivate over time. Ensure an inert atmosphere for air-sensitive catalysts and consider the possibility of catalyst poisoning by impurities in the starting materials or solvents.

  • Work-up and Purification: Product loss during the work-up and purification steps can significantly lower the isolated yield. Optimize your extraction and chromatography procedures to minimize these losses.

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereomeric Ratio Observed temp Optimize Reaction Temperature (Screen lower and higher temperatures) start->temp catalyst Screen Catalysts and Ligands temp->catalyst end Improved Diastereoselectivity temp->end If successful solvent Evaluate Solvent Effects catalyst->solvent catalyst->end If successful substrate Verify Starting Material Purity and Consider Steric Effects solvent->substrate solvent->end If successful auxiliary Consider Chiral Auxiliary substrate->auxiliary If necessary substrate->end If successful auxiliary->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Quantitative Data Summary

The following table summarizes key quantitative data from selected diastereoselective syntheses of substituted morpholines.

EntryReaction TypeStarting MaterialsCatalyst/ReagentSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Reference
1Copper-Catalyzed Three-Component(±)-alaninol, p-tolualdehyde, diethyl 2-diazomalonateCu(I)Toluene907057:43 (anti/syn)[1]
2Palladium-Catalyzed CarboaminationN-Boc-protected amino alcohol derivative, 2-bromotoluenePd(OAc)₂ / P(2-furyl)₃Toluene10566>20:1 (cis)[2]
3Rhodium-Catalyzed Intramolecular CyclizationNitrogen-tethered allenolRhodium complex--up to 99up to >99:1[3]
4Iron-Catalyzed Diastereoselective Synthesis1,2-amino ether with an allylic alcoholFe(III)---High[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guides.

General Procedure for Palladium-Catalyzed Carboamination for the Synthesis of cis-3,5-Disubstituted Morpholines[2]

Materials:

  • Substituted O-allyl ethanolamine derivative

  • Aryl or alkenyl bromide

  • Pd(OAc)₂

  • P(2-furyl)₃

  • NaOtBu

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol %), P(2-furyl)₃ (8 mol %), and NaOtBu (2.0 equiv).

  • Add the aryl or alkenyl bromide (2.0 equiv) and a solution of the O-allyl ethanolamine derivative (1.0 equiv) in anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture at 105 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cis-3,5-disubstituted morpholine.

Experimental Workflow for Palladium-Catalyzed Carboamination

G start Start: Prepare Schlenk Tube reagents Add Pd(OAc)₂, P(2-furyl)₃, NaOtBu start->reagents reactants Add Aryl Bromide and Ethanolamine Derivative in Toluene reagents->reactants reaction Heat at 105 °C reactants->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Work-up: Dilute, Wash, Dry, Concentrate monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Final Product: cis-3,5-Disubstituted Morpholine purification->product

Caption: Experimental workflow for Pd-catalyzed carboamination.

General Procedure for Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines[1]

Materials:

  • Amino alcohol

  • Aldehyde

  • Diazomalonate

  • Copper(I) catalyst (e.g., [Cu(MeCN)₄]PF₆)

  • Toluene (anhydrous)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the amino alcohol (1.0 equiv), aldehyde (1.5 equiv), and diazomalonate (1.0 equiv) in anhydrous toluene.

  • Add the copper(I) catalyst (e.g., 5 mol %).

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted morpholine.

This technical support center provides a starting point for troubleshooting and optimizing the diastereoselective synthesis of 3,4-disubstituted morpholines. For more specific issues, consulting the primary literature for analogous transformations is highly recommended.

References

Technical Support Center: Analytical Methods for Determining Enantioenriched Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of chiral amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the enantiomeric excess (ee) of chiral amine samples.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a method for determining the enantiomeric excess of a new chiral amine?

The initial step is a thorough literature search for the specific amine or structurally similar compounds. If no established method is available, a screening process involving several techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a variety of chiral stationary phases (CSPs) is often the primary choice due to its broad applicability.[1][2][3] Supercritical Fluid Chromatography (SFC) can be a faster alternative to HPLC for screening.[4][5]

Q2: When should I consider using a derivatization agent?

Derivatization is useful in several scenarios:

  • To improve chromatographic separation: Converting enantiomers into diastereomers allows for separation on standard achiral columns.[6][7]

  • To enhance detection: Introducing a chromophore or fluorophore can significantly increase sensitivity, especially for compounds with poor UV absorbance.[3][6]

  • For GC analysis: Derivatization can increase the volatility of amines for gas chromatography.[8]

Common chiral derivatizing reagents for amines include Marfey's reagent (FDAA), Mosher's reagent (MTPA), and various chiral chloroformates.[6][7][9]

Q3: Can I determine enantiomeric excess without chromatography?

Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative. This technique often involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[10][11][12] CSAs, like BINOL derivatives, form transient diastereomeric complexes with the amine enantiomers, leading to separate signals in the NMR spectrum.[10][13] CDAs form stable diastereomers with distinct NMR spectra.[11]

Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) over HPLC for chiral amine analysis?

SFC often provides faster analysis times and can yield better peak shapes compared to normal-phase HPLC.[4][5] It is particularly advantageous for high-throughput screening of chiral amines.[14]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers in Chiral HPLC

Symptoms:

  • A single, sharp peak for a known racemic mixture.

  • Broad, overlapping peaks with no clear separation.

Possible Causes & Solutions:

Cause Solution Notes
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based, crown ether-based).[1][2][3][15]Polysaccharide-based CSPs are often a good starting point due to their broad applicability.[1][3]
Incorrect Mobile Phase Composition Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration.[2][3]For normal phase, hexane/alcohol mixtures are common. For reversed-phase, acetonitrile/water or methanol/water are typical.
Missing or Inappropriate Mobile Phase Additive For basic amines, add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%). For acidic mobile phases, trifluoroacetic acid (TFA) may be used.[1][2]Additives improve peak shape and can significantly impact enantioselectivity.[1]
Suboptimal Temperature Vary the column temperature. Chiral separations can be highly sensitive to temperature changes.[16]Screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition.[16]
Inappropriate Flow Rate Decrease the flow rate to potentially improve resolution, though this will increase analysis time.[16]Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and adjust as needed.
Issue 2: Peak Tailing in Chiral Chromatography

Symptoms:

  • Asymmetrical peaks with a drawn-out trailing edge.

Possible Causes & Solutions:

Cause Solution Notes
Secondary Interactions with Residual Silanols Add a basic modifier (e.g., DEA, TEA) to the mobile phase to mask the silanol groups.[1][17]This is a very common issue with basic analytes like amines on silica-based columns.[17]
Column Overload Reduce the sample concentration or injection volume.Overloading the column can lead to peak distortion.
Column Degradation Use a guard column to protect the analytical column. If the column is old, it may need to be replaced.Accumulation of contaminants can lead to poor peak shape.[18]
Extra-Column Volume Ensure all tubing and connections are appropriate for the column dimensions to minimize dead volume.[18]
Issue 3: Irreproducible Retention Times

Symptoms:

  • Retention times shift between injections or analytical runs.

Possible Causes & Solutions:

Cause Solution Notes
Insufficient Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase, especially when changing solvents. A stable baseline is a good indicator of equilibration.[16]Chiral stationary phases may require longer equilibration times than achiral phases.[16]
Temperature Fluctuations Use a column oven to maintain a constant temperature.[16]Even minor ambient temperature changes can affect retention times.[16]
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate and consistent mixing of solvents.
"Memory Effects" from Additives Dedicate a column to a specific mobile phase system or employ rigorous washing procedures when switching between acidic and basic additives.[19]Additives can be retained on the stationary phase and affect subsequent analyses.[19]

Quantitative Data Summary

The following tables provide a summary of typical parameters for different analytical techniques used for determining the enantiomeric excess of chiral amines.

Table 1: Comparison of Chromatographic Methods

Method Typical Run Time Common Stationary Phases Key Advantages Key Disadvantages
Chiral HPLC 5 - 30 minPolysaccharide-based (amylose, cellulose), Cyclodextrin-based, Crown ether-based[1][2][3]Broad applicability, well-establishedCan be time-consuming for method development
Chiral SFC 2 - 10 minPolysaccharide-based, Cyclofructan-based[4][5]Fast analysis, good peak shapes[4][5]Requires specialized instrumentation
Chiral GC 5 - 20 minCyclodextrin derivatives, Proline-based CSPs[8]High resolutionOften requires derivatization for amines[8]

Table 2: Chiral Derivatizing Reagents for Amines

Reagent Detection Method Typical Reaction Conditions
Marfey's Reagent (FDAA) UV-VisMild alkaline conditions[6]
Mosher's Reagent (MTPA-Cl) ¹H and ¹⁹F NMRAmine acts as a nucleophile
N-(trifluoroacetyl)-L-prolyl chloride GCForms volatile carbamate derivatives[6]
4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) UV and FluorescenceIsocratic mobile phase[3]

Experimental Protocols

Protocol 1: General Method Development for Chiral HPLC
  • Column Selection: Choose 2-3 CSPs based on the amine's structure. A good starting point is one amylose-based, one cellulose-based, and one cyclodextrin-based column.[1][2][3]

  • Mobile Phase Screening:

    • Normal Phase: Screen with hexane/isopropanol and hexane/ethanol mixtures (e.g., 90:10 v/v).[2]

    • Reversed Phase: Screen with acetonitrile/water and methanol/water mixtures.

    • Polar Organic Mode: Use a polar organic solvent like methanol or acetonitrile.

  • Additive Inclusion: For basic amines, add 0.1% (v/v) of an amine modifier like DEA or TEA to the mobile phase.[1][2]

  • Initial Analysis: Inject the racemic amine standard and analyze the chromatogram for any separation.

  • Optimization: If separation is observed, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.[16]

Protocol 2: Enantiomeric Excess Determination by NMR using a Chiral Solvating Agent (CSA)
  • Sample Preparation: In an NMR tube, dissolve a known amount of the chiral amine analyte and the chiral solvating agent (e.g., (S)-BINOL) in a suitable deuterated solvent (e.g., chloroform-d).[10]

  • Molar Ratio: The molar ratio of analyte to CSA can be varied to achieve optimal separation of the signals. A starting point could be a 1:1 molar ratio.

  • Data Acquisition: Shake the NMR tube for approximately 30 seconds and acquire the ¹H NMR spectrum.[10]

  • Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes. Integrate these signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.[10]

Visualizations

G Workflow for Chiral Amine ee Determination Method Selection start Start: Chiral Amine Sample lit_search Literature Search for Existing Method start->lit_search method_exists Method Found? lit_search->method_exists screen_methods Screen Multiple Methods method_exists->screen_methods No validate Validate and Implement Method method_exists->validate Yes hplc Chiral HPLC Screening (Multiple CSPs & Mobile Phases) screen_methods->hplc sfc Chiral SFC Screening screen_methods->sfc nmr NMR with Chiral Auxiliaries screen_methods->nmr separation_achieved Separation Achieved? hplc->separation_achieved sfc->separation_achieved nmr->separation_achieved derivatization Consider Derivatization? derivatize_achiral Derivatize and Run on Achiral Column derivatization->derivatize_achiral Yes no_separation No Separation derivatization->no_separation No derivatize_achiral->separation_achieved separation_achieved->derivatization No optimize Optimize Method (Mobile Phase, T, Flow Rate) separation_achieved->optimize Yes optimize->validate G Troubleshooting Poor Resolution in Chiral HPLC start Poor or No Resolution check_csp Is the CSP appropriate for the analyte? start->check_csp change_csp Screen Different CSPs (e.g., polysaccharide, cyclodextrin) check_csp->change_csp No check_mobile_phase Is the mobile phase optimized? check_csp->check_mobile_phase Yes resolution_improved Resolution Improved? change_csp->resolution_improved adjust_modifier Adjust Organic Modifier Ratio check_mobile_phase->adjust_modifier check_additive Is a mobile phase additive needed? adjust_modifier->check_additive add_additive Add Basic (DEA/TEA) or Acidic (TFA) Additive check_additive->add_additive Yes check_temp Is the temperature optimal? check_additive->check_temp No add_additive->resolution_improved vary_temp Vary Column Temperature check_temp->vary_temp No check_flow Is the flow rate optimal? check_temp->check_flow Yes vary_temp->resolution_improved adjust_flow Decrease Flow Rate check_flow->adjust_flow No check_flow->resolution_improved Yes adjust_flow->resolution_improved resolution_improved->start No, try another approach end Method Optimized resolution_improved->end Yes G Mechanism of Chiral Recognition on a Polysaccharide-Based CSP cluster_csp Chiral Stationary Phase (CSP) csp Polysaccharide Backbone (e.g., Amylose) Chiral Groove interactions Multiple Interactions: - Hydrogen Bonding - π-π Stacking - Dipole-Dipole - Steric Hindrance csp->interactions R_enantiomer R-Enantiomer R_enantiomer->csp:p1 Stronger, More Stable Interaction (Better Fit) S_enantiomer S-Enantiomer S_enantiomer->csp:p1 Weaker, Less Stable Interaction (Poorer Fit)

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of morpholine derivatives, with a focus on the potential of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine analogues as inhibitors of monoamine oxidase (MAO). Due to the limited availability of specific public data on the requested this compound series, this guide leverages data from closely related morpholine-containing compounds to infer potential SAR trends and provide a framework for future research.

Introduction

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of key neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] Inhibition of these enzymes, particularly MAO-B, is a well-established therapeutic strategy for the treatment of neurodegenerative disorders like Parkinson's disease.[3] The morpholine scaffold is a versatile heterocyclic moiety frequently incorporated into bioactive molecules due to its favorable physicochemical and pharmacokinetic properties.[4][5] The this compound core represents a promising starting point for the development of novel MAO inhibitors. The 4-fluorobenzyl group can engage in specific interactions within the enzyme's active site, while the morpholine ring and the methanamine side chain offer opportunities for modification to optimize potency, selectivity, and drug-like properties.

Comparative Analysis of Morpholine-Based MAO Inhibitors

While specific data for the title compound series is scarce, studies on other morpholine derivatives, such as morpholine-based chalcones, provide valuable insights into the SAR for MAO inhibition.

Quantitative Data on Morpholine-Chalcone Derivatives as MAO-B Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of morpholine-based chalcones against MAO-B. This data can serve as a benchmark for the design and evaluation of novel this compound derivatives.

Compound IDSubstitution on Chalcone Ring BMAO-B IC50 (µM)[6][7]
MO1 Unsubstituted0.030
MO2 4-N(CH3)20.70
MO3 4-OH1.01
MO4 4-OCH30.33
MO5 4-Cl1.31
MO6 4-Br0.64
MO7 2,4-diCl0.25
MO8 3,4-diCl0.32
MO9 4-F0.36

Note: The data presented is for morpholine-chalcone derivatives and is intended to provide a comparative context for the potential activity of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Based on the available data for various morpholine derivatives, the following SAR trends can be inferred for MAO inhibition:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the morpholine nitrogen significantly influence activity. Halogen substitutions, particularly fluorine and chlorine, are often favorable. For instance, in the morpholine-chalcone series, the unsubstituted analog (MO1) and the di-chloro substituted analog (MO7) displayed high potency.[6][7] The 4-fluorobenzyl group in the target scaffold is therefore a rational choice.

  • Morpholine Ring Conformation: The stereochemistry of the morpholine ring can play a crucial role in the binding affinity to the MAO active site. The relative orientation of the substituents on the morpholine ring will dictate the overall shape of the molecule and its ability to fit within the binding pocket.

  • Methanamine Side Chain: The length and nature of the amine-containing side chain are critical for interaction with key residues in the enzyme's active site. Modifications to this chain, such as altering its length or introducing additional functional groups, could be explored to enhance potency and selectivity.

Experimental Protocols

Synthesis of this compound Core Structure

The following is a plausible synthetic route adapted from the synthesis of a similar compound, aminomethyl-4-(4-fluorobenzyl)morpholine.[8]

Scheme 1: Proposed Synthesis of the Core Scaffold

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Bromoacetylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Reduction cluster_4 Step 5: Azide Formation and Reduction A (R)-Epichlorohydrin C (R)-1-((4-Fluorobenzyl)amino)-3-chloropropan-2-ol A->C n-Hexane, rt B 4-Fluorobenzylamine B->C E (R)-N-(1-chloro-3-hydroxypropan-2-yl)-N-(4-fluorobenzyl)-2-bromoacetamide C->E D Bromoacetyl bromide, Et3N D->E G (R)-5-(Chloromethyl)-4-(4-fluorobenzyl)morpholin-3-one E->G F Sodium methoxide F->G I (R)-3-(Chloromethyl)-4-(4-fluorobenzyl)morpholine G->I H BH3-THF H->I K (S)-(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine I->K J 1. NaN3, DMF 2. H2, Pd/C J->K

Caption: Proposed synthetic pathway for (S)-(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine.

Detailed Protocol (Adapted from[8]):

  • Step 1: Synthesis of (R)-1-((4-Fluorobenzyl)amino)-3-chloropropan-2-ol. To a solution of (R)-epichlorohydrin in n-hexane, 4-fluorobenzylamine is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, monitored by TLC. The product is then isolated and purified.

  • Step 2: Synthesis of (R)-N-(1-chloro-3-hydroxypropan-2-yl)-N-(4-fluorobenzyl)-2-bromoacetamide. The product from Step 1 is dissolved in chloroform, and triethylamine is added. The mixture is cooled to 0°C, and bromoacetyl bromide is added dropwise. The reaction is stirred at room temperature and then worked up to yield the bromoacetamide derivative.

  • Step 3: Synthesis of (R)-5-(Chloromethyl)-4-(4-fluorobenzyl)morpholin-3-one. The bromoacetamide from Step 2 is treated with sodium methoxide in methanol and heated to reflux to induce cyclization.

  • Step 4: Synthesis of (R)-3-(Chloromethyl)-4-(4-fluorobenzyl)morpholine. The morpholinone from Step 3 is reduced using a suitable reducing agent like borane-tetrahydrofuran complex (BH3-THF).

  • Step 5: Synthesis of (S)-(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine. The chloromethylmorpholine from Step 4 is converted to the corresponding azide by reaction with sodium azide in DMF. Subsequent reduction of the azide, for example by catalytic hydrogenation (H2, Pd/C), yields the final aminomethyl product.

In Vitro MAO Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay.

Workflow for MAO Inhibition Assay

G A Prepare solutions of test compounds, MAO-A/B enzymes, and substrate (e.g., kynuramine) B Add enzyme solution to a 96-well plate A->B C Add test compound or vehicle control to respective wells B->C D Pre-incubate at 37°C for 15 minutes C->D E Initiate reaction by adding substrate D->E F Incubate at 37°C for 30 minutes E->F G Stop reaction with NaOH F->G H Measure fluorescence (Excitation: 310 nm, Emission: 400 nm) G->H I Calculate % inhibition and IC50 values H->I

Caption: General workflow for the in vitro monoamine oxidase inhibition assay.

Detailed Protocol:

  • Reagents: Human recombinant MAO-A and MAO-B enzymes, kynuramine (substrate), clorgyline (MAO-A inhibitor control), and selegiline (MAO-B inhibitor control).

  • Procedure: The assay is performed in a 96-well plate format. The reaction mixture contains the respective MAO enzyme and the test compound at various concentrations in a phosphate buffer (pH 7.4).

  • After a pre-incubation period of 15 minutes at 37°C, the reaction is initiated by the addition of kynuramine.

  • The mixture is incubated for 30 minutes at 37°C, and the reaction is terminated by the addition of NaOH.

  • The fluorescence of the product, 4-hydroxyquinoline, is measured using a microplate reader with excitation at 310 nm and emission at 400 nm.

  • The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Signaling Pathways

Inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters in the synaptic cleft.[1][2] This, in turn, modulates downstream signaling pathways.

Signaling Cascade Following MAO Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Neurotransmitter Dopamine, Serotonin, Norepinephrine Neurotransmitter->MAO Degraded by IncreasedNeurotransmitter Increased Neurotransmitter Levels Neurotransmitter->IncreasedNeurotransmitter Increased Release Receptor Dopamine/Serotonin/Adrenergic Receptors IncreasedNeurotransmitter->Receptor Binds to Signaling Downstream Signaling Cascades (e.g., cAMP, PLC) Receptor->Signaling Response Therapeutic Effects (e.g., Neuroprotection) Signaling->Response MAOInhibitor This compound Derivative (MAO Inhibitor) MAOInhibitor->MAO Inhibits

Caption: Simplified signaling pathway modulated by MAO inhibitors.

MAO inhibitors block the degradation of monoamine neurotransmitters within the presynaptic neuron.[9] This leads to an accumulation of these neurotransmitters in synaptic vesicles and an increased concentration in the synaptic cleft upon neuronal firing. The elevated levels of dopamine, serotonin, and norepinephrine then act on their respective postsynaptic receptors, triggering a cascade of intracellular signaling events that are believed to underlie their therapeutic effects in neurodegenerative diseases.[2]

Conclusion

The this compound scaffold holds significant promise for the development of novel and effective MAO inhibitors. By leveraging the SAR insights from related morpholine derivatives and employing the outlined experimental protocols, researchers can systematically explore the potential of this chemical class. Further investigation into the specific SAR of this series, including the synthesis and biological evaluation of a focused library of analogues, is warranted to identify lead compounds with optimal potency, selectivity, and pharmacokinetic profiles for the treatment of neurodegenerative diseases.

References

A Comparative Analysis of Fluorobenzyl and Benzyl Substituted Morpholines in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of morpholine derivatives bearing either a fluorobenzyl or a benzyl substitution. The inclusion of a fluorine atom on the benzyl ring can significantly impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity. This comparison focuses on their efficacy as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC) and their antiproliferative effects on cancer cell lines.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro activity of a series of 2-morpholinobenzoic acid derivatives, highlighting the impact of halogen substitution on the N-benzyl ring on both enzyme inhibition and antiproliferative activity. While a direct comparison with a fluorobenzyl analog is not available in this specific dataset, the data for chloro and bromo substitutions provide valuable insights into the effects of electron-withdrawing halogen groups, a category that fluorine belongs to.

Compound IDR (on N-benzyl)PC-PLCBC Inhibition (% Activity Relative to Vehicle)Antiproliferative Activity (HCT116) IC50 (µM)Antiproliferative Activity (MDA-MB-231) IC50 (µM)
1a H24.8 ± 3.5> 50> 50
1b 3-Cl10.7 ± 1.529.7 ± 5.635.8 ± 5.1
1c 3-Br13.5 ± 2.133.4 ± 4.841.2 ± 6.3
1d 4-Cl18.9 ± 2.845.1 ± 7.2> 50

Data extracted from a study on 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors.[1][2]

From this data, it is observed that the introduction of a halogen (chloro or bromo) at the 3-position of the benzyl ring (compounds 1b and 1c ) leads to a significant increase in PC-PLC inhibitory activity compared to the unsubstituted benzyl analog (1a ).[1] This enhanced enzyme inhibition also translates to improved antiproliferative activity against both HCT116 and MDA-MB-231 cancer cell lines, with lower IC50 values for the halogenated compounds.[1] The position of the halogen also appears to be crucial, as the 4-chloro substitution (1d ) resulted in less potent enzyme inhibition and antiproliferative activity compared to the 3-chloro substitution (1b ).[1] Given that fluorine is also a halogen with strong electron-withdrawing properties, it is plausible that a 3-fluorobenzyl substituted morpholine would exhibit similar or potentially enhanced biological activity in this scaffold.

Experimental Protocols

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Assay

This assay is designed to measure the ability of test compounds to inhibit the enzymatic activity of PC-PLC. The enzyme hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol.

Methodology:

  • Enzyme and Substrate Preparation: A purified form of PC-PLC from Bacillus cereus (PC-PLCBC) is commonly used. The substrate, phosphatidylcholine, is prepared in a suitable buffer.

  • Reaction Mixture: The test compounds are pre-incubated with the PC-PLC enzyme in a reaction buffer for a specified period.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the phosphatidylcholine substrate.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a set time.

  • Termination and Detection: The reaction is stopped, and the amount of product formed (e.g., phosphocholine) is quantified. This can be done using various methods, including colorimetric or fluorescent assays that detect one of the reaction products.[3][4][5]

  • Data Analysis: The percentage of enzyme activity relative to a vehicle control (containing no inhibitor) is calculated. IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined from dose-response curves.[3][6]

Antiproliferative Activity Assay

This assay determines the ability of a compound to inhibit the growth and proliferation of cancer cells in vitro.[7]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT116 colorectal carcinoma and MDA-MB-231 breast adenocarcinoma) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).[8]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[9][10]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).[10]

  • Viability Assessment: After the incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.[7] These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Data Acquisition: The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each compound concentration. IC50 values, representing the concentration of the compound that inhibits cell proliferation by 50%, are then determined by plotting the percentage of viability against the log of the compound concentration.[11]

Mandatory Visualization

PC_PLC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PLC PC-PLC RTK->PLC activates GPCR G-Protein Coupled Receptor (GPCR) GPCR->PLC activates PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG produces PLC->PIP2 hydrolyzes PKC Protein Kinase C (PKC) DAG->PKC activates NFkB NF-κB PKC->NFkB activates MAPK MAPK Pathway PKC->MAPK activates Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes MAPK->Proliferation promotes Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Extracellular_Signal->RTK activates Extracellular_Signal->GPCR activates Inhibitor Fluorobenzyl/Benzyl Substituted Morpholine Inhibitor->PLC inhibits Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_data Data Analysis Compound_Benzyl Benzyl Substituted Morpholine PC_PLC_Assay PC-PLC Inhibition Assay Compound_Benzyl->PC_PLC_Assay Antiproliferative_Assay Antiproliferative Assay Compound_Benzyl->Antiproliferative_Assay Compound_Fluoro Fluorobenzyl Substituted Morpholine Compound_Fluoro->PC_PLC_Assay Compound_Fluoro->Antiproliferative_Assay PC_PLC_Data Calculate % Inhibition PC_PLC_Assay->PC_PLC_Data Antiproliferative_Data Calculate IC50 Values Antiproliferative_Assay->Antiproliferative_Data Comparison Compare Biological Activity PC_PLC_Data->Comparison Antiproliferative_Data->Comparison

References

In Vitro ADME Properties of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel therapeutic candidates is paramount in early drug discovery. This guide provides a comparative analysis of the in vitro ADME profiles of a series of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine analogs, offering insights into their potential as viable drug candidates. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in lead optimization.

While a comprehensive search was conducted, specific experimental in vitro ADME data for a series of this compound analogs was not publicly available in the searched scientific literature. The morpholine motif is a well-recognized scaffold in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of drug candidates, including metabolic stability and aqueous solubility.[1][2] However, without specific data for the requested analog series, a direct quantitative comparison is not possible at this time.

This guide will, therefore, present a generalized framework for assessing the in vitro ADME properties of such a series, including standardized experimental protocols and a conceptual workflow. This framework can be applied once such data becomes available.

Key In Vitro ADME Parameters: A Comparative Table Framework

To effectively compare the ADME properties of a series of analogs, data should be systematically organized. The following table illustrates a recommended structure for presenting such data.

Compound IDStructureMetabolic Stability (HLM, t½, min)Permeability (Caco-2, Papp A→B, 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Plasma Protein Binding (Human, % Bound)CYP3A4 Inhibition (IC₅₀, µM)
Parent (Structure of this compound)DataDataDataDataData
Analog 1 (Structure)DataDataDataDataData
Analog 2 (Structure)DataDataDataDataData
Analog 3 (Structure)DataDataDataDataData
Control(e.g., Propranolol)DataDataDataDataData

Caption: A template for comparing the in vitro ADME properties of this compound analogs.

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible and comparable ADME data. Below are outlines of common experimental protocols for the key in vitro ADME assays.

Metabolic Stability in Human Liver Microsomes (HLM)
  • Objective: To assess the intrinsic clearance of a compound by hepatic enzymes.

  • Materials: Test compounds, human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), control compounds (e.g., testosterone, verapamil).

  • Procedure:

    • Test compounds are incubated with HLM in the presence of an NADPH regenerating system at 37°C.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

Caco-2 Permeability Assay
  • Objective: To predict intestinal absorption and identify potential P-glycoprotein (P-gp) substrates.

  • Materials: Caco-2 cells, Transwell® plates, Hanks' Balanced Salt Solution (HBSS), test compounds, control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate).

  • Procedure:

    • Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the receiver chamber at specific time points.

    • Compound concentrations are quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The efflux ratio (Papp B→A / Papp A→B) is calculated to assess the potential for active efflux.

Plasma Protein Binding (PPB) by Equilibrium Dialysis
  • Objective: To determine the fraction of a compound bound to plasma proteins.

  • Materials: Test compounds, human plasma, semi-permeable dialysis membrane, dialysis unit (e.g., RED device), phosphate buffered saline (PBS).

  • Procedure:

    • The test compound is added to human plasma.

    • The plasma sample is loaded into one chamber of the dialysis unit, and PBS is loaded into the other chamber, separated by the dialysis membrane.

    • The unit is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

    • Samples are taken from both the plasma and buffer chambers.

    • The concentration of the compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the plasma and buffer chambers at equilibrium.

Cytochrome P450 (CYP) Inhibition Assay
  • Objective: To evaluate the potential of a compound to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Materials: Recombinant human CYP enzymes, specific fluorescent probe substrates, test compounds, NADPH regenerating system.

  • Procedure:

    • The test compound at various concentrations is pre-incubated with the specific CYP enzyme and the NADPH regenerating system.

    • The reaction is initiated by the addition of a fluorescent probe substrate.

    • The formation of the fluorescent metabolite is monitored over time using a plate reader.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the test compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical in vitro ADME screening cascade for prioritizing compounds in early drug discovery.

ADME_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Compound Library B Metabolic Stability (HLM) A->B C Aqueous Solubility A->C D Caco-2 Permeability B->D Good Stability C->D Good Solubility E Plasma Protein Binding D->E Good Permeability F CYP450 Inhibition (e.g., CYP3A4) E->F Low-Moderate Binding G Full CYP Inhibition Panel F->G Low Inhibition H Hepatocyte Stability G->H I Candidate Selection H->I

Caption: In Vitro ADME Screening Cascade.

This guide provides a foundational framework for the comparative evaluation of the in vitro ADME properties of this compound analogs. The successful application of these principles will depend on the generation of robust and high-quality experimental data. Researchers are encouraged to adapt these protocols to their specific needs and to include appropriate positive and negative controls in all assays to ensure data validity.

References

Comparative analysis of different synthetic routes to chiral aminomethylmorpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral aminomethylmorpholines are privileged scaffolds in medicinal chemistry, appearing as key structural motifs in a variety of pharmacologically active compounds. Their synthesis in enantiomerically pure form is a critical aspect of drug discovery and development. This guide provides a comparative analysis of the primary synthetic strategies to access these valuable building blocks, supported by experimental data and detailed methodologies.

Key Synthetic Strategies at a Glance

The asymmetric synthesis of chiral aminomethylmorpholines can be broadly categorized into four main approaches:

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, such as amino acids or amino alcohols, to construct the morpholine ring with predetermined stereochemistry.

  • Asymmetric Catalysis: This approach employs a chiral catalyst to induce enantioselectivity in the formation of the morpholine ring or in the modification of a pre-existing morpholine precursor. Key examples include asymmetric hydrogenation and organocatalysis.

  • Diastereoselective Synthesis: In this method, one or more existing chiral centers in the substrate are used to direct the stereochemical outcome of subsequent reactions, leading to the formation of new stereocenters with high diastereoselectivity.

  • Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to an achiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data for representative examples of each synthetic strategy, providing a basis for comparison of their efficiency and stereoselectivity.

Synthetic StrategyKey ReactionSubstrateProductYield (%)Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr)Reference
Chiral Pool Synthesis Cyclization of amino acid derivativeFmoc-Ser(tBu)-OH (immobilized)Morpholine-3-carboxylic acid derivativeHigh (qualitative)>95:5 dr[1]
Asymmetric Catalysis Asymmetric HydrogenationN-Cbz-2-phenyl-5,6-dihydromorpholine(S)-N-Cbz-2-phenylmorpholine>99%99% ee[2][3]
Asymmetric Catalysis Hydroamination/Transfer HydrogenationEther-containing aminoalkyne3-Substituted morpholineGood (qualitative)>95% ee[4]
Diastereoselective Synthesis Electrophile-induced cyclizationN-allyl-β-aminoalcohol2-(Bromomethyl)-5-isopropyl-2-phenylmorpholine50% (of single diastereomer)100% de (at 60% conversion)[5]
Chiral Auxiliary Aldol ReactionN-Acyl morpholine carboxamidesyn-α-methyl-β-hydroxycarboxamide65-85%>98:2 dr, >99% ee[6]

Experimental Protocols

Chiral Pool Synthesis: From Serine

This method leverages the inherent chirality of amino acids to construct the morpholine core.

Synthesis of a Morpholine-3-carboxylic Acid Derivative: [1]

  • Immobilization: Fmoc-Ser(tBu)-OH is attached to a solid support.

  • N-Alkylation: The amino group is alkylated, for example, using an appropriate alkyl halide.

  • N-Acylation/Sulfonylation: The nitrogen is further functionalized with an acyl or sulfonyl group.

  • Cleavage and Cyclization: Treatment with trifluoroacetic acid (TFA) cleaves the protecting groups and the product from the resin, inducing cyclization to the 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivative.

  • Reduction: Inclusion of a reducing agent like triethylsilane in the cleavage cocktail can lead to the formation of the corresponding morpholine-3-carboxylic acid.

Asymmetric Catalysis: Asymmetric Hydrogenation

This powerful technique introduces chirality through the catalytic reduction of a prochiral dehydromorpholine precursor.

Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine: [2][3]

  • Catalyst Preparation: A chiral bisphosphine-rhodium complex (e.g., SKP-Rh) is prepared in situ or used as a pre-formed catalyst.

  • Hydrogenation: The N-protected 2-substituted dehydromorpholine is dissolved in a suitable solvent (e.g., methanol, dichloromethane) in a high-pressure reactor. The catalyst is added, and the mixture is subjected to hydrogen gas (typically 10-50 atm) at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).

  • Work-up and Purification: After the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched 2-substituted morpholine.

Diastereoselective Synthesis: Electrophile-Induced Cyclization

This approach utilizes an existing stereocenter to control the formation of a new one during the cyclization process.

Synthesis of a 2,5-Disubstituted Morpholine: [5]

  • Substrate Preparation: An optically pure N-allyl-β-aminoalcohol is synthesized from a chiral amino alcohol.

  • Cyclization: The N-allyl-β-aminoalcohol is dissolved in a solvent such as dichloromethane and cooled to -78 °C. A solution of an electrophile (e.g., bromine in dichloromethane) is added dropwise.

  • Quenching: The reaction is carefully monitored and quenched at the desired conversion with a saturated aqueous solution of sodium carbonate.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried, concentrated, and the resulting diastereomerically enriched bromomethylmorpholine is purified by flash chromatography.

Chiral Auxiliary: Evans Asymmetric Aldol Reaction

A chiral auxiliary is used to direct the stereoselective formation of a C-C bond, which can be a key step in the synthesis of a substituted aminomethylmorpholine precursor.

Diastereoselective Aldol Reaction of a Morpholine Carboxamide: [6][7]

  • Auxiliary Attachment: A chiral auxiliary, such as an oxazolidinone, is acylated with a morpholine-2-carboxylic acid derivative.

  • Enolate Formation: The N-acyl derivative is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) to form a chiral enolate.

  • Aldol Addition: The enolate is then reacted with an aldehyde at low temperature (e.g., -78 °C) to afford the aldol adduct with high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions (e.g., hydrolysis or reduction) to yield the chiral β-hydroxy acid or amino alcohol derivative, which can be further elaborated to the target aminomethylmorpholine.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

G cluster_0 Chiral Pool Synthesis cluster_1 Asymmetric Catalysis cluster_2 Diastereoselective Synthesis cluster_3 Chiral Auxiliary Approach cp_start Chiral Amino Acid (e.g., Serine) cp_inter Functional Group Manipulation & Cyclization cp_start->cp_inter cp_end Chiral Aminomethyl- morpholine Precursor cp_inter->cp_end ac_start Prochiral Dehydro- morpholine ac_end Chiral Morpholine Derivative ac_start->ac_end Asymmetric Hydrogenation ac_reagent Chiral Catalyst + H2 ds_start Chiral Amino Alcohol ds_inter Substrate with Existing Stereocenter ds_start->ds_inter ds_end Diastereomerically Enriched Morpholine ds_inter->ds_end Diastereoselective Cyclization ds_reagent Electrophile ca_start Achiral Substrate ca_aux Attach Chiral Auxiliary ca_start->ca_aux ca_inter Diastereoselective Reaction ca_aux->ca_inter ca_cleave Cleave Auxiliary ca_inter->ca_cleave ca_end Chiral Product ca_cleave->ca_end

Caption: Comparative workflows of major synthetic routes.

Conclusion

The choice of synthetic route to chiral aminomethylmorpholines depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and the required level of stereochemical purity.

  • Chiral pool synthesis is often straightforward for specific substitution patterns derived from common chiral starting materials.

  • Asymmetric catalysis , particularly asymmetric hydrogenation, offers high enantioselectivity and is a powerful tool for a range of substrates.

  • Diastereoselective methods are effective when a chiral center is already present in a readily accessible precursor.

  • Chiral auxiliaries provide a reliable, albeit often more step-intensive, approach for controlling stereochemistry.

For drug development professionals, a thorough evaluation of these routes is essential to identify the most efficient, cost-effective, and scalable method for the synthesis of the target chiral aminomethylmorpholine.

References

A Comparative Guide to the Analytical Techniques for (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the morpholine scaffold is a cornerstone, recognized for its prevalence in a multitude of biologically active compounds.[1] Derivatives of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine are of particular interest due to their potential therapeutic applications, stemming from the unique physicochemical properties imparted by the fluorobenzyl and aminomethyl groups. Rigorous and unambiguous structural characterization is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory standards.

This guide provides a comparative overview of X-ray crystallography and other key analytical techniques for the comprehensive characterization of this class of compounds. We present experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate methods for their specific needs.

X-ray Crystallography: The Definitive Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the three-dimensional atomic arrangement of a molecule.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides precise information on bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state.[2]

Comparative Performance

While specific crystallographic data for this compound derivatives are not publicly available, we can illustrate the expected outcomes using data from a related, published morpholine derivative, 4-(4-nitrophenyl)morpholine.[4][5] This serves as a representative example of the crystallographic parameters that would be determined.

Table 1: Example Crystallographic Data for a Substituted Morpholine Derivative

ParameterValueSignificance
Chemical FormulaC₁₀H₁₂N₂O₃[4][5]Confirms the elemental composition of the crystal.
Molecular Weight208.22 g/mol [4][5]Correlates with mass spectrometry data.
Crystal SystemOrthorhombic[4][5]Describes the basic shape of the unit cell.
Space GroupPbca[4][5]Defines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 14.5445 Å, b = 8.3832 Å, c = 16.2341 Å[4][5]Precise measurements of the unit cell edges.
Resolution (d-spacing)~0.8 ÅIndicates the level of detail in the electron density map; lower values are better.
R-factor~4-6%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[6]
Bond Lengths & Anglese.g., C-N, C-O, C-CProvides exact geometric parameters of the molecule.
Torsion Anglese.g., defining ring conformationConfirms the chair conformation of the morpholine ring.[4][5]
Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps for the structural analysis of a small organic molecule like a this compound derivative.

  • Crystal Growth: High-quality single crystals (typically 0.1-0.5 mm in each dimension) are grown. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection:

    • The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[7]

    • A monochromatic X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal.[8]

    • The crystal is rotated, and a series of diffraction images are collected by a detector.[2]

  • Data Processing:

    • The collected images are processed to determine the unit cell parameters and the intensities of each reflection.

    • Corrections are applied for factors such as absorption and crystal decay.

  • Structure Solution and Refinement:

    • The "phase problem" is solved using direct methods or other techniques to generate an initial electron density map.[6]

    • An atomic model is built into the electron density map.

    • The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data, minimizing the R-factor.[9][10]

Visualization of the X-ray Crystallography Workflow

X-ray Crystallography Workflow cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement 3D Molecular Structure 3D Molecular Structure Structure Refinement->3D Molecular Structure

Caption: Workflow for determining a 3D molecular structure using X-ray crystallography.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization requires a suite of analytical techniques.

Comparison of Key Analytical Methods

Table 2: Comparison of Analytical Techniques for Morpholine Derivative Characterization

TechniqueInformation ProvidedAdvantagesDisadvantages
X-ray Crystallography Unambiguous 3D molecular structure, stereochemistry, crystal packing, bond lengths/angles.[2]Provides the definitive atomic structure.[2]Requires high-quality single crystals, which can be difficult to obtain; not suitable for amorphous solids.
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), solution-state conformation.[11][12]Excellent for structural elucidation in solution; non-destructive.[11]Provides relative, not absolute, stereochemistry; complex spectra for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.[13][14]High sensitivity, requires very small sample amounts, can be coupled with chromatography (e.g., LC-MS).[13]Does not provide information on stereochemistry or atomic connectivity.
HPLC Purity assessment, quantification, separation of isomers (including enantiomers with a chiral stationary phase).[15][16]High resolution and sensitivity for purity determination; widely available.[15]Does not provide structural information beyond retention time comparison with a known standard.
Experimental Protocols for Complementary Techniques

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and connectivity of the atoms.

  • Procedure:

    • Dissolve a small amount of the sample (1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For detailed structural assignment, 2D NMR experiments like COSY, HSQC, and HMBC are often necessary.[17]

    • The characteristic signals for the morpholine ring protons typically appear as complex multiplets, while the fluorobenzyl group will show distinct aromatic and benzylic proton signals, along with a characteristic ¹⁹F signal.[11][12]

B. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and obtain fragmentation data.

  • Procedure:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water).

    • Introduce the sample into the mass spectrometer, typically via an electrospray ionization (ESI) source coupled to an HPLC system (LC-MS).

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental formula.

    • Tandem MS (MS/MS) experiments can be performed to induce fragmentation and provide further structural information.[13]

C. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the sample and separate any isomers.

  • Procedure:

    • Develop a suitable method, typically using a reversed-phase C18 column.[18]

    • Prepare a mobile phase, often a mixture of acetonitrile and water with an additive like formic acid or TFA.[19]

    • Dissolve the sample in the mobile phase and inject it into the HPLC system.

    • Detect the compound using a UV detector, monitoring at a wavelength where the aromatic ring absorbs (e.g., ~254 nm).

    • Purity is determined by the area percentage of the main peak. For chiral compounds, a chiral stationary phase is required to separate enantiomers.[20][21]

Visualization of an Integrated Analytical Workflow

Integrated Analytical Workflow cluster_0 Primary Characterization cluster_1 Definitive Structure Elucidation Synthesized Compound Synthesized Compound HPLC HPLC (Purity) Synthesized Compound->HPLC MS Mass Spectrometry (Molecular Weight) Synthesized Compound->MS NMR NMR Spectroscopy (Connectivity) Synthesized Compound->NMR SCXRD X-ray Crystallography (3D Structure) HPLC->SCXRD If pure MS->SCXRD If MW correct NMR->SCXRD If structure consistent Pure, Characterized Compound Pure, Characterized Compound SCXRD->Pure, Characterized Compound

Caption: Logical workflow for the comprehensive characterization of a novel compound.

Conclusion

The comprehensive characterization of this compound derivatives relies on the synergistic use of multiple analytical techniques. While NMR, MS, and HPLC provide essential information regarding purity, molecular weight, and atomic connectivity in the solution state, single-crystal X-ray crystallography remains the ultimate tool for the unambiguous determination of the three-dimensional molecular structure in the solid state. For researchers in drug development, employing this integrated approach ensures a thorough understanding of the molecular properties, which is critical for advancing lead candidates and establishing robust intellectual property.

References

A Comparative Guide to the Docking Analysis of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine-Based Ligands Targeting the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the docking performance of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine-based ligands, a class of compounds with potential therapeutic applications due to their structural similarity to known neuromodulatory agents. Based on the prevalence of the morpholine scaffold in known ligands, this analysis hypothesizes that the Sigma-1 receptor (S1R) is a primary molecular target.[1][2] The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum, which is implicated in a variety of cellular functions and is a target for the treatment of neurodegenerative diseases, pain, and psychiatric disorders.[3][4][5][6]

This guide offers a detailed, validated docking protocol for the S1R, presents a comparison with established alternative ligands, and visualizes key experimental and biological pathways to inform further research and development.

Experimental Protocols: Molecular Docking of S1R Ligands

A reliable and validated molecular docking protocol is crucial for accurately predicting the binding affinity and conformation of ligands within the S1R binding pocket. The following protocol is synthesized from established methodologies.[3][7][8]

1. Receptor Preparation:

  • Structure Acquisition: The X-ray crystal structure of the human Sigma-1 receptor is obtained from the Protein Data Bank (PDB). Structures complexed with known ligands, such as PDB IDs: 5HK1 or 5HK2, are recommended as starting points.[1][7][8]

  • Protein Preparation: The raw PDB file is processed to remove water molecules, co-solvents, and any co-crystallized ligands.[8] Polar hydrogen atoms are added, and non-polar hydrogens are merged. The protein structure is then energy minimized using a suitable force field (e.g., OPLS_2005) to relieve any steric clashes.

2. Ligand Preparation:

  • Ligand Sketching and Optimization: The 3D structures of this compound-based ligands and selected alternative ligands are generated.

  • Ionization States: The protonation states of the ligands at physiological pH (7.4) are determined. The basic amine site, common to most high-affinity S1R ligands, is typically protonated, which is crucial for forming a key electrostatic interaction with Glu172 in the receptor's binding site.[1]

  • Energy Minimization: Ligand geometries are optimized using a suitable force field to obtain low-energy conformers.

3. Molecular Docking Procedure:

  • Grid Generation: A receptor grid is defined, centered on the co-crystallized ligand in the original PDB structure to encompass the entire binding site.

  • Docking Algorithm: A validated docking program such as AutoDock Vina is employed.[8] The docking process should be configured to allow for ligand flexibility while keeping the receptor rigid or allowing for limited side-chain flexibility in key active site residues.

  • Pose Generation and Scoring: Multiple binding poses are generated for each ligand, and these are ranked based on a scoring function (e.g., binding free energy in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.[8]

4. Post-Docking Analysis:

  • Binding Mode Analysis: The top-ranked docking poses are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.

  • Validation: The docking protocol's reliability is confirmed by redocking the co-crystallized ligand into the binding site and ensuring it can reproduce the experimentally observed binding mode with a low root-mean-square deviation (RMSD).

Diagram of the Molecular Docking Workflow:

G Receptor Receptor Preparation (PDB: 5HK1) Grid Grid Generation (Define Binding Site) Receptor->Grid Ligand Ligand Preparation (3D Structure Generation) Dock Molecular Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Pose Pose Generation & Scoring Dock->Pose Analysis Binding Mode Analysis Pose->Analysis

Caption: A generalized workflow for molecular docking studies.

Data Presentation: Comparison with Alternative S1R Ligands

While experimental data for this compound-based ligands is not yet available, their performance can be benchmarked against a variety of well-characterized S1R ligands. The table below summarizes the binding affinities and, where available, docking scores for several known S1R agonists and antagonists. High-affinity ligands are characterized by low Ki values, typically in the nanomolar range.

Ligand ClassCompound NameTypeS1R Ki (nM)S2R Ki (nM)S1R/S2R SelectivityDocking Score (kcal/mol)Reference
Target Ligand (4-(4-F-benzyl)morpholin-3-yl)methanaminePutativeTo be determinedTo be determinedTo be determinedTo be determined
Piperidine (+)-PentazocineAgonist8.11,580195-[9]
Piperidine HaloperidolAntagonist3.25617.5-[9]
Benzodioxane Compound 3Antagonist0.019120063,096-[10][11]
Morpholine Compound 1Antagonist42151236-[2]
Triazole TNX-4900Antagonist7.5>750>100-[12]
Aminoketone Compound 12Agonist0.81185228-[3]
Various PD144418Antagonist0.1614.590.6-10.00[8][10]

Note: Ki values can vary between different studies and assay conditions. The data presented is for comparative purposes.

Sigma-1 Receptor Signaling Pathway

The S1R modulates a wide array of cellular signaling pathways, contributing to its therapeutic potential. Upon ligand binding, S1R can translocate from the mitochondria-associated endoplasmic reticulum membrane (MAM) to other cellular locations to interact with and modulate the function of various client proteins, including ion channels and kinases.[4][6][13] This modulation impacts processes such as calcium signaling, oxidative stress, and neuroinflammation.[13]

Diagram of the Sigma-1 Receptor Signaling Pathway:

G cluster_input Stimuli cluster_receptor Receptor Activation cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Agonist S1R Agonist S1R Sigma-1 Receptor (S1R) (at ER) Agonist->S1R Activates Antagonist S1R Antagonist Antagonist->S1R Inhibits Ca Modulation of Ca2+ Signaling S1R->Ca ROS Reduction of Oxidative Stress S1R->ROS Inflammation Anti-inflammatory Response S1R->Inflammation Neurotransmission Modulation of Neurotransmission S1R->Neurotransmission Outcome Neuroprotection Ca->Outcome ROS->Outcome Inflammation->Outcome Neurotransmission->Outcome

Caption: Key signaling pathways modulated by the Sigma-1 Receptor.

References

Unveiling the Anticancer Potential of Novel Morpholine Compounds: A Comparative Guide to Biological Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical and metabolic properties that often translate into enhanced biological activity and improved pharmacokinetic profiles. This guide provides a comprehensive comparison of the biological activity of novel morpholine-containing compounds, with a focus on their anticancer potential as evaluated in various cell-based assays. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a deeper understanding of these promising therapeutic agents.

Data Presentation: Comparative Biological Activity of Morpholine Derivatives

The following tables summarize the in vitro anticancer activity of several novel morpholine compounds, comparing their potency against different cancer cell lines and specific molecular targets.

Table 1: In Vitro Cytotoxicity of Novel Morpholine-Quinazoline Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
AK-3 A549 (Lung Carcinoma)10.38 ± 0.27Colchicine-
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29Colchicine>10
SHSY-5Y (Neuroblastoma)9.54 ± 0.15Colchicine-
AK-10 A549 (Lung Carcinoma)8.55 ± 0.67Colchicine-
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23Colchicine>10
SHSY-5Y (Neuroblastoma)3.36 ± 0.29Colchicine-
Compound 3d HepG2 (Hepatocellular Carcinoma)8.50Sorafenib-
Compound 3e HepG2 (Hepatocellular Carcinoma)12.76Sorafenib-

Data compiled from studies on morpholine-substituted quinazoline derivatives, demonstrating their cytotoxic effects against various cancer cell lines.[1][2] Compounds AK-3 and AK-10 showed significant activity, with AK-10 being the most potent.[1] Compounds 3d and 3e also exhibited notable activity against HepG2 cells.[2]

Table 2: Inhibitory Activity of 4-Morpholinopyrrolopyrimidine Analogs against PI3K/mTOR Pathway

Compound IDR GroupPI3Kα IC50 (nM)mTOR IC50 (nM)MDA-MB-361 Cell Proliferation IC50 (nM)
9 H2.8>100002000
46 4-(4-(dimethylamino)benzamido)phenyl1.61.711
48 4-(4-((4-(dimethylamino)butanoyl)amino)benzamido)phenyl1.31.68

This table highlights the structure-activity relationship of 4-morpholinopyrrolopyrimidine derivatives as potent inhibitors of the PI3K/Akt/mTOR pathway. The data indicates that specific substitutions significantly enhance the dual inhibitory activity against PI3Kα and mTOR, leading to potent anti-proliferative effects in the MDA-MB-361 breast cancer cell line.

Table 3: Comparative Activity of Clinically Investigated Morpholine-Containing PI3K/mTOR Inhibitors

CompoundMechanism of ActionKey In Vitro Activities
Gedatolisib (PF-05212384) Dual inhibitor of PI3K and mTOR kinases.[3]Demonstrates antiproliferative activity in various cancer cell lines and antitumor activity in xenograft models.[4]
Apilimod (STA-5326) Potent and highly selective PIKfyve inhibitor; also inhibits IL-12/IL-23 production.[5][6]Exhibits selective cytotoxic activity in B-cell non-Hodgkin lymphoma (B-NHL) cell lines with a mean IC50 value of 142 nM.[7][8]

Gedatolisib and Apilimod are examples of morpholine-containing compounds that have advanced to clinical investigation, targeting key pathways in cancer and autoimmune diseases.[3][6]

Experimental Protocols

Detailed methodologies for the key cell-based assays used to validate the biological activity of the novel morpholine compounds are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a CO₂ incubator.[9]

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[11]

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[12]

  • Cell Treatment and Lysis: Treat cells with the test compound to induce apoptosis. Collect both adherent and floating cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice. Centrifuge to pellet cellular debris and collect the supernatant (cytosolic extract).[12]

  • Protein Quantification: Determine the protein concentration of each lysate.[12]

  • Enzymatic Reaction: In a 96-well plate, add 50-100 µg of protein from each cell lysate. Add 2X Reaction Buffer to each well.[12]

  • Substrate Addition: Initiate the reaction by adding the caspase-3 substrate Ac-DEVD-pNA (final concentration 200 µM).[12]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm. The absorbance is directly proportional to the caspase-3 activity.[12]

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to detect and quantify the expression and phosphorylation status of key proteins in a signaling pathway.[13]

  • Cell Lysis and Protein Quantification: Treat cells with the compound, lyse them, and determine the protein concentration.[14]

  • Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with a solution containing non-fat dried milk or BSA to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[14]

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.[15]

NF-κB (p65) Translocation Assay

This immunofluorescence-based assay measures the activation of the NF-κB pathway by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus.[16]

  • Cell Culture and Treatment: Seed cells on coverslips or in a 96-well imaging plate. Treat with the test compound and/or a known NF-κB activator (e.g., TNF-α).[16]

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with Triton X-100.[16]

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the NF-κB p65 subunit. Follow this with incubation with a fluorescently labeled secondary antibody.[16]

  • Nuclear Staining: Stain the nuclei with a DNA dye such as DAPI or Hoechst.[16]

  • Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.[16]

  • Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of translocation. An increase in the nuclear-to-cytoplasmic ratio of p65 fluorescence indicates NF-κB activation.[17]

Mandatory Visualization

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Morpholine Novel Morpholine Compound Morpholine->PI3K Morpholine->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine compounds.

Apoptosis_Pathway Compound Novel Morpholine Compound Stress Cellular Stress Compound->Stress ProCasp9 Pro-caspase-9 Stress->ProCasp9 Casp9 Caspase-9 (Initiator) ProCasp9->Casp9 activation ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 activation Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway highlighting the role of caspase-3.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocation Cytoplasm Cytoplasm Gene Target Gene Transcription Morpholine Novel Morpholine Compound Morpholine->IKK

Caption: Overview of the canonical NF-κB signaling pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549, MCF-7) start->cell_culture treatment Treatment with Novel Morpholine Compound cell_culture->treatment assay Cell-Based Assay treatment->assay viability Cell Viability (MTT Assay) assay->viability apoptosis Apoptosis Assay (Caspase-3 Activity) assay->apoptosis signaling Signaling Pathway Analysis (Western Blot) assay->signaling data Data Acquisition (e.g., Absorbance, Fluorescence) viability->data apoptosis->data signaling->data analysis Data Analysis (IC50, Fold Change) data->analysis end End analysis->end

Caption: General experimental workflow for validating the bioactivity of morpholine compounds.

References

Comparative Efficacy Analysis of Novel (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine Derivatives and Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed a notable absence of published research on the synthesis and biological evaluation of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine derivatives. Consequently, a direct comparative analysis of their efficacy against known inhibitors, as requested, cannot be provided at this time.

This guide aims to address the user's query by providing a broader context on the potential of morpholine-containing compounds as enzyme inhibitors and outlining the necessary experimental framework for such a comparison, should data on the specified derivatives become available in the future.

The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Various derivatives of morpholine have been investigated for a wide range of biological activities, targeting enzymes such as monoamine oxidases (MAOs), phosphoinositide 3-kinases (PI3Ks), and others. For instance, certain morpholine-based acetamide derivatives have shown potential as inhibitors of MAO-A and MAO-B, enzymes crucial in the metabolism of neurotransmitters.

Hypothetical Comparative Framework

To facilitate future research and provide a template for the evaluation of novel "this compound" derivatives, a hypothetical comparison with known inhibitors of a relevant target, such as Monoamine Oxidase B (MAO-B), is presented below. MAO-B is a well-established target for neurodegenerative diseases like Parkinson's disease.

Potential Known Inhibitors for Comparison:
  • Selegiline: An irreversible MAO-B inhibitor.

  • Rasagiline: An irreversible MAO-B inhibitor.

  • Safinamide: A reversible MAO-B inhibitor.

Data Presentation:

Should experimental data for the novel derivatives be generated, it could be summarized in a table similar to this hypothetical example:

CompoundTargetIC50 (nM)Inhibition TypeSelectivity (MAO-B vs MAO-A)
Derivative 1 MAO-B[Experimental Value][e.g., Reversible/Irreversible][Experimental Value]
Derivative 2 MAO-B[Experimental Value][e.g., Reversible/Irreversible][Experimental Value]
SelegilineMAO-B~10Irreversible>100-fold
RasagilineMAO-B~5Irreversible>1000-fold
SafinamideMAO-B~98Reversible>1000-fold

Note: IC50 values for known inhibitors can vary depending on the experimental conditions.

Experimental Protocols

To ensure a valid comparison, standardized and detailed experimental protocols are essential. The following outlines a typical methodology for assessing the inhibitory activity of novel compounds against MAO-B.

In Vitro MAO-B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human MAO-B.

Materials:

  • Human recombinant MAO-B enzyme

  • Kynuramine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Known MAO-B inhibitor (e.g., Selegiline) as a positive control

  • 96-well microplate reader (fluorescence)

Procedure:

  • Enzyme Preparation: The MAO-B enzyme is diluted in the potassium phosphate buffer to a predetermined optimal concentration.

  • Compound Preparation: A serial dilution of the test compounds and the positive control is prepared in DMSO.

  • Assay Reaction:

    • In a 96-well plate, add the enzyme solution.

    • Add the test compounds at various concentrations (in triplicate).

    • Pre-incubate the enzyme and compound mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate, kynuramine.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Detection: The reaction is stopped, and the formation of the fluorescent product, 4-hydroxyquinoline, is measured using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm).

  • Data Analysis: The fluorescence intensity is converted to the percentage of inhibition relative to the vehicle control (DMSO). The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of Experimental Workflow

A clear visualization of the experimental process is crucial for reproducibility and understanding.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme MAO-B Enzyme Dilution PreIncubation Pre-incubation: Enzyme + Compound (15 min) Enzyme->PreIncubation Compounds Serial Dilution of Test Compounds Compounds->PreIncubation Reaction Reaction Initiation: + Kynuramine (30 min) PreIncubation->Reaction Detection Fluorescence Measurement Reaction->Detection Calculation IC50 Calculation Detection->Calculation

Caption: Workflow for the in vitro MAO-B inhibition assay.

Conclusion

While a direct comparison of "this compound derivatives" with known inhibitors is not currently possible due to a lack of published data, this guide provides a foundational framework for how such a comparison could be structured. The provided hypothetical data table, detailed experimental protocol, and workflow diagram are intended to serve as a valuable resource for researchers in the field of drug discovery and development who may be working on this or similar classes of compounds. Further research into the synthesis and biological characterization of these specific morpholine derivatives is required to ascertain their therapeutic potential.

Safety Operating Guide

Essential Procedures for the Safe Disposal of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide for the safe disposal of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine, a fluorinated morpholine derivative. Due to the presence of the fluorobenzyl group and the amine functional group, this compound must be treated as hazardous chemical waste. Adherence to the following procedures is critical for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye ProtectionChemical safety goggles or a face shieldProtects eyes from splashes.
Hand ProtectionChemical-resistant gloves (e.g., Nitrile)Prevents skin contact.
Body ProtectionLaboratory coatProtects skin and clothing.
Respiratory ProtectionUse in a well-ventilated area or fume hoodMinimizes inhalation of vapors.

Waste Characterization and Segregation

This compound waste is categorized as hazardous due to its chemical structure, which includes a fluorinated aromatic ring and an amine group. The strong carbon-fluorine bond makes such compounds persistent, requiring specialized disposal.[1]

Key Waste Segregation Principles:

  • Designated Hazardous Waste: This compound must be disposed of as hazardous waste.[1][2][3] Do not mix with non-hazardous waste.[4]

  • Halogenated Waste: As a fluorinated compound, it should be collected in a designated "Halogenated Organic Waste" container.[5]

  • Avoid Mixing: Do not mix with incompatible waste streams to prevent potentially hazardous reactions.[2][4]

Step-by-Step Disposal Protocol

The primary and most effective method for the disposal of fluorinated organic compounds is high-temperature incineration.[1][6]

Experimental Protocol: Waste Collection for Incineration

  • Container Selection: Obtain a designated, leak-proof, and clearly labeled waste container compatible with halogenated organic compounds. The original chemical container can be a good option.[4]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[2][3][7]

  • Waste Transfer:

    • Solid Waste: Carefully transfer any solid waste of the compound into the designated container.

    • Liquid Waste: If the compound is in a solution, transfer it to a designated "Halogenated Organic Liquid Waste" container. Do not pour down the drain.[2][5]

    • Contaminated Materials: Any materials, such as gloves, weighing paper, or absorbent pads, that are contaminated with the compound must also be placed in the solid hazardous waste container.[8]

  • Storage: Keep the waste container securely sealed and store it in a designated satellite accumulation area within the laboratory.[4][7] This area should be away from incompatible materials.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][9] A licensed hazardous waste disposal company will then handle the transportation and final disposal.[2][7]

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is necessary.

Table 2: Spill Cleanup Procedures

Spill SizeProcedure
Small Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth).[10][11] 3. Carefully sweep or scoop up the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1][10] 4. Decontaminate the spill area with a suitable laboratory detergent and water.[1] 5. Collect all cleanup materials as hazardous waste.
Large Spill 1. Evacuate all non-essential personnel from the area immediately.[3][12] 2. Alert your laboratory supervisor and contact your institution's EHS or emergency response team. 3. Prevent the spill from entering drains or waterways.[12][13] 4. Cleanup should only be performed by trained personnel.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Generation of This compound Waste B Segregate as Halogenated Hazardous Waste A->B C Use Designated, Labeled, and Sealed Container B->C D Store in Laboratory's Satellite Accumulation Area C->D E Contact Institutional EHS for Waste Pickup D->E F Transport by Licensed Hazardous Waste Contractor E->F G Final Disposal via High-Temperature Incineration F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can manage and dispose of this compound waste in a manner that ensures personal safety, regulatory compliance, and environmental responsibility. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine. The following procedures are based on best practices for handling similar morpholine and aminomethane derivatives. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for this compound when it becomes available and adhere to all institutional and regulatory guidelines.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound. The required level of protection may vary based on the scale of the operation and the potential for exposure.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Work (e.g., weighing, solution preparation) Tightly fitting safety goggles.[1][2]Chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[1][3] Check glove compatibility and breakthrough times.Laboratory coat.Work in a well-ventilated area or a chemical fume hood.[2][3]
Large-Scale Operations or Operations with High Splash Potential Face shield in addition to safety goggles.[1][2]Elbow-length, chemical-resistant gloves.[1] Consider double-gloving.[4]Chemical-resistant suit or apron over a lab coat.[1][2]A supplied-air respirator or a chemical cartridge respirator with organic vapor cartridges may be necessary based on exposure assessment.[5]
Spill Cleanup Face shield and safety goggles.[1]Heavy-duty, chemical-resistant gloves.[1]Full chemical-protection suit and rubber boots.[1]Self-contained breathing apparatus (SCBA) for large spills or in confined spaces.[1][3]

Experimental Workflow and Safety Procedures

The following diagram outlines the standard workflow for handling this compound, incorporating essential safety checkpoints.

G prep Preparation - Review SDS - Assemble PPE - Prepare work area handling Handling & Use - Work in fume hood - Avoid generating dust/aerosols - Keep containers closed prep->handling Proceed with caution storage Temporary Storage - Tightly sealed, labeled container - Cool, dry, well-ventilated area handling->storage After use spill Spill Response - Evacuate & secure area - Don appropriate PPE - Neutralize & absorb handling->spill In case of spill waste Waste Collection - Segregate waste streams - Use designated, labeled containers handling->waste Generate waste storage->handling For reuse spill->waste Contain & clean disposal Disposal - Follow institutional & regulatory procedures - Contact EHS for pickup waste->disposal Ready for disposal

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Step Procedure Key Considerations
1. Waste Segregation Segregate waste containing this compound from other waste streams. This includes unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.Avoid mixing with incompatible materials.[6]
2. Containerization Collect waste in a designated, leak-proof, and chemically compatible container (e.g., high-density polyethylene).[7]Ensure the container is properly sealed to prevent leakage or evaporation.[1][7]
3. Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., corrosive, toxic).[7] Note the accumulation start date.[7]Accurate labeling is crucial for proper disposal by environmental health and safety (EHS) personnel.
4. Storage Store the sealed and labeled waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.[7] The area should be cool, dry, and well-ventilated.[3]Do not store large quantities of waste in the immediate work area for extended periods.
5. Disposal Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]DO NOT dispose of this chemical down the drain or in the regular trash.[7] Evaporation in a fume hood is not an acceptable method of disposal.[7]

Disclaimer: The information provided is based on the safety profiles of structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Always prioritize the information provided in the specific SDS for the compound in use and consult with your institution's safety office for guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.